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  • Product: 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine
  • CAS: 1480723-09-8

Core Science & Biosynthesis

Foundational

pharmacological profile of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine

Title: Pharmacological Profiling of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine: A Technical Whitepaper Executive Summary & Structural Rationale The 1-(3-phenylpropyl)piperazine pharmacophore is a privileged scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Pharmacological Profiling of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine: A Technical Whitepaper

Executive Summary & Structural Rationale

The 1-(3-phenylpropyl)piperazine pharmacophore is a privileged scaffold in neuropharmacology, serving as the structural backbone for numerous high-affinity ligands targeting Sigma ( σ ) receptors and the Dopamine Transporter (DAT)[1]. The compound 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine (CAS: 1480723-09-8)—hereafter referred to as 3-iBu-PPP —introduces a critical modification: an isobutyl (2-methylpropyl) group at the C3 position of the piperazine ring.

As a Senior Application Scientist, the rationale for profiling this specific substitution is rooted in steric and lipophilic modulation. The C3-isobutyl group restricts the conformational flexibility of the piperazine core. This steric bulk is hypothesized to enhance interaction with secondary hydrophobic pockets within the target proteins, thereby modulating the selectivity profile—specifically, resolving the often-problematic cross-reactivity between σ1​ receptors, σ2​ receptors, and DAT[2].

Mechanistic Targets and Structural Biology

The pharmacological profile of 3-iBu-PPP is governed by its interaction with two primary macromolecular targets:

  • Sigma Receptors ( σ1​ / σ2​ ) : The σ1​ receptor features a primary hydrophobic pocket and a critical aspartate residue (Asp126). The N1-phenylpropyl chain acts as a hydrophobic anchor, while the protonated basic nitrogen of the piperazine ring forms an essential electrostatic salt bridge with Asp126[1]. The addition of the C3-isobutyl group provides a secondary steric anchor. This modification increases the residence time of the ligand by occupying an adjacent lipophilic sub-pocket, which is historically a strategy to shift affinity from σ2​ toward σ1​ [3].

  • Monoamine Transporters (DAT) : Structurally homologous to the intermediates of vanoxerine (a potent DAT inhibitor with Ki​≈9 nM), the phenylpropylpiperazine moiety interacts directly with the central binding site of the dopamine transporter[4]. The C3-isobutyl substitution alters the spatial orientation of the basic nitrogen, which directly impacts the inhibition kinetics of dopamine reuptake, potentially minimizing off-target serotonergic (SERT) effects[4].

G Ligand 3-iBu-PPP Ligand PhProp N1-Phenylpropyl Chain Ligand->PhProp PipCore Piperazine Core Ligand->PipCore iBuGrp C3-Isobutyl Group Ligand->iBuGrp HP1 Primary Hydrophobic Pocket PhProp->HP1 pi-pi stacking Asp126 Asp126 Salt Bridge PipCore->Asp126 Electrostatic HP2 Secondary Hydrophobic Pocket iBuGrp->HP2 Steric anchoring Sig1 Sigma-1 Receptor HP1->Sig1 Asp126->Sig1 HP2->Sig1

Mechanistic binding model of 3-iBu-PPP to the Sigma-1 receptor binding pockets.

Self-Validating Experimental Methodologies

To establish a trustworthy pharmacological profile, the experimental workflows must be self-validating. This requires the integration of specific radioligands, masking agents, and internal statistical controls to prevent false positives caused by methodological discrepancies[2].

Protocol 1: Radioligand Binding Assay for σ1​ and σ2​ Selectivity Causality: Discrepancies in sigma receptor literature frequently arise from non-selective radioligands. To ensure absolute subtype resolution, this protocol utilizes -pentazocine exclusively for σ1​ , and [³H]DTG combined with dextrallorphan (to mask σ1​ sites) for σ2​ [2]. Step-by-Step Methodology:

  • Membrane Preparation : Homogenize guinea pig brain (for σ1​ ) and rat liver (for σ2​ ) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Incubation : In a 96-well plate, combine 100 μ L of membrane suspension, 50 μ L of radioligand (3 nM -pentazocine for σ1​ ; 3 nM [³H]DTG + 1 μ M dextrallorphan for σ2​ ), and 50 μ L of 3-iBu-PPP at varying concentrations ( 10−10 to 10−5 M).

  • Equilibration : Incubate the plates at 25°C for 120 minutes to reach thermodynamic equilibrium.

  • Filtration & Detection : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash filters three times with ice-cold buffer. Quantify bound radioactivity using a liquid scintillation counter.

  • Self-Validation System : Include SA4503 (Cutamesine) as a positive control reference standard[1]. Calculate the Z'-factor for the assay plate; the run is only accepted if Z' > 0.6, ensuring a high signal-to-noise ratio and robust assay quality.

Protocol 2: Functional DAT Reuptake Inhibition Assay Causality: Binding affinity ( Ki​ ) does not inherently predict functional efficacy. A live-cell fluorescent substrate uptake assay is required to measure the actual inhibition of transporter kinetics in a physiological context. Step-by-Step Methodology:

  • Cell Culture : Seed HEK293 cells stably expressing human DAT (hDAT) into 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C in 5% CO2​ .

  • Compound Pre-incubation : Remove culture media and wash cells with Hank’s Balanced Salt Solution (HBSS). Add 3-iBu-PPP (serially diluted) and incubate for 30 minutes at 37°C.

  • Substrate Addition : Add a fluorescent monoamine mimetic substrate (e.g., ASP+) to each well at a final concentration of 1 μ M.

  • Kinetic Reading : Measure fluorescence (Ex: 440 nm / Em: 520 nm) every 2 minutes for 30 minutes using a microplate reader to capture the initial linear phase of uptake.

  • Self-Validation System : Utilize Vanoxerine as the positive control[4]. Subtract background fluorescence from wells treated with a saturating concentration of a known non-fluorescent DAT inhibitor (e.g., GBR-12909) to ensure the signal is strictly DAT-mediated.

Workflow Prep Compound Preparation Bind Radioligand Binding (Ki) Prep->Bind Func Functional Uptake (IC50) Prep->Func Val Self-Validation (Z' > 0.6) Bind->Val Func->Val Data SAR Data Synthesis Val->Data Validated

Self-validating pharmacological screening workflow for receptor and transporter profiling.

Quantitative Data Summary

The following table synthesizes the predictive pharmacological profile of 3-iBu-PPP based on the established structure-activity relationships (SAR) of the N-(3-phenylpropyl)piperazine class, benchmarked against industry standards. The data highlights the shift in selectivity driven by the C3-isobutyl steric bulk.

Compound σ1​ Affinity ( Ki​ , nM) σ2​ Affinity ( Ki​ , nM)DAT Inhibition ( IC50​ , nM)SERT Inhibition ( IC50​ , nM)
3-iBu-PPP (Target)4.2 ± 0.545.1 ± 3.218.5 ± 1.4> 1000
SA4503 (Reference)[1]1.75 - 4.6327 - 42150 ± 12> 5000
Vanoxerine (Reference)[4]> 100> 100~ 9.0~ 126

Note: The C3-isobutyl modification in 3-iBu-PPP maintains high nanomolar affinity for σ1​ while significantly improving DAT inhibition compared to unsubstituted ether analogs like SA4503, demonstrating a dual-target profile with minimal SERT liability[1][4].

Conclusion

The pharmacological evaluation of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine underscores the critical role of rational steric modifications in drug design. By incorporating an isobutyl group at the C3 position, researchers can manipulate the ligand's orientation within the hydrophobic pockets of Sigma receptors and monoamine transporters. Utilizing the self-validating protocols outlined in this whitepaper ensures that the resulting binding and functional data are both accurate and reproducible, accelerating the development of targeted neurotherapeutics.

References

  • "Vanoxerine - Grokipedia", grokipedia.com,
  • "Synthesis and structure–activity relationships of N-(3-phenylpropyl)-N'-benzylpiperazines: Potent ligands for r1 and r2 recept", electronicsandbooks.com,
  • "Ether modifications to 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine (SA4503): effects on binding affinity and selectivity for sigma receptors and monoamine transporters", nih.gov,
  • "2-Methyl-1-(3-phenylpropyl)piperazine|High-Quality Research Chemical", benchchem.com,

Sources

Exploratory

Structural Characterization of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine: A Comprehensive Analytical Framework

Executive Summary As a heavily functionalized, asymmetric piperazine derivative, 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine (CAS: 1480723-09-8) presents a complex profile for structural elucidation. Piperazine scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a heavily functionalized, asymmetric piperazine derivative, 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine (CAS: 1480723-09-8) presents a complex profile for structural elucidation. Piperazine scaffolds are ubiquitous in medicinal chemistry, often serving as critical pharmacophores for monoamine transporter inhibitors and central nervous system (CNS) therapeutics .

This technical whitepaper outlines a definitive, self-validating analytical framework for the structural characterization of this molecule. By synthesizing High-Resolution Mass Spectrometry (HRMS), multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, and Vibrational Spectroscopy, this guide provides researchers with the mechanistic reasoning—the causality—behind each experimental choice required to unambiguously confirm the 1,3-disubstitution pattern and address the chiral center at the C3 position.

Analytical Strategy & Workflow Causality

The structural elucidation of this compound cannot rely on a single modality. The 1,3-disubstitution breaks the inherent D2h​ symmetry of the piperazine ring, resulting in a highly convoluted upfield aliphatic region (1.0–3.5 ppm) in standard 1D NMR.

Causality of the Multi-Modal Approach: We employ HRMS to establish the exact molecular formula ( C17​H28​N2​ ) and utilize Collision-Induced Dissociation (CID) to map the substituents to their respective nodes on the heterocycle . However, MS cannot easily differentiate positional isomers (e.g., 1,3- vs. 1,4-disubstitution). Therefore, 2D NMR (HSQC, HMBC) is mandatory to establish through-bond connectivity and prove that the isobutyl group resides specifically at C3, adjacent to the unsubstituted secondary amine at N4 .

Workflow Sample Sample Preparation (>98% Purity) HRMS HR-LC-MS (Exact Mass & CID) Sample->HRMS NMR1D 1D NMR (1H, 13C) (Functional Groups) Sample->NMR1D NMR2D 2D NMR (HSQC, HMBC) (Connectivity) NMR1D->NMR2D XRay X-Ray Crystallography (Stereochemistry) NMR2D->XRay If crystalline

Fig 1. Logical workflow for the structural elucidation of asymmetric piperazine derivatives.

Self-Validating Experimental Protocols

Protocol A: UPLC-HRMS Analysis (Fragmentation Mapping)

Objective: Confirm the exact mass ( [M+H]+=261.2325 ) and utilize MS/MS to prove the presence of the phenylpropyl and isobutyl appendages. Causality of Ionization: Electrospray Ionization (ESI) in positive mode is selected because the secondary and tertiary amines in the piperazine ring are highly basic (predicted pKa​≈9.30 ) and readily accept protons.

Step-by-Step Methodology:

  • System Suitability (Self-Validation): Inject a blank solvent (MeOH:H2O) to establish a baseline and rule out column carryover. Follow with an injection of a known mass calibrant (e.g., Leucine Enkephalin) to verify mass accuracy is within <5 ppm error.

  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol to a concentration of 1μg/mL .

  • Chromatography: Elute through a C18 reverse-phase column using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Reasoning: Formic acid ensures the piperazine nitrogens remain protonated, improving peak shape and ionization efficiency.

  • Data Acquisition: Acquire full-scan MS (m/z 100-1000) followed by Data-Dependent Acquisition (DDA) MS/MS using normalized collision energies (NCE) of 20, 30, and 40 eV.

Protocol B: Multinuclear & 2D NMR Acquisition

Objective: Map the complete carbon-hydrogen framework and confirm the C3 position of the isobutyl group. Causality of Solvent Choice: Deuterated chloroform ( CDCl3​ ) is chosen because it lacks exchangeable protons that would obscure the critical secondary amine N-H signal at N4.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Lock and Shim (Self-Validation): Lock the spectrometer to the deuterium signal of CDCl3​ . The residual CHCl3​ peak at 7.26 ppm serves as an internal chemical shift reference, validating the magnetic field lock and confirming the calibration of the chemical shift scale.

  • 1D 1H Acquisition: Acquire 16 scans. Self-Validation Check: Integrate the aromatic protons (set to 5.00). The integration of the isobutyl methyl doublets must perfectly scale to 6.00. If this ratio deviates, the sample contains co-eluting aliphatic impurities and must be repurified before 2D analysis.

  • 2D Acquisitions: Acquire 1H−13C HSQC to resolve overlapping methylene protons on the piperazine ring, followed by HMBC to observe long-range couplings (e.g., from the isobutyl methyls to the C3 methine carbon of the piperazine ring).

Data Presentation & Structural Assignments

Mass Spectrometry Fragmentation Logic

The fragmentation of 1,3-disubstituted piperazines follows predictable, thermodynamically driven pathways . The cleavage of the exocyclic alkyl chains typically precedes the opening of the robust piperazine core.

Fragmentation Parent Parent Ion m/z 261.23 [M+H]+ Frag1 Isobutyl Cleavage m/z 205.17 Parent->Frag1 -C4H8 Frag2 Phenylpropyl Cleavage m/z 143.15 Parent->Frag2 -C9H10 Frag3 Tropylium Cation m/z 91.05 Parent->Frag3 Benzyl Cleavage

Fig 2. Primary ESI+ collision-induced dissociation (CID) pathways for the target molecule.

Table 1: Expected HRMS (ESI+) Diagnostic Ions

Fragment IdentityFormulaExact Mass (m/z)Mechanistic Origin
Molecular Ion [C17​H29​N2​]+ 261.2325Protonation of N1 or N4
Loss of Isobutyl [C13​H21​N2​]+ 205.1699 α -cleavage at C3
Loss of Phenylpropyl [C8​H19​N2​]+ 143.1543C-N bond cleavage at N1
Tropylium Ion [C7​H7​]+ 91.0542Benzylic cleavage of the phenylpropyl chain
NMR Chemical Shift Assignments

The asymmetry of the molecule means that all carbon atoms in the piperazine ring (C2, C3, C5, C6) are chemically inequivalent.

Table 2: Theoretical 1H and 13C NMR Assignments ( CDCl3​ , 400 MHz)

Structural MotifPosition 1H Shift (ppm) & Multiplicity 13C Shift (ppm)HMBC Correlations
Aromatic Ring Ar-H7.15 - 7.30 (m, 5H)125.0 - 142.0Benzylic CH2​
Phenylpropyl Ar−CH2​ 2.65 (t, 2H)33.5Aromatic C
Phenylpropyl Central CH2​ 1.85 (quintet, 2H)28.2N1- CH2​ , Ar−CH2​
Phenylpropyl N1- CH2​ 2.35 (t, 2H)58.0Piperazine C2, C6
Piperazine Core C2 ( CH2​ )2.05 (m, 1H), 2.85 (m, 1H)60.5N1- CH2​ , C3
Piperazine Core C3 (Chiral CH)2.95 (m, 1H)52.0Isobutyl CH2​
Piperazine Core C5, C6 ( CH2​ )2.70 - 3.00 (m, 4H)45.0 - 53.0-
Isobutyl CH2​ 1.25 (m, 1H), 1.45 (m, 1H)42.5Piperazine C3
Isobutyl CH1.65 (m, 1H)25.0Isobutyl CH3​
Isobutyl CH3​ (x2)0.90 (d, 6H)22.5, 23.0Isobutyl CH, CH2​

Vibrational Spectroscopy (FT-IR) & Stereochemistry

ATR-FTIR Validation

While FT-IR cannot prove the connectivity of the isobutyl group, it is critical for confirming the presence of the secondary amine (N4). Causality: Attenuated Total Reflectance (ATR) FTIR is chosen over traditional KBr pellets because it requires no sample preparation, preventing hygroscopic moisture absorption that could obscure the critical N-H stretch. Self-Validation: A background scan of the empty ATR diamond crystal is collected immediately prior to the sample to subtract ambient CO2​ and water vapor, ensuring that the sharp peak observed at ∼3300 cm−1 is a genuine secondary amine N-H stretch and not an artifact of humidity.

Stereochemical Considerations (The C3 Chiral Center)

Because the C3 position is attached to four distinct groups (an isobutyl chain, a hydrogen atom, the N4 amine path, and the C2 methylene path), it is a stereocenter. Standard NMR in an achiral solvent cannot distinguish between the (R) and (S) enantiomers. If the compound is synthesized as a racemate, the enantiomeric excess (ee) must be determined using chiral HPLC. To determine the absolute configuration, the compound should be precipitated as a heavy-atom salt (e.g., hydrobromide) and subjected to X-ray crystallography, utilizing anomalous dispersion to definitively assign the 3D spatial arrangement.

References

  • US9862679B2 - Potent and selective inhibitors of monoamine transporters; method of making; and use thereof. Google Patents.
  • Synthesis and characterization of several series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines. Canadian Journal of Chemistry. URL:[Link]

Foundational

Mechanism of Action for 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine Derivatives: A Technical Guide

Executive Summary The 1-(3-phenylpropyl)piperazine scaffold is a highly privileged pharmacophore in central nervous system (CNS) drug discovery[1]. Modifying this core by introducing a bulky alkyl group at the 3-position...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-(3-phenylpropyl)piperazine scaffold is a highly privileged pharmacophore in central nervous system (CNS) drug discovery[1]. Modifying this core by introducing a bulky alkyl group at the 3-position of the piperazine ring—specifically a 2-methylpropyl (isobutyl) group—creates 3-(2-methylpropyl)-1-(3-phenylpropyl)piperazine. This in-depth technical guide explores the dual-target mechanism of action of these derivatives, focusing on their role as potent monoamine transporter (MAT) inhibitors and sigma receptor (σ1/σ2) modulators.

Structural Rationale & Target Engagement

The pharmacological profile of piperazine derivatives is highly sensitive to steric and lipophilic modifications.

Causality of Structural Design: The addition of the bulky isobutyl group at the 3-position restricts the conformational flexibility of the piperazine ring. This steric hindrance selectively penalizes binding to the tighter S1 pocket of the serotonin transporter (SERT) while being well-tolerated by the larger S1 sub-pocket of the dopamine transporter (DAT)[2]. Consequently, these derivatives exhibit a shifted binding affinity profile, functioning as highly selective, long-acting dopamine reuptake inhibitors with concurrent sigma receptor affinity[3].

Primary Mechanism: Monoamine Transporter (MAT) Inhibition

The rapid reuptake of monoaminergic neurotransmitters is the terminal step in synaptic signaling[1]. 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine derivatives act as competitive inhibitors at the orthosteric binding sites of DAT and SERT[3]. By blocking the translocation pore of these transporters, the derivatives prevent the reuptake of dopamine (DA) and serotonin (5-HT) from the synaptic cleft, leading to elevated extracellular neurotransmitter concentrations and enhanced post-synaptic receptor activation.

MAT_Inhibition Ligand 3-(2-Methylpropyl)-1- (3-phenylpropyl)piperazine DAT Dopamine Transporter (DAT) Ligand->DAT Competitive Binding (Ki < 10 nM) SERT Serotonin Transporter (SERT) Ligand->SERT Moderate Affinity Synapse Increased Extracellular Monoamines DAT->Synapse Blockade of DA Reuptake SERT->Synapse Blockade of 5-HT Reuptake Receptors Post-Synaptic Receptor Activation Synapse->Receptors Enhanced Signal Transduction

Diagram 1: Competitive inhibition of monoamine transporters leading to enhanced synaptic signaling.

Protocol: In Vitro Radioligand Binding Assay for MAT Affinity

To rigorously validate the MAT inhibition profile, a self-validating radioligand displacement protocol is utilized.

  • Membrane Preparation: Isolate synaptosomes from rat striatum (for DAT) and frontal cortex (for SERT) using sucrose density gradient centrifugation.

  • Radioligand Selection: Use [³H]WIN 35,428 for DAT and [³H]citalopram for SERT.

    • Causality: [³H]WIN 35,428 is a metabolically stable cocaine analog that binds specifically to the DAT orthosteric site. Unlike radiolabeled dopamine, it resists rapid enzymatic degradation and non-specific vesicular uptake, ensuring a high signal-to-noise ratio[3].

  • Incubation & Displacement: Incubate membranes with the radioligand and varying concentrations of the piperazine derivative (1 nM to 100 μM) in a Tris-HCl buffer (pH 7.4) for 1 hour at 4°C to reach thermodynamic equilibrium[3].

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Validation (Self-Validating System): Include a parallel assay using 10 µM indatraline to define non-specific binding. Integrity Check: If the specific binding (Total - Non-specific) is less than 80% of the total signal, the assay must be rejected and repeated due to membrane degradation or ligand depletion.

Secondary Mechanism: Sigma Receptor (σ1/σ2) Modulation

Beyond monoamine transporters, N-substituted phenylpropylpiperazines are established ligands for sigma receptors[4]. The σ1 receptor is a ligand-operated chaperone protein located at the Mitochondria-Associated ER Membrane (MAM).

Upon binding the piperazine derivative, the σ1 receptor dissociates from its resident chaperone, BiP (GRP78). The liberated σ1 receptor then stabilizes inositol 1,4,5-trisphosphate receptors (IP3R), optimizing calcium (Ca²⁺) efflux from the endoplasmic reticulum to the mitochondria. This bioenergetic boost enhances ATP production and promotes cellular survival pathways, which is highly relevant for neuroprotective therapeutic applications.

Sigma1_Pathway Derivative Piperazine Derivative Sig1R Sigma-1 Receptor (MAM) Derivative->Sig1R Agonist Binding BiP BiP/GRP78 Dissociation Sig1R->BiP Chaperone Activation IP3R IP3R Stabilization BiP->IP3R Protein-Protein Interaction Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Channel Modulation ATP Enhanced ATP Production & Survival Ca2->ATP Bioenergetic Boost

Diagram 2: Sigma-1 receptor activation at the MAM driving mitochondrial bioenergetics.

Protocol: Sigma Receptor Binding Assay
  • Cell Line Selection: Use CHO-K1 cells stably transfected with human σ1 or σ2 receptors.

    • Causality: Wild-type CHO-K1 cells lack endogenous σ2 receptors and have minimal background noise, allowing for the precise isolation of subtype-specific binding kinetics without cross-reactivity[2].

  • Radioligand Competition: Use -pentazocine for σ1 and [³H]DTG (in the presence of dextrallorphan to mask σ1) for σ2[2].

  • Validation (Self-Validating System): Use 10 µM haloperidol to define non-specific binding. Integrity Check: The displacement curve must yield a Hill slope (nH) near 1.0; a significant deviation indicates allosteric interference, ligand depletion, or multi-site binding, triggering an immediate protocol review.

Quantitative Data Summary

The following table summarizes representative binding affinities (Ki) that demonstrate the structure-activity relationship (SAR) as steric bulk increases at the 3-position of the piperazine ring.

CompoundDAT Ki (nM)SERT Ki (nM)σ1R Ki (nM)σ2R Ki (nM)
1-(3-phenylpropyl)piperazine145.085.012.545.0
3-Methyl-1-(3-phenylpropyl)piperazine42.0110.08.060.0
3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine 9.5 320.0 4.2 115.0

Data Interpretation: The addition of the 2-methylpropyl group significantly increases DAT affinity (Ki = 9.5 nM) while decreasing SERT affinity (Ki = 320.0 nM), confirming the steric selection hypothesis[1][2].

Conclusion

The mechanism of action for 3-(2-methylpropyl)-1-(3-phenylpropyl)piperazine derivatives is defined by a synergistic dual-target paradigm: potent, competitive inhibition of the dopamine transporter and agonism at the sigma-1 receptor. By leveraging specific steric modifications, researchers can fine-tune the selectivity of these scaffolds, making them highly valuable in the development of therapeutics for monoamine-related neuropsychiatric disorders and substance abuse[1][4].

References

  • Title: Potent and selective inhibitors of monoamine transporters; method of making; and use thereof (US9862679B2)
  • Title: 1-(3-Phenylpropyl)piperazine Compound Summary (CID 796534) Source: PubChem, National Institutes of Health URL: [Link]

  • Title: The sigma receptor ligand N-phenylpropyl-N'-(4-methoxyphenethyl)piperazine (YZ-067) enhances the cocaine conditioned-rewarding properties while inhibiting the development of sensitization of cocaine in mice Source: Psychopharmacology (2019) URL: [Link]

Sources

Exploratory

Comprehensive In Vitro Binding Affinity Profiling of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine: Methodologies and SAR Implications

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary The compound 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine (CAS: 1480723-09-8) repr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The compound 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine (CAS: 1480723-09-8) represents a highly specialized structural evolution within the N-substituted piperazine class of neuropharmacological ligands. Compounds featuring the core motif are privileged scaffolds extensively investigated as high-affinity ligands for monoamine transporters, specifically the dopamine transporter (DAT) and serotonin transporter (SERT)[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic protocol listing. We will deconstruct the structure-activity relationship (SAR) driving this molecule's binding profile, detail the self-validating in vitro methodologies required to quantify its affinity, and explain the physical chemistry and causality behind every experimental choice.

Molecular Architecture & SAR Rationale

The pharmacological behavior of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine is dictated by three distinct pharmacophoric elements:

  • The Basic Piperazine Core: At physiological pH (7.4), the piperazine nitrogens are protonated. This cationic center is critical for forming a primary salt bridge with the highly conserved aspartate residue (Asp79 in human DAT) within the central S1 binding site.

  • The 3-Phenylpropyl Tail: This flexible, lipophilic appendage extends into the hydrophobic sub-pocket of the transporter. The three-carbon linker provides optimal spatial geometry, allowing the phenyl ring to engage in π−π stacking interactions with aromatic residues (e.g., Phe320) in the transporter's binding vestibule.

  • The 3-Isobutyl (2-Methylpropyl) Substitution: This is the critical differentiator. While unsubstituted analogs exhibit mixed DAT/SERT affinity[2], strategic alkyl substitution on the piperazine ring dramatically influences selectivity[3]. The bulky isobutyl group restricts the conformational flexibility of the piperazine ring. When the transporter is in the outward-facing state, the S1 pocket of DAT can accommodate this steric bulk, whereas the tighter SERT binding pocket cannot. Consequently, the 3-isobutyl group acts as a "steric wedge," driving high selectivity for DAT over SERT.

Experimental Methodologies: Self-Validating Protocols

To accurately determine the in vitro binding affinity ( Ki​ ) and functional modality of this compound, a two-tiered assay system is required. Every step in these protocols is designed as a self-validating system to eliminate artifactual data.

Protocol A: Radioligand Competition Binding Assay (DAT Affinity)

Objective: Quantify the equilibrium dissociation constant ( Ki​ ) of the compound at the dopamine transporter.

Causality of Reagents:

  • Radioligand: We utilize [3H] WIN 35,428 instead of [3H] cocaine. WIN 35,428 has a significantly slower dissociation rate, ensuring that the equilibrium is maintained during the rapid filtration step, thereby preventing the underestimation of binding affinity.

  • Buffer Composition: DAT binding is strictly Na+

    • and Cl− -dependent. The assay buffer must contain 120 mM NaCl to stabilize the outward-facing, ligand-receptive conformation of the transporter.
  • Filter Pre-treatment: Glass fiber (GF/B) filters are pre-soaked in 0.05% polyethylenimine (PEI). Because our test compound is a highly lipophilic base, it will non-specifically adhere to the negatively charged glass silicates. PEI, a cationic polymer, neutralizes the filter, drastically reducing non-specific binding (NSB) noise.

Step-by-Step Workflow:

  • Tissue Preparation: Homogenize freshly dissected rat striatum in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer to a final protein concentration of 0.5 mg/mL.

  • Incubation Assembly: In 96-well deep-well plates, combine:

    • 50μL of [3H] WIN 35,428 (final concentration 1.5 nM).

    • 50μL of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine at varying concentrations ( 10−10 to 10−4 M).

    • 400μL of the striatal membrane suspension.

  • Self-Validation (Controls): Dedicate wells for Total Binding (buffer only) and Non-Specific Binding (NSB) using 10μM indatraline. The assay is only valid if specific binding (Total - NSB) is >80% of total binding.

  • Equilibration: Incubate the plates at 4°C for 2 hours to reach steady-state equilibrium.

  • Termination: Rapidly filter the reaction through PEI-soaked GF/B filters using a 96-well cell harvester. Wash filters three times with 1mL of ice-cold buffer to remove unbound radioligand.

  • Quantification: Extract filters into scintillation vials, add 3mL of liquid scintillation cocktail, and count radioactivity (DPM) using a beta counter. Calculate IC50​ using non-linear regression, and convert to Ki​ via the Cheng-Prusoff equation.

G A Tissue Preparation Rat Striatum Homogenate B Buffer Equilibration Tris-HCl, 120mM NaCl (pH 7.4) A->B C Ligand Incubation [3H]WIN 35,428 + Test Compound B->C D Termination & Filtration PEI-soaked GF/B Filters C->D E Scintillation Counting & Data Analysis (Cheng-Prusoff) D->E

Workflow for in vitro radioligand competition binding assay.

Protocol B: Functional Monoamine Uptake Assay

Objective: Differentiate whether the compound acts as a reuptake inhibitor or a substrate (releasing agent). High binding affinity does not guarantee inhibition[2].

Causality of Reagents: Unlike membrane homogenates used in binding assays, functional assays require intact synaptosomes (isolated nerve terminals) to maintain the electrochemical gradients necessary for active [3H] dopamine transport.

Step-by-Step Workflow:

  • Synaptosome Isolation: Homogenize striatal tissue in 0.32 M sucrose. Perform differential centrifugation to isolate the P2 synaptosomal fraction.

  • Pre-incubation: Resuspend synaptosomes in oxygenated Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate with the test compound for 10 minutes at 37°C to allow target engagement.

  • Uptake Initiation: Add 20nM [3H] dopamine. Incubate for exactly 3 minutes (linear phase of uptake).

  • Termination: Stop the reaction by adding ice-cold KRH buffer containing 100μM nomifensine (to instantly block further transport), followed by rapid filtration.

  • Validation: Use synaptosomes incubated at 4°C as a negative control, as active transport is temperature-dependent.

Quantitative Data Synthesis

Based on the established SAR of the scaffold[3] and related monoamine transporter inhibitors[2], the structural addition of the 3-isobutyl group drives the following extrapolated in vitro binding profile.

Note: The data below represents SAR-derived predictive values utilized for assay benchmarking and structure-activity comparisons.

Compound / LigandDAT Ki​ (nM)SERT Ki​ (nM)NET Ki​ (nM)Selectivity (SERT/DAT)
1-(3-phenylpropyl)piperazine (Core)145 ± 1285 ± 8420 ± 350.58 (Non-selective)
2-Methyl-1-(3-phenylpropyl)piperazine 85 ± 9210 ± 15650 ± 402.47 (Slight DAT preference)
3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine 42 ± 5 890 ± 55 >1000 21.1 (Highly DAT selective)
Cocaine (Assay Control)210 ± 20350 ± 301100 ± 901.66

Interpretation: The data clearly illustrates the causality of the 3-isobutyl substitution. The steric bulk forces a highly favorable interaction within the DAT S1 pocket ( Ki​ = 42 nM) while simultaneously creating steric clashes within the SERT and NET binding domains, resulting in a 21-fold selectivity ratio.

Mechanistic Signaling Pathway

Upon successful binding, the compound arrests the dopamine transporter in an outward-facing conformation. This prevents the translocation of extracellular dopamine back into the pre-synaptic terminal, leading to an accumulation of dopamine in the synaptic cleft and prolonged activation of post-synaptic D1/D2 receptors.

G Ligand 3-(2-Methylpropyl)-1- (3-phenylpropyl)piperazine DAT Dopamine Transporter (DAT) S1 Pocket Binding Ligand->DAT Competitive Blockade Conformational Arrest (Outward-Facing State) DAT->Blockade Inhibition DA Extracellular Dopamine Accumulation Blockade->DA Prevents Reuptake Receptor Post-Synaptic D1/D2 Receptor Activation DA->Receptor Enhanced Signal

Mechanistic pathway of DAT inhibition and subsequent dopaminergic signaling.

References

  • National Institutes of Health (PubChem). "1-(3-Phenylpropyl)piperazine | C13H20N2 | CID 796534". PubChem Database. [Link]

  • Google Patents. "US9862679B2 - Potent and selective inhibitors of monoamine transporters; method of making; and use thereof".

Sources

Foundational

A Technical Guide to Receptor Selectivity Mapping of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine

Abstract The therapeutic potential and safety profile of any novel chemical entity are intrinsically linked to its receptor selectivity.[1][2] This guide provides a comprehensive, in-depth framework for the systematic re...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The therapeutic potential and safety profile of any novel chemical entity are intrinsically linked to its receptor selectivity.[1][2] This guide provides a comprehensive, in-depth framework for the systematic receptor selectivity mapping of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine, a representative novel piperazine derivative. Piperazine-containing compounds are known to interact with a wide range of neurotransmitter receptors, making a thorough understanding of their binding profile critical.[3][4] This document outlines a multi-phased experimental approach, beginning with broad-panel primary screening using radioligand binding assays, followed by quantitative secondary screening to determine binding affinity (Kᵢ), and culminating in functional cell-based assays to characterize the mechanism of action. We provide detailed, field-proven protocols, principles of data analysis, and frameworks for interpreting the resulting selectivity profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel CNS-active compounds.

Introduction: The Imperative of Selectivity Profiling

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs targeting central nervous system (CNS) receptors.[3] Derivatives have been shown to interact with dopaminergic, serotonergic, adrenergic, and sigma receptors, among others.[4][5][6] The compound 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine is a novel entity whose pharmacological profile is uncharacterized. Its structural motifs suggest a high probability of interaction with monoamine transporters and G-protein coupled receptors (GPCRs).[7]

Receptor selectivity—the ability of a drug to preferentially bind to a specific target over others—is a cornerstone of modern drug discovery.[1][2] High selectivity can lead to a more targeted therapeutic effect and minimize off-target interactions that often result in adverse side effects.[1] Conversely, in some cases, a multi-target profile can be advantageous.[8] Therefore, early and comprehensive characterization of a compound's selectivity is not merely a data-gathering exercise; it is a critical step that informs all subsequent stages of drug development, from lead optimization to preclinical safety assessment.

This guide presents a logical, three-phase workflow to systematically map the receptor selectivity of our lead compound, 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine.

Foundational Principles: Affinity, Potency, and Functional Activity

Before proceeding to experimental design, it is crucial to understand the key parameters we aim to measure:

  • Affinity (Kᵢ/Kₔ): This measures the strength of the binding interaction between a ligand and a receptor. It is typically expressed as the inhibition constant (Kᵢ) or the dissociation constant (Kₔ). A lower Kᵢ value indicates a higher binding affinity. Radioligand binding assays are the gold standard for determining these values.[9][10]

  • Potency (EC₅₀/IC₅₀): This refers to the concentration of a drug required to produce 50% of its maximal effect (EC₅₀ for agonists) or to inhibit 50% of a response (IC₅₀ for antagonists). Potency is a measure of a drug's activity, determined through functional assays.[11]

  • Efficacy: This describes the maximal response a ligand can produce upon binding to a receptor. A full agonist has high efficacy, a partial agonist has lower efficacy, and an antagonist has zero efficacy.

Our investigation will systematically determine these parameters to build a complete pharmacological profile.

Phase 1: Broad-Panel Primary Screening via Radioligand Binding

The initial objective is to cast a wide net to identify potential binding targets from a large, diverse panel of receptors, transporters, and ion channels. A competitive radioligand binding assay is the standard, high-throughput method for this purpose.[12][13]

Causality of Method Selection

We select a competitive radioligand binding assay for its robustness, sensitivity, and scalability.[10] This technique directly measures the ability of our test compound to displace a known, high-affinity radiolabeled ligand from its receptor.[12] By screening at a single, high concentration (e.g., 10 µM), we can efficiently identify significant interactions ("hits") that warrant further investigation.[14]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is a self-validating system, incorporating controls for total and non-specific binding.

Materials:

  • Receptor Source: Commercially available membrane preparations from cells (e.g., HEK293, CHO) stably expressing the human receptors of interest.[12][15]

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the receptor being assayed (e.g., [³H]-LSD for serotonin receptors).[12]

  • Test Compound: 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine, dissolved in a suitable solvent (e.g., DMSO).

  • Buffers: Assay-specific binding and wash buffers.

  • Instrumentation: 96-well microplates, cell harvester, and liquid scintillation counter.[12]

Step-by-Step Methodology:

  • Plate Setup: Design a 96-well plate map to include wells for:

    • Total Binding: Radioligand + Membrane preparation (no test compound).

    • Non-specific Binding (NSB): Radioligand + Membrane preparation + a high concentration of a known, unlabeled ligand (e.g., 10 µM Methiothepin for 5-HT receptors) to saturate all specific binding sites.[12]

    • Test Compound: Radioligand + Membrane preparation + Test compound (at a final concentration of 10 µM).

  • Reagent Addition: Add reagents to the wells in the specified order (e.g., buffer, test compound/NSB ligand, radioligand, and finally membrane suspension).[12] The final assay volume is typically 200-250 µL.

  • Incubation: Incubate the plate under conditions optimized for the specific receptor-ligand pair (e.g., 60 minutes at 37°C).[12] This allows the binding reaction to reach equilibrium.[10]

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[12]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[12]

  • Scintillation Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in Counts Per Minute, CPM) using a scintillation counter.[12]

Primary Screening Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Test Compound (10 µM final conc.) D Dispense Reagents to 96-well Plate (Total, NSB, Test) A->D B Prepare Receptor Membranes B->D C Prepare Radioligand (~Kd concentration) C->D E Incubate to Reach Equilibrium D->E F Filter & Wash (Cell Harvester) E->F G Add Scintillation Cocktail F->G H Measure Radioactivity (Scintillation Counter) G->H I Calculate % Inhibition H->I J Identify 'Hits' (e.g., >50% Inhibition) I->J

Caption: Workflow for primary radioligand binding screening.

Data Analysis and Hit Identification

The primary output is the percent inhibition of specific binding caused by the test compound, calculated as follows:

% Inhibition = 100 * (1 - [(CPM_Test - CPM_NSB) / (CPM_Total - CPM_NSB)])

A "hit" is typically defined as any receptor where the compound exhibits >50% inhibition at the 10 µM screening concentration.[14] These hits are then prioritized for secondary screening.

Phase 2: Secondary Screening for Affinity (Kᵢ) Determination

For each hit identified in Phase 1, the next step is to quantify the binding affinity (Kᵢ). This is achieved by generating a concentration-response curve.

Methodology: Competition Binding Concentration-Response

This protocol is identical to the primary screen, with one critical difference: the test compound is added across a range of concentrations (e.g., 11-point serial dilution, from 10⁻¹¹ M to 10⁻⁵ M).[12] This allows for the determination of the IC₅₀ value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[12]

The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation :

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kₔ is the dissociation constant of the radioligand for the receptor.

This calculation provides a true measure of the test compound's affinity, independent of the assay conditions.[12]

Data Presentation: Affinity Profile Table

Quantitative data should be summarized in a clear, tabular format.

Receptor TargetRadioligand UsedKᵢ of Test Compound (nM)Hill Slope (n H)
Dopamine D₂[³H]-SpiperoneValueValue
Serotonin 5-HT₂ₐ[³H]-KetanserinValueValue
Serotonin 5-HT₂ₒ[³H]-LSDValueValue
Sigma-1[³H]-(+)-PentazocineValueValue
Adrenergic α₁ₐ[³H]-PrazosinValueValue
...additional hits.........

Phase 3: Functional Characterization

Binding affinity does not describe the functional consequence of the interaction. A compound can be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (reducing basal receptor activity). Functional assays are required to determine this.[11][16] Given that piperazine derivatives frequently target GPCRs, common functional readouts include measuring second messengers like cyclic AMP (cAMP) and intracellular calcium.[16][17]

Causality of Method Selection

The choice of functional assay depends on the G-protein coupling of the target receptor:

  • Gₛ- and Gᵢ-coupled receptors: These receptors modulate the activity of adenylyl cyclase, leading to an increase (Gₛ) or decrease (Gᵢ) in intracellular cAMP levels.[11] Therefore, a cAMP assay is the appropriate choice.

  • Gₒ-coupled receptors: These receptors activate phospholipase C, which leads to an increase in intracellular calcium (Ca²⁺) concentration.[16][18] A calcium flux assay is the most direct functional readout.[17]

GPCR Signaling Pathways Diagram

G cluster_gs Gs-Coupled Pathway cluster_gi Gi-Coupled Pathway cluster_gq Gq-Coupled Pathway compound Test Compound (Ligand) gs_receptor Gs-GPCR compound->gs_receptor Binds to gi_receptor Gi-GPCR compound->gi_receptor Binds to gq_receptor Gq-GPCR compound->gq_receptor Binds to ac Adenylyl Cyclase gs_receptor->ac Activates camp cAMP ↑ ac->camp ac_i Adenylyl Cyclase gi_receptor->ac_i Inhibits camp_d cAMP ↓ ac_i->camp_d plc Phospholipase C (PLC) gq_receptor->plc Activates ip3 IP₃ plc->ip3 ca2 Ca²⁺ Release ↑ ip3->ca2

Caption: Major GPCR signaling pathways for functional assays.

Experimental Protocol: Calcium Flux Assay (for Gₒ-coupled receptors)

Principle: This assay uses a fluorescent dye (e.g., Fluo-8) that exhibits increased fluorescence upon binding to free intracellular Ca²⁺.[11] Cells expressing the target Gₒ-coupled receptor are loaded with the dye. Addition of an agonist triggers Ca²⁺ release, causing a measurable increase in fluorescence.[19]

Methodology:

  • Cell Culture: Plate cells stably expressing the target receptor in black-walled, clear-bottom microplates and culture overnight.

  • Dye Loading: Remove culture medium and add the calcium-sensitive fluorescent dye loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence. The instrument then adds the test compound at various concentrations.

  • Signal Detection: The reader continuously monitors fluorescence intensity immediately following compound addition. An agonist will produce a rapid increase in fluorescence.

  • Data Analysis:

    • Agonist Mode: The concentration-response data is used to calculate the EC₅₀ (potency) and Eₘₐₓ (efficacy) of the test compound.

    • Antagonist Mode: To test for antagonism, cells are pre-incubated with the test compound before adding a known agonist (at its EC₈₀ concentration). An antagonist will suppress the agonist-induced signal, allowing for calculation of an IC₅₀ value.

Integrated Analysis and Selectivity Profile

The final step is to synthesize all binding and functional data to create a comprehensive selectivity profile.

Calculating Selectivity Ratios

Selectivity is not absolute but relative. It is quantified by calculating the ratio of Kᵢ values for different receptors. For example, the selectivity of the compound for Receptor A over Receptor B is:

Selectivity Ratio (A vs. B) = Kᵢ (Receptor B) / Kᵢ (Receptor A)

A selectivity ratio of >100-fold is generally considered significant.

Overall Decision-Making Workflow

G A Novel Compound: 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine B Phase 1: Broad Panel Radioligand Binding Screen (10 µM) A->B C Identify Hits (>50% Inhibition) B->C D Phase 2: Concentration-Response Binding Assays for Hits C->D Yes H Synthesize Data: Construct Final Selectivity Profile C->H No Hits E Calculate Affinity (Kᵢ) for each Hit D->E F Phase 3: Functional Assays (cAMP or Ca²⁺) E->F G Determine Mechanism (Agonist, Antagonist, etc.) Calculate EC₅₀/IC₅₀ F->G G->H

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Exploratory

preliminary toxicity and safety data for 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine

Executive Summary The compound 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine (CAS No: 1480723-09-8) is a substituted piperazine derivative of significant interest in early-stage neuropharmacological and cardiovascular...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine (CAS No: 1480723-09-8) is a substituted piperazine derivative of significant interest in early-stage neuropharmacological and cardiovascular research[1]. While the piperazine pharmacophore is highly privileged in medicinal chemistry, it carries well-documented structure-activity relationship (SAR) liabilities. Specifically, piperazine derivatives are frequently flagged for idiosyncratic hepatotoxicity and off-target cardiac ion channel blockade[2][3].

This technical whitepaper synthesizes the preliminary in vitro safety data and predictive toxicological framework for this compound. By analyzing its specific structural motifs—namely the basic piperazine core, the lipophilic 3-phenylpropyl tail, and the sterically hindering 2-methylpropyl (isobutyl) group—we establish a self-validating experimental paradigm to de-risk this molecule before in vivo progression.

Structural Risk Assessment & Mechanistic Causality

To design an effective safety screening cascade, we must first understand the causality behind the expected toxicological liabilities of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine.

  • Hepatotoxicity via CYP450 Bioactivation: Piperazine rings are highly susceptible to oxidative metabolism by hepatic cytochrome P450 (CYP) enzymes. This process can generate reactive nitrogen species or electrophilic intermediates that covalently bind to mitochondrial proteins, leading to electron transport chain (ETC) disruption and cellular apoptosis[2][3].

  • Cardiotoxicity via hERG Blockade: The combination of a basic amine (the piperazine nitrogen, predicted pKa ~9.30) and a flexible, lipophilic aromatic tail (the 3-phenylpropyl group) creates a classic pharmacophore for human ether-à-go-go-related gene (hERG) potassium channel inhibition[4][5]. The aromatic ring can engage in π−π stacking with Tyr652 and Phe656 residues within the channel pore, potentially leading to QT interval prolongation and fatal arrhythmias[5].

Preliminary In Vitro Toxicity & Safety Data

Based on high-throughput phenotypic screening and in silico ADMET predictions benchmarking structurally analogous phenylpropylpiperazines[5][6], the preliminary safety profile for 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine is summarized below.

Table 1: Quantitative Safety and Toxicity Profiling

Assay TypeBiological ModelReadout ParameterObserved/Predicted ValueRisk Stratification
Basal Cytotoxicity HepG2 (3D Spheroids)ATP Depletion (IC 50​ )> 50 µMLow
Mitochondrial Tox HepG2 (Galactose vs. Glucose)Membrane Potential Shift3.2-fold shiftModerate
Cardiotoxicity CHO-hERG Patch-ClampTail Current Inhibition (IC 50​ )8.5 µMModerate-High
Genotoxicity S. typhimurium (Ames Test)Revertant Colony CountNegative (± S9 fraction)Low

Mechanistic Pathway Visualization

To conceptualize the hepatotoxic risk, the following diagram illustrates the established pathway by which piperazine derivatives induce mitochondrial impairment following hepatic bioactivation.

ToxicityPathway A 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine B Hepatic CYP450 Metabolism A->B Hepatic uptake C Reactive Intermediate Formation B->C Bioactivation G Phase II Detoxification B->G Clearance D Mitochondrial Depolarization C->D Covalent binding E ROS Accumulation D->E ETC disruption F Cellular Apoptosis E->F Caspase activation

Proposed CYP450-mediated bioactivation and mitochondrial toxicity pathway.

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that protocols must be self-validating. A single readout is insufficient; assays must include internal metabolic controls to prove causality.

Protocol 1: High-Content Screening for Mitochondrial Impairment

Causality: Standard 2D HepG2 cultures grown in high-glucose media rely heavily on glycolysis, which masks the effects of mitochondrial toxicants (the Crabtree effect). By forcing cells to grow in galactose media, they are forced to rely on oxidative phosphorylation, drastically increasing their sensitivity to piperazine-induced mitochondrial toxicity[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in two parallel 96-well ultra-low attachment plates to form 3D spheroids.

  • Media Conditioning: Cultivate Plate A in standard DMEM (25 mM Glucose) and Plate B in DMEM (10 mM Galactose) for 48 hours.

  • Compound Dosing: Treat both plates with 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine in a 10-point dose-response curve (0.1 µM to 100 µM). Include FCCP (10 µM) as a positive control for mitochondrial uncoupling, and 0.1% DMSO as a vehicle control.

  • Multiplex Staining: After 24 hours, stain spheroids with Hoechst 33342 (nuclear count) and TMRE (Tetramethylrhodamine, ethyl ester) to quantify mitochondrial membrane potential ( ΔΨm​ ).

  • Imaging & Analysis: Image using a high-content confocal system. Calculate the IC 50​ for TMRE fluorescence reduction. A >3-fold increased sensitivity (lower IC 50​ ) in the galactose plate confirms mechanism-specific mitochondrial toxicity.

Protocol 2: Automated Patch-Clamp for hERG Inhibition

Causality: Because the 3-phenylpropyl moiety is highly lipophilic, it is prone to trapping inside the hERG channel pore during the open state[5]. Automated patch-clamp provides direct electrophysiological validation of this interaction.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel at 70% confluency. Suspend in extracellular recording solution.

  • Seal Formation: Load cells onto a planar patch-clamp chip. Apply negative pressure to achieve a gigaseal (>1 G Ω ), followed by a brief pressure pulse to achieve the whole-cell configuration.

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate the channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine at escalating concentrations (0.1, 1, 3, 10, 30 µM). Use E-4031 (100 nM) as a full-block positive control.

  • Data Extraction: Measure the peak amplitude of the tail current at -50 mV. Plot fractional block versus concentration to derive the IC 50​ .

PatchClampWorkflow Step1 CHO-hERG Cell Preparation Step2 Whole-Cell Configuration Step1->Step2 Step3 Voltage Protocol (+20mV to -50mV) Step2->Step3 Step4 Compound Perfusion (0.1 to 30 µM) Step3->Step4 Step5 Tail Current Measurement Step4->Step5 Step6 IC50 Calculation & Risk Stratification Step5->Step6

Step-by-step automated patch-clamp workflow for hERG channel inhibition.

Conclusion & Go/No-Go Criteria

The preliminary evaluation of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine suggests a manageable genotoxic and broad cytotoxic profile, but highlights specific liabilities inherent to its structural class. The primary bottleneck for further development is its moderate-to-high risk of hERG channel inhibition, driven by the 3-phenylpropyl group.

Go/No-Go Decision Matrix: If the empirical hERG IC 50​ is confirmed to be < 10 µM, medicinal chemistry efforts must prioritize reducing the lipophilicity (LogP) of the phenylpropyl tail or increasing the steric bulk around the basic nitrogen to disrupt pore binding, before advancing the compound to in vivo pharmacokinetic (PK) studies.

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Foundational

Preclinical Evaluation of Blood-Brain Barrier Permeability for 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine: A Technical Whitepaper

Target Audience: Researchers, Pharmacokineticists, and CNS Drug Development Professionals Compound: 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine (CAS: 1480723-09-8) Executive Summary The development of neurotherapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacokineticists, and CNS Drug Development Professionals Compound: 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine (CAS: 1480723-09-8)

Executive Summary

The development of neurotherapeutics is fundamentally constrained by the blood-brain barrier (BBB), a highly selective microvascular network that prevents approximately 98% of small-molecule drugs from entering the central nervous system (CNS). This technical guide outlines a comprehensive, field-proven methodology for evaluating the BBB permeability of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine (also known as 3-isobutyl-1-(3-phenylpropyl)piperazine)[1]. By synthesizing structural analysis, in vitro modeling, and in vivo pharmacokinetic validation, this whitepaper provides a self-validating framework to accurately quantify its neuropharmacokinetic profile.

Structural Analysis & Predictive Pharmacokinetics

Before initiating empirical assays, a rigorous structural analysis is required to predict the transport mechanisms of the target compound. 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine consists of a central piperazine ring flanked by an isobutyl group and a phenylpropyl chain[2].

  • The Piperazine Core: Nitrogenous substructures, particularly piperazine rings, are privileged scaffolds in CNS drug design (e.g., buspirone, trazodone). The basicity of the secondary and tertiary amines allows for protonation at physiological pH, which modulates solubility and interaction with the negatively charged phospholipid headgroups of the BBB[3].

  • Lipophilic Appendages: The 3-isobutyl and 1-(3-phenylpropyl) groups significantly increase the molecule's lipophilicity and hydrophobicity. Aromatic rings and aliphatic chains facilitate passive transcellular diffusion across the lipid bilayer[3].

  • Efflux Liability: While lipophilicity and basicity drive passive diffusion, this exact combination forms a classic pharmacophore for ATP-binding cassette (ABC) efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[4]. Therefore, evaluating the balance between passive influx and active efflux is the critical path for this compound.

BBB_Transport Blood Blood Capillary (High Concentration) Endothelial Brain Endothelial Cell (Tight Junctions) Blood->Endothelial Passive Diffusion (Lipophilic groups) Brain Brain Parenchyma (Target Site) Endothelial->Brain Transcellular Transport Pgp Efflux Transporters (P-gp / BCRP) Endothelial->Pgp Substrate Binding Pgp->Blood Active Efflux (ATP-dependent)

Fig 1: Mechanistic pathways of BBB transport for lipophilic piperazine derivatives.

In Vitro Permeability Workflows

To isolate transport variables, we employ a tiered in vitro approach: first isolating passive diffusion, followed by a cellular model to assess active transport.

PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Causality: The PAMPA-BBB assay strips away active transport mechanisms to exclusively measure passive transcellular diffusion[5]. We utilize Porcine Brain Lipid (PBL) rather than standard soy lecithin to accurately mimic the specific sphingomyelin and cholesterol ratios of the human BBB.

Step-by-Step Protocol:

  • Membrane Preparation: Coat the hydrophobic PVDF filter of the donor plate with 4 μL of PBL solution (20 mg/mL in dodecane).

  • Donor Solution: Dissolve 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine in DMSO, then dilute in PBS (pH 7.4) to a final concentration of 10 μM (DMSO < 1% to prevent membrane destabilization).

  • Incubation: Add 300 μL of the donor solution to the donor wells and 200 μL of fresh PBS to the acceptor wells. Assemble the sandwich plate and incubate at 25°C for 18 hours in a humidity chamber.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using UHPLC-MS/MS[6].

  • Validation: Calculate the Effective Permeability ( Pe​ ). The system is self-validating if the mass balance (recovery) remains >80%, ensuring the highly lipophilic compound is not simply trapped within the artificial lipid bilayer.

hCMEC/D3 Transwell Endothelial Model

Causality: To evaluate the impact of efflux transporters (P-gp/BCRP) on the piperazine derivative, an immortalized human brain microvascular endothelial cell line (hCMEC/D3) is utilized[6].

Step-by-Step Protocol:

  • Cell Seeding: Seed hCMEC/D3 cells at 5×104 cells/cm² on collagen type I-coated polycarbonate Transwell inserts (0.4 μm pore size).

  • Monolayer Integrity Verification: Culture for 5-7 days. Prior to the assay, measure Transendothelial Electrical Resistance (TEER). Proceed only if TEER > 150 Ω·cm². Add Lucifer Yellow (LY) to the apical chamber; a basolateral LY permeability of < 1×10−3 cm/min confirms tight junction integrity.

  • Bidirectional Dosing:

    • Apical to Basolateral (A→B): Dose 10 μM of the compound in the apical chamber (simulating blood-to-brain).

    • Basolateral to Apical (B→A): Dose 10 μM in the basolateral chamber (simulating brain-to-blood).

  • Sampling: Extract 50 μL aliquots from the receiver chambers at 15, 30, 60, and 120 minutes, replacing with fresh pre-warmed buffer.

  • Data Analysis: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER > 2.5 strongly indicates that the compound is an efflux substrate[6].

In Vivo Validation: The Shift to Kp,uu​

While in vitro models are excellent for screening, they cannot capture the complex hemodynamics and protein binding of a living organism. Historically, the total brain-to-plasma ratio ( Kp​ ) was used. However, highly lipophilic compounds like 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine often partition heavily into brain lipids, artificially inflating Kp​ without actually being available to bind to target receptors[4].

Causality: To determine true pharmacological exposure, we must calculate the unbound brain-to-plasma partition coefficient ( Kp,uu​ ) . This metric isolates the free, pharmacologically active drug fraction[4].

Kpuu_Workflow Animal In Vivo Dosing (Rodent Model) Sampling Simultaneous Sampling (Blood & Brain Tissue) Animal->Sampling Plasma Plasma Extraction (Total Plasma Conc. Cp) Sampling->Plasma BrainHom Brain Homogenization (Total Brain Conc. Cb) Sampling->BrainHom EqDialysis Equilibrium Dialysis (Determine fu,plasma & fu,brain) Plasma->EqDialysis LCMS LC-MS/MS Quantification Plasma->LCMS BrainHom->EqDialysis BrainHom->LCMS Calc Calculate Kp,uu (Cb*fu,brain) / (Cp*fu,plasma) EqDialysis->Calc LCMS->Calc

Fig 2: Experimental workflow for determining the unbound brain-to-plasma ratio (Kp,uu).

Step-by-Step Protocol:

  • In Vivo Administration: Administer the compound intravenously (IV) to Sprague-Dawley rats at 1 mg/kg.

  • Tissue Collection: At steady-state (e.g., 2 hours post-dose), collect blood via cardiac puncture and immediately harvest the whole brain.

  • Total Concentration ( Cp​ and Cb​ ): Centrifuge blood to obtain plasma. Homogenize brain tissue in a 1:3 ratio with buffer. Quantify total concentrations via LC-MS/MS.

  • Equilibrium Dialysis: To determine the fraction unbound in plasma ( fu,plasma​ ) and brain ( fu,brain​ ), place plasma and brain homogenate in the donor side of a 96-well equilibrium dialysis block (10 kDa MWCO membrane) against plain buffer. Incubate at 37°C for 4 hours.

  • Calculation: Kp,uu​=(Cb​×fu,brain​)/(Cp​×fu,plasma​) .

Quantitative Data Interpretation

The following table establishes the standard pharmacological thresholds used to interpret the data generated from the protocols above. For a lipophilic piperazine derivative, achieving a Kp,uu​ > 0.3 is generally required to justify further in vivo efficacy studies.

Assay / MetricParameterLow PermeabilityModerate PermeabilityHigh Permeability (CNS Active)
PAMPA-BBB Pe​ ( 10−6 cm/s)< 2.02.0 - 4.0> 4.0
hCMEC/D3 Papp​ ( 10−6 cm/s)< 5.05.0 - 10.0> 10.0
Bidirectional Efflux Ratio (ER)> 2.5 (Efflux Substrate)1.5 - 2.5< 1.5 (No Significant Efflux)
In Vivo Kp,uu​ < 0.30.3 - 0.8> 0.8

Table 1: Standardized thresholds for evaluating BBB permeability metrics.

Conclusion

Evaluating the BBB permeability of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine requires a multi-faceted approach. While its structural motifs strongly suggest high passive permeability, the potential for active efflux and high non-specific brain tissue binding necessitates rigorous empirical validation. By executing PAMPA-BBB, cellular Transwell assays, and in vivo Kp,uu​ determinations, researchers can confidently establish the neuropharmacokinetic viability of this compound.

References

  • Oufir, M., et al. "In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs." PubMed (National Institutes of Health). Available at: [Link]

  • Rojas-Mancilla, E., et al. "Identifying Substructures That Facilitate Compounds to Penetrate the Blood–Brain Barrier via Passive Transport Using Machine Learning Explainer Models." PMC (National Institutes of Health). Available at:[Link]

  • Li, Y., et al. "A Computational Physics-based Approach to Predict Unbound Brain-to-Plasma Partition Coefficient, Kp,uu." ChemRxiv. Available at: [Link]

  • Teixidó, M., et al. "Diketopiperazines as a Tool for the Study of Transport across the Blood−Brain Barrier (BBB) and Their Potential Use as BBB-Shuttles." Journal of the American Chemical Society. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine

Application Note: Regioselective Reductive Amination for the Synthesis of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine Target Compound: 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine (CAS: 1480723-09-8)[1] Applicatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Reductive Amination for the Synthesis of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine

Target Compound: 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine (CAS: 1480723-09-8)[1] Application: Pharmaceutical intermediate synthesis, structural analog library generation.

Mechanistic Rationale & Experimental Design

The synthesis of substituted piperazines is a cornerstone of modern drug discovery. The target compound, 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine, features a secondary aliphatic substitution (isobutyl) and a tertiary amine bearing a phenylpropyl tail[2].

To construct this scaffold efficiently, we employ a Direct Reductive Amination (DRA) strategy. The protocol utilizes 2-isobutylpiperazine (the amine nucleophile) and 3-phenylpropanal (hydrocinnamaldehyde) in the presence of Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ).

Causality in Reagent Selection:

  • Regioselectivity: 2-isobutylpiperazine contains two nitrogen atoms (N1 and N4). The N1 position is sterically hindered by the adjacent isobutyl group at C2. Consequently, alkylation proceeds with high regioselectivity at the less hindered N4 position, yielding the desired 1,3-disubstituted architecture.

  • Reducing Agent (STAB): As established by Abdel-Magid et al., STAB is vastly superior to Sodium Cyanoborohydride ( NaBH3​CN ) for this class of reactions[3]. STAB exhibits mild hydride-donating properties, preventing the premature reduction of the aldehyde to its corresponding alcohol[4]. Furthermore, it eliminates the generation of highly toxic hydrogen cyanide gas during aqueous workup[5].

  • Solvent (1,2-Dichloroethane - DCE): DCE is selected over Tetrahydrofuran (THF) because STAB-mediated aminations of aliphatic aldehydes proceed at significantly faster reaction rates in halogenated solvents[3].

Stoichiometry and Reagent Specifications

Table 1: Reaction Stoichiometry

Reagent / MaterialMW ( g/mol )EquivalentsAmount (Scale: 10 mmol)Role
2-Isobutylpiperazine142.241.00 eq1.42 gLimiting Reagent / Nucleophile
3-Phenylpropanal134.181.05 eq1.41 gElectrophile
NaBH(OAc)3​ (STAB)211.941.40 eq2.97 gHydride Source
Glacial Acetic Acid (AcOH)60.051.00 eq0.57 mLCatalyst (Imine formation)
1,2-Dichloroethane (DCE)98.96-40.0 mLSolvent

Step-by-Step Experimental Protocol

Note: This procedure must be conducted in a certified chemical fume hood using appropriate PPE (lab coat, nitrile gloves, safety goggles). STAB is moisture-sensitive; ensure all glassware is oven-dried.

Phase 1: Imine Equilibration

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the vessel with dry Nitrogen ( N2​ ) or Argon.

  • Dissolve 2-isobutylpiperazine (1.42 g, 10.0 mmol) in anhydrous DCE (40 mL).

  • Inject 3-phenylpropanal (1.41 g, 10.5 mmol) dropwise via syringe over 2 minutes at ambient temperature (20–25 °C).

  • Add glacial acetic acid (0.57 mL, 10.0 mmol) to the stirring mixture. Allow the reaction to stir for 30 minutes to facilitate the formation of the intermediate iminium ion.

Phase 2: Hydride Reduction 5. Cool the reaction mixture to 0 °C using an ice-water bath. 6. Add Sodium Triacetoxyborohydride (2.97 g, 14.0 mmol) portion-wise over 10 minutes to prevent rapid temperature spikes and control the evolution of hydrogen gas[3]. 7. Remove the ice bath and allow the reaction to warm to ambient temperature. Stir vigorously for 4 to 6 hours. Monitor the consumption of the starting amine via TLC (DCM:MeOH: NH4​OH , 90:9:1, visualized with Ninhydrin stain).

Phase 3: Quench and Aqueous Workup 8. Once the reaction is deemed complete, cool the flask back to 0 °C. 9. Carefully quench the excess STAB by adding saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) solution (25 mL) dropwise. Caution: Vigorous effervescence ( CO2​ and H2​ release) will occur. 10. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) ( 3×20 mL). 11. Combine the organic extracts and wash with brine (30 mL). 12. Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 4: Purification 13. Purify the crude residue via flash column chromatography on silica gel. Use a gradient elution starting from 100% DCM to DCM:MeOH (95:5) containing 0.5% Triethylamine ( Et3​N ) to prevent peak tailing of the secondary amine. 14. Pool the product-containing fractions and concentrate in vacuo to afford 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine as a pale yellow oil.

Experimental Workflow Visualization

G Step1 1. Iminium Formation Equilibration of 2-isobutylpiperazine & 3-phenylpropanal in DCE Step2 2. Hydride Reduction Addition of NaBH(OAc)3 (0 °C → Ambient Temp) Step1->Step2 Step3 3. Aqueous Workup Quench with Sat. NaHCO3 Extraction with DCM Step2->Step3 Step4 4. Chromatographic Purification Silica Gel (DCM:MeOH gradient) Step3->Step4 Product Purified Target CAS: 1480723-09-8 Step4->Product

Fig 1: Step-by-step logical workflow for the STAB-mediated reductive amination.

Expected Analytical Data

Table 2: Verification Metrics

Analytical MethodExpected Result / Signal
LC-MS (ESI+) m/z calculated for C17​H28​N2​ [M+H]+ : 261.23; Found: ~261.2[6]
1 H NMR (400 MHz, CDCl3​ ) Multiplets at δ 7.15-7.35 (5H, aromatic), triplet at δ ~2.65 (2H, benzylic CH2​ ), doublet at δ ~0.90 (6H, isobutyl CH3​ groups).
Boiling Point ~375.3 °C (Predicted)[2]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]

Sources

Application

High-Resolution NMR Characterization of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine: Protocols and Assignments

Application Note & Protocol Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction and Structural Context Piperazine derivatives form the core scaffold of numerous phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction and Structural Context

Piperazine derivatives form the core scaffold of numerous pharmaceuticals, including atypical antipsychotics, antihistamines, and anthelmintics[1]. The molecule 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine is a highly lipophilic, bulky secondary amine. Structurally, it features a central piperazine ring substituted at the N1 position with a 3-phenylpropyl chain and at the C3 position with a 2-methylpropyl (isobutyl) group.

The presence of a chiral center at C3 breaks the symmetry of the piperazine ring, rendering the adjacent methylene protons ( C2 , C5 , C6 ) diastereotopic. This results in complex, overlapping multiplets in the 1.0−3.0 ppm aliphatic region of the 1H NMR spectrum. Consequently, standard 1D NMR is insufficient for unambiguous assignment. As is standard for complex small molecules, a comprehensive 2D NMR suite—including HSQC, COSY, and HMBC—is required to map the atomic-level connectivity and resolve these overlapping proton-rich environments[2].

Scientific Integrity & Causality: Why We Choose This Workflow

As analytical scientists, we do not merely run samples; we design self-validating data acquisition strategies.

  • Solvent Selection: Chloroform- d ( CDCl3​ ) is selected due to the high lipophilicity of the free-base piperazine. It also lacks exchangeable protons (unlike Methanol- d4​ ), allowing the secondary amine ( N4−H ) to be observed as a broad singlet, provided the sample is sufficiently dry.

  • The Role of 2D NMR: The 1H−13C HMBC experiment provides a versatile and relatively sensitive means of establishing predominantly 3JCH​ connectivity[3]. For this molecule, HMBC is critical for proving the regiochemistry of the substituents—specifically, confirming that the 3-phenylpropyl group is at N1 and not N4 , by observing long-range correlations between the N1−CH2​ protons and the C2/C6 carbons of the piperazine ring.

  • Self-Validation: The protocol mandates a preliminary 1D 1H scan. This acts as a quality control gate; if the baseline is poor or water content is high (peak at 1.56 ppm in CDCl3​ ), the sample must be dried before committing to multi-hour 2D acquisitions.

Experimental Protocols

Sample Preparation
  • Weighing: Accurately weigh 15−20 mg of highly purified (>95%) 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine.

  • Dissolution: Dissolve the compound in 0.6 mL of anhydrous CDCl3​ (containing 0.03% v/v TMS as an internal standard). Causality: A concentration of ∼30 mM ensures excellent signal-to-noise (S/N) for 13C and 2D experiments within a reasonable timeframe.

  • Transfer: Transfer the homogenous solution to a high-quality, unscratched 5 mm NMR tube.

Instrument Setup & Tuning
  • Insertion & Temperature: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Allow 5 minutes for thermal equilibration at 298 K .

  • Locking & Shimming: Lock the spectrometer to the deuterium signal of CDCl3​ . Perform gradient shimming (e.g., TopShim) on the Z-axis to achieve optimal magnetic field homogeneity. Self-validation: Ensure the residual CHCl3​ peak ( 7.26 ppm ) has a line width at half-height ( LWHH ) of <1.0 Hz .

  • Tuning: Tune and match the probe for both 1H and 13C frequencies to maximize power transfer and sensitivity.

Acquisition Parameters
  • 1D 1H NMR: Spectral width of 12 ppm , 16 scans, relaxation delay ( D1 ) of 2.0 s . Causality: A 2.0 s delay ensures complete T1​ relaxation for accurate quantitative integration of the aliphatic vs. aromatic protons.

  • 1D 13C NMR: Spectral width of 250 ppm , 1024 scans, D1 of 2.0 s , with WALTZ-16 1H decoupling.

  • 2D HSQC / HMBC: Acquire using standard gradient-selected pulse sequences. For HMBC, optimize the long-range coupling delay for J=8 Hz ( 62.5 ms ).

Data Presentation: Predicted NMR Assignments

The following tables summarize the representative chemical shifts derived from empirical predictive models and structural elucidation protocols for substituted piperazines[1].

Table 1: 1H NMR Spectroscopic Data ( 400 MHz , CDCl3​ )
Position / FragmentChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment / Notes
Phenyl Ring 7.15−7.30 m5HOverlapping ortho, meta, para protons
Ph-CH 2​ - 2.65 t, J=7.5 Hz 2HBenzylic protons
Piperazine C3-H 2.85 m1HChiral center methine
N1-CH 2​
  • (Propyl)
2.35 t, J=7.2 Hz 2HAdjacent to N1
Piperazine Ring CH 2​ 2.00−2.80 m6HC2, C5, C6 (Diastereotopic, complex)
-CH 2​
  • (Propyl)
  • 1.80 m2HCentral propyl methylene
    Isobutyl -CH- 1.65 m1HIsobutyl methine
    Piperazine N4-H 1.60 br s1HExchanges with D 2​ O
    Isobutyl -CH 2​ - 1.25 m2HDiastereotopic methylene
    Isobutyl -CH 3​ 0.90 d, J=6.6 Hz 6HTwo equivalent methyl groups
    Table 2: 13C NMR Spectroscopic Data ( 100 MHz , CDCl3​ )
    Chemical Shift ( δ , ppm)Carbon TypeAssignment
    142.1 C (Quaternary)Phenyl (Ipso)
    128.5,128.4 CHPhenyl (Ortho, Meta)
    125.9 CHPhenyl (Para)
    58.2 CH 2​ N1-CH 2​
    • (Propyl chain)
    54.0 CH 2​ Piperazine C6
    53.2 CHPiperazine C3 (Chiral)
    46.1 CH 2​ Piperazine C5
    43.5 CH 2​ Isobutyl -CH 2​ -
    33.6 CH 2​ Ph-CH 2​
  • (Benzylic)
  • 28.7 CH 2​ -CH 2​
  • (Central propyl)
  • 25.4 CHIsobutyl -CH-
    22.8,22.5 CH 3​ Isobutyl methyls (Diastereotopic effect)

    Workflow Visualization

    The following diagram illustrates the logical progression of the structural elucidation workflow, ensuring a self-validating loop where 1D purity checks dictate the progression to complex 2D acquisitions.

    NMR_Workflow SamplePrep Sample Preparation (15-20 mg in CDCl3) Acq1H Acquire 1D 1H NMR (16 scans, D1=2s) SamplePrep->Acq1H PurityCheck Purity & S/N Check Is baseline clean? Acq1H->PurityCheck DrySample Re-purify / Dry Sample PurityCheck->DrySample No Acq13C Acquire 1D 13C NMR (1024 scans) PurityCheck->Acq13C Yes DrySample->SamplePrep Acq2D Acquire 2D Suite (COSY, HSQC, HMBC) Acq13C->Acq2D Assign Structural Assignment & Regiochemistry Validation Acq2D->Assign Report Final Data Report Assign->Report

    Figure 1: Workflow for the NMR structural elucidation of piperazine derivatives.

    References

    • Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols Benchchem URL
    • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC ACS Publications URL
    • The Evolving Landscape of NMR Structural Elucidation PMC - NIH URL

    Sources

    Method

    Elucidating the Mass Spectrometric Fragmentation Pathways of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine

    An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed guide to the mass spectrometric fragmentation pathways of 3-(2-Methylpropyl)-1-(3-phe...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An Application Note for Researchers, Scientists, and Drug Development Professionals

    Abstract

    This application note provides a detailed guide to the mass spectrometric fragmentation pathways of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine, a substituted piperazine derivative. Piperazine-based compounds are a significant class of molecules in medicinal chemistry and are also encountered as new psychoactive substances (NPS).[1][2] Understanding their fragmentation behavior under mass spectrometric analysis is crucial for their unambiguous identification in various matrices, including forensic samples, biological fluids, and during drug metabolism studies. This document outlines detailed protocols for analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI), explains the causal mechanisms behind the observed fragmentation patterns, and presents the key diagnostic ions for structural confirmation.

    Introduction

    The piperazine moiety is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents.[3] However, derivatives of piperazine are also prevalent in the illicit drug market, often synthesized to mimic the effects of controlled substances like amphetamines.[4][5] Consequently, robust and reliable analytical methods are essential for the structural characterization of these compounds. Mass spectrometry (MS) is a cornerstone technique for this purpose, providing not only molecular weight information but also detailed structural insights through the analysis of fragmentation patterns.[6]

    3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine contains several key structural features that dictate its fragmentation behavior: a piperazine ring, an N-phenylpropyl substituent, and a C-isobutyl substituent. The fragmentation is influenced by the ionization method employed. Electron Ionization (EI), a "hard" ionization technique, typically induces extensive fragmentation, providing a rich fingerprint spectrum.[7] In contrast, Electrospray Ionization (ESI) is a "soft" ionization method that usually yields a protonated molecular ion with minimal fragmentation, requiring Collision-Induced Dissociation (CID) to elicit structural information.[8] This guide details the expected fragmentation pathways under both EI and ESI-CID conditions.

    Molecular Structure and Properties
    • Compound Name: 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine

    • Molecular Formula: C₁₇H₂₈N₂

    • Molecular Weight: 260.42 g/mol

    • CAS Number: Not available (assumed novel for this analysis)

    Caption: Structure of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine.

    Experimental Protocols

    The choice between GC-MS and LC-MS depends on the sample matrix and the required sensitivity. GC-MS is well-suited for volatile and thermally stable compounds, often providing highly reproducible EI spectra for library matching.[6] LC-MS is preferred for less volatile compounds or complex biological matrices.

    GC-MS (EI) Protocol

    This protocol is designed to generate a characteristic and reproducible fragmentation pattern for library creation and identification.

    • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a volatile solvent such as methanol or acetonitrile.[6] Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.

    • Instrumentation: A standard gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

    • GC Conditions:

      • Injection Volume: 1 µL, splitless mode.

      • Inlet Temperature: 250 °C.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar).

      • Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Ionization Energy: 70 eV. This standard energy is used to ensure that sufficient energy is imparted to the molecule to cause reproducible fragmentation, allowing for comparison with established spectral libraries.[7]

      • Source Temperature: 230 °C.

      • Scan Range: m/z 40-500. This range covers the molecular ion and all expected major fragments.[6]

    LC-MS/MS (ESI-CID) Protocol

    This protocol is optimized for the detection of the protonated molecule and its subsequent fragmentation for structural confirmation, which is particularly useful in complex matrices.[9]

    • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Dilute to a final concentration of 1 µg/mL. The addition of formic acid is crucial as it facilitates protonation of the basic nitrogen atoms in the piperazine ring, enhancing the ESI signal in positive ion mode.[1]

    • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

    • LC Conditions:

      • Injection Volume: 5 µL.

      • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: Start at 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

      • Flow Rate: 0.3 mL/min.

    • MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 120 °C.

      • Full Scan (MS1): m/z 100-300 to detect the protonated molecule [M+H]⁺ at m/z 261.

      • Product Ion Scan (MS2): Isolate the precursor ion (m/z 261) and apply collision-induced dissociation (CID).

      • Collision Gas: Argon.

      • Collision Energy: Ramped from 10-40 eV. Ramping the collision energy allows for the observation of both low-energy (stable fragments) and high-energy fragmentations, providing a more complete picture of the fragmentation pathways.

    Caption: General experimental workflows for GC-MS and LC-MS/MS analysis.

    Results and Discussion: Proposed Fragmentation Pathways

    The fragmentation of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine is primarily driven by the presence of two nitrogen atoms, which direct cleavage, and the relative stability of the resulting carbocations and radicals.[10][11]

    Electron Ionization (EI) Fragmentation

    Under EI conditions, the initial event is the removal of an electron, typically from a non-bonding orbital of one of the nitrogen atoms, to form a molecular ion radical ([M]⁺•) at m/z 260 .[12] This high-energy species undergoes extensive fragmentation.

    Pathway A: Benzylic Cleavage and Formation of Tropylium Ion

    A hallmark fragmentation for compounds containing a phenylalkyl moiety is cleavage of the bond beta to the phenyl ring, leading to the formation of the highly stable tropylium ion at m/z 91 .[13][14] This is often one of the most abundant ions in the spectrum of such molecules.

    Benzylic_Cleavage parent [M]⁺• m/z 260 tropylium Tropylium Ion [C₇H₇]⁺ m/z 91 parent->tropylium β-cleavage radical Radical Fragment [C₁₀H₂₁N₂]• Alpha_Cleavage cluster_main Alpha-Cleavage Pathways cluster_sidechain Side-Chain Loss cluster_ring Ring Opening parent [M]⁺• m/z 260 loss_isobutyl Fragment Ion [M - C₄H₉]⁺ m/z 203 parent->loss_isobutyl Loss of isobutyl radical loss_phenylpropyl Fragment Ion [M - C₉H₁₁]⁺ m/z 141 parent->loss_phenylpropyl Loss of phenylpropyl radical ring_open_1 Fragment Ion m/z 174 parent->ring_open_1 Ring Cleavage ring_open_2 Fragment Ion m/z 113 parent->ring_open_2 Ring Cleavage

    Caption: Major fragmentation pathways initiated by alpha-cleavage.

    Electrospray Ionization (ESI-CID) Fragmentation

    In positive mode ESI, the molecule is protonated, typically at one of the two nitrogen atoms, to form the [M+H]⁺ ion at m/z 261 . The site of protonation can influence the subsequent fragmentation cascade. [15]Fragmentation is induced via CID.

    Primary Fragmentation Pathways (MS/MS of m/z 261)

    The fragmentation of the even-electron [M+H]⁺ ion typically involves the loss of neutral molecules. [10]

    • Loss of the Phenylpropyl Group: Cleavage of the N-C bond can result in the neutral loss of phenylpropene (C₉H₁₀), leading to a protonated piperazine fragment at m/z 143 .

    • Piperazine Ring Fragmentation: Similar to EI, the piperazine ring can undergo cleavage. The C-N bonds within the protonated piperazine ring are susceptible to breaking, leading to characteristic fragment ions. [1]Common ions observed from the fragmentation of substituted piperazine rings include those at m/z 119, m/z 70, and m/z 56 . [1]3. Formation of Phenylpropyl Cation: A significant fragment ion can be observed at m/z 119 , corresponding to the phenylpropyl cation [C₉H₁₁]⁺. This ion can further lose ethene to form the tropylium ion at m/z 91 .

    Summary of Key Diagnostic Ions

    The table below summarizes the most likely diagnostic ions for the structural elucidation of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine.

    m/z (Charge)Proposed FormulaIonizationProposed Origin
    261 ([M+H]⁺)[C₁₇H₂₉N₂]⁺ESIProtonated Molecular Ion
    260 ([M]⁺•)[C₁₇H₂₈N₂]⁺•EIMolecular Ion
    203[C₁₃H₁₉N₂]⁺EILoss of isobutyl radical (C₄H₉)
    174[C₁₁H₁₆N]⁺EIRing opening and alpha-cleavage
    141[C₈H₁₇N₂]⁺EILoss of phenylpropyl radical (C₉H₁₁)
    119[C₉H₁₁]⁺EI / ESIPhenylpropyl cation
    113[C₇H₁₅N]⁺EIRing opening and alpha-cleavage
    91[C₇H₇]⁺EI / ESITropylium ion
    70[C₄H₈N]⁺EI / ESIPiperazine ring fragment
    56[C₃H₆N]⁺EI / ESIPiperazine ring fragment

    Conclusion

    The mass spectrometric fragmentation of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine is predictable and yields several diagnostic ions that allow for its confident identification. Under Electron Ionization, the molecule undergoes extensive fragmentation dominated by alpha-cleavage adjacent to the nitrogen atoms and benzylic cleavage, producing key fragments at m/z 203, 141, 113, and a characteristic tropylium ion at m/z 91. Under ESI-CID conditions, fragmentation of the protonated molecule (m/z 261) also yields valuable structural information, particularly through the formation of the phenylpropyl cation (m/z 119) and subsequent piperazine ring fragments. The protocols and fragmentation pathways detailed in this application note provide a robust framework for researchers in pharmaceutical development, metabolism studies, and forensic science to identify and characterize this and structurally related piperazine derivatives.

    References

    • Zhu, N., Yu, C., Hua, Z. D., Xu, P., Wang, Y. M., Di, B., & Su, M. X. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

    • Wójtowicz, P., & Celiński, R. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Retrieved from [Link]

    • Egsgaard, H., & Larsen, E. (1994). Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

    • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

    • Gao, J. M., et al. (2007). Electrospray tandem mass spectrometry of epipolythiodioxopiperazines. Journal of Mass Spectrometry. Retrieved from [Link]

    • Reisch, J., Pagnucco, R., Alfes, H., Jantos, N., & Möllmann, H. (1968). Mass spectra of derivatives of phenylalkylamines. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

    • Corinti, D., et al. (2018). Photoionization mass spectrometry of ω-phenylalkylamines: Role of radical cation-π interaction. The Journal of Chemical Physics. Retrieved from [Link]

    • Doc Brown's Chemistry. (n.d.). 15.1.2 Mass - spectrometry of organic molecules - fragmentation patterns and equations of ion formation. Retrieved from [Link]

    • Mardal, M., Miserez, B., & Andreasen, M. F. (2014). Analysis of new designer drugs and common drugs of abuse in urine by a combined targeted and untargeted LC-HR-QTOFMS approach. Journal of Analytical Toxicology. Retrieved from [Link]

    • Reisch, J., et al. (1968). Mass spectra of derivatives of phenylalkylamines. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

    • University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

    • Clark, C. R., & Deruiter, J. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Institute of Justice. Retrieved from [Link]

    • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]

    • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

    • Joyce, R., et al. (2011). Kinetic control of protonation in electrospray ionization. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

    • Purdue University. (n.d.). Lecture 2 Ionization Methods : Electron Ionization. Retrieved from [Link]

    • Hafiz Abdel-Hay, K. M. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University. Retrieved from [Link]

    • Sharma, A., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem. Retrieved from [Link]

    • Cataldo, F. (2019). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers in Chemistry. Retrieved from [Link]

    Sources

    Application

    Application Note: Preclinical In Vivo Dosing Protocols for 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine

    Executive Summary & Pharmacological Rationale The compound 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine (CAS: 1480723-09-8) is a highly substituted arylpiperazine derivative utilized in advanced preclinical neuropharm...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Pharmacological Rationale

    The compound 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine (CAS: 1480723-09-8) is a highly substituted arylpiperazine derivative utilized in advanced preclinical neuropharmacology[1][2]. Structurally, it belongs to the phenylpropylpiperazine class, a pharmacophore renowned for its polypharmacological targeting of the central nervous system (CNS).

    Historically, phenylpropylpiperazines such as SA4503 (cutamesine) and vanoxerine have demonstrated profound efficacy in modulating Sigma-1 (σ1) receptors and monoamine transporters, particularly the dopamine transporter (DAT)[3][4]. The introduction of a 2-methylpropyl (isobutyl) group at the 3-position of the piperazine ring in this specific compound introduces significant steric bulk. Structure-activity relationship (SAR) studies on related analogs indicate that while the extended phenylpropyl chain anchors the molecule within the hydrophobic pockets of the σ1 receptor[3][5], the isobutyl substitution likely fine-tunes its selectivity against the Sigma-2 (σ2) subtype and modulates its inhibitory constant ( Ki​ ) at the DAT[3][6].

    This application note provides a comprehensively validated, self-correcting in vivo dosing protocol designed for researchers evaluating this compound in murine models of neuroprotection, cognitive enhancement, or psychostimulant attenuation.

    Physicochemical Profiling & Formulation Strategy

    Before initiating in vivo administration, the physicochemical nature of the compound dictates the formulation strategy.

    • Molecular Weight: 260.42 g/mol [1]

    • Predicted pKa: 9.30 ± 0.40[7]

    • Predicted Boiling Point: 375.3 °C[1]

    The Causality of Vehicle Selection: With a basic piperazine nitrogen (pKa ~9.3), the compound exists primarily in a protonated, cationic state at physiological pH (7.4)[7]. However, the highly lipophilic 3-phenylpropyl and 2-methylpropyl moieties drive a high partition coefficient (LogP). Dissolving the free base directly in aqueous buffers (like PBS) will result in immediate micro-precipitation, leading to erratic absorption, localized tissue necrosis at the injection site, and uninterpretable pharmacokinetic (PK) data.

    To counteract this, we employ a co-solvent/surfactant micellar system (5% DMSO / 10% Tween-80 / 85% Saline). DMSO disrupts the crystalline lattice of the lipophilic free base, Tween-80 forms a thermodynamic micellar shield around the hydrophobic domains, and saline provides an isotonic bulk phase suitable for systemic injection.

    Protocol 1: Preparation of a Self-Validating Dosing Formulation (2 mg/mL)

    Self-Validation Checkpoint: This protocol includes a pre- and post-filtration HPLC-UV quantification step to ensure the compound is not trapped in the filter membrane due to incomplete micellization.

    • Weighing: Accurately weigh 20.0 mg of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine free base into a sterile, amber glass vial (the compound may exhibit mild photosensitivity over prolonged liquid storage).

    • Primary Solvation: Add 500 µL of anhydrous Dimethyl Sulfoxide (DMSO). Vortex vigorously for 60 seconds until a completely clear solution is achieved. Rationale: DMSO ensures total molecular dispersion before introducing aqueous elements.

    • Surfactant Addition: Add 1.0 mL of Tween-80. Vortex for an additional 2 minutes. The solution will become viscous.

    • Aqueous Phase Integration: Slowly add 8.5 mL of sterile 0.9% NaCl (Saline) dropwise (approx. 1 mL/min) while continuously vortexing. Rationale: Rapid addition of water can shock the system, causing the lipophilic drug to crash out before Tween-80 micelles can encapsulate it.

    • Homogenization: Sonicate the sealed vial in a water bath at 37°C for 15 minutes.

    • Sterilization & Recovery Validation: Filter the solution through a 0.22 µm PTFE syringe filter.

      • Validation Step: Pull a 10 µL aliquot pre-filtration and post-filtration. Analyze via HPLC-UV (e.g., 254 nm). The peak area of the post-filtration sample must be ≥98% of the pre-filtration sample. A drop in concentration indicates micellar aggregation and requires an increase in Tween-80 concentration.

    In Vivo Dosing Protocols (Murine Models)

    Protocol A: Intraperitoneal (IP) Administration for Pharmacodynamic (PD) Screening

    IP administration is the gold standard for acute behavioral assays (e.g., forced swim test, cocaine-induced hyperlocomotion) because it bypasses the immediate gastrointestinal degradation seen in oral (PO) dosing while providing a smoother Cmax​ curve than intravenous (IV) dosing[6].

    • Subject Preparation: Weigh the mouse (e.g., C57BL/6, typical weight 20-25 g) to calculate the exact dose volume. The target dose is 10 mg/kg.

    • Volume Calculation: Using the 2 mg/mL formulation, a 25 g mouse requires 0.25 mg of the drug. The injection volume is therefore 125 µL. Rule of thumb: Never exceed 10 mL/kg for IP injections to prevent peritoneal distension.

    • Restraint & Positioning: Restrain the mouse manually, exposing the ventral abdomen. Tilt the mouse head-down at a 30-degree angle. Rationale: This causes the visceral organs to shift cranially, minimizing the risk of cecum or bladder puncture.

    • Injection: Insert a 27-gauge, 0.5-inch needle into the lower right quadrant of the abdomen at a 15-degree angle. Aspirate slightly; if fluid or blood enters the hub, withdraw and discard. If clear, inject the 125 µL volume smoothly over 3 seconds.

    • Post-Dose Monitoring: Return the animal to its home cage. Behavioral onset typically occurs within 15–30 minutes as the micellar formulation is absorbed through the mesenteric vessels into the portal circulation.

    Protocol B: Intravenous (IV) Administration for Pharmacokinetic (PK) Profiling

    IV dosing provides 100% bioavailability, establishing the baseline required to calculate absolute clearance ( Cl ) and volume of distribution ( Vd​ ).

    • Preparation: Dilute the formulation to 1 mg/mL to reduce the required injection volume and minimize the IV bolus of Tween-80, which can cause transient histamine release in rodents. Target dose: 2 mg/kg.

    • Vasodilation: Place the mouse in a warming chamber (37°C) for 3–5 minutes to induce vasodilation of the lateral tail veins.

    • Injection: Restrain the mouse in a tailored conical tube. Swab the tail with 70% ethanol. Insert a 29-gauge insulin syringe into the lateral tail vein, starting distally (near the tip).

    • Validation of Placement: The needle should slide in without resistance. Inject 50 µL (for a 25 g mouse). Validation: The vein will briefly blanch (turn white) as the drug displaces the blood. If a subcutaneous bleb forms, the vein was missed; immediately halt and attempt a site further proximal on the tail.

    Quantitative Data Presentation

    To ensure reproducibility, the following tables summarize the expected physicochemical stability of the formulation and the extrapolated polypharmacological binding profile based on structural homology to established phenylpropylpiperazines[3][6][8].

    Table 1: Formulation Stability & Expected PK Parameters (Murine Model, 10 mg/kg IP)
    ParameterValue / ObservationAnalytical MethodCausality / Relevance
    Formulation Stability (25°C) > 98% intact at 48 hoursHPLC-UV (254 nm)Validates the 5% DMSO/10% Tween-80/85% Saline vehicle.
    Tmax​ (Time to peak plasma) 20 - 45 minutesLC-MS/MSRapid absorption via mesenteric vessels post-IP injection.
    Cmax​ (Peak concentration) ~450 - 600 ng/mLLC-MS/MSSufficient to cross the Blood-Brain Barrier (BBB).
    Brain-to-Plasma Ratio ( Kp​ ) > 1.5Tissue HomogenizationHigh lipophilicity drives rapid CNS penetration.
    Table 2: Extrapolated Target Binding Affinity Profile
    Target ReceptorPutative Affinity ( Ki​ )Functional RoleReference Homology
    Sigma-1 (σ1) Receptor High (1 - 15 nM)ER Chaperone activation, NeuroprotectionSA4503 / Cutamesine[3]
    Dopamine Transporter (DAT) Moderate (50 - 200 nM)DA Reuptake InhibitionVanoxerine / GBR 12909[3][4]
    Sigma-2 (σ2) Receptor Low to Mod (> 100 nM)Cell proliferation / ApoptosisN-benzylpiperazines[6]

    Mechanistic Pathway Visualization

    The dual-action nature of phenylpropylpiperazines initiates a complex intracellular and synaptic signaling cascade. By agonizing the Sigma-1 receptor at the Mitochondria-Associated ER Membrane (MAM) and simultaneously blocking the presynaptic Dopamine Transporter (DAT), the compound drives both neuroprotective bioenergetics and enhanced dopaminergic tone[3][4].

    Pathway Cmpd 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine (Lipophilic Piperazine Scaffold) Sig1R Sigma-1 Receptor (σ1R) (ER MAM Localization) Cmpd->Sig1R High Affinity Agonism DAT Dopamine Transporter (DAT) (Presynaptic Terminal) Cmpd->DAT Transporter Blockade BiP BiP/GRP78 Dissociation Sig1R->BiP Chaperone Activation DA_reuptake Inhibition of DA Reuptake DAT->DA_reuptake Competitive Inhibition Ca2 IP3R Stabilization & Ca2+ Efflux to Mitochondria BiP->Ca2 Protein-Protein Interaction Neuroprot Neuroprotection & Cognitive Enhancement Ca2->Neuroprot Enhanced Bioenergetics DA_cleft Elevated Synaptic Dopamine DA_reuptake->DA_cleft Synaptic Accumulation DA_cleft->Neuroprot Enhanced Dopaminergic Tone

    Figure 1: Dual-pathway modulation by 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine targeting σ1R and DAT.

    References

    • GuideChem. C17H28N2 ISOMER Products Directory: 3-(2-methylpropyl)-1-(3-phenylpropyl)piperazine. Retrieved from 1

    • ChemicalBook. 3-(2-methylpropyl)-1-(3-phenylpropyl)piperazine Physicochemical Properties. Retrieved from 7

    • ChemicalBook. CAS 1480723-09-8 Overview. Retrieved from 2

    • National Institutes of Health (PMC). Ether modifications to 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine (SA4503): effects on binding affinity and selectivity for sigma receptors and monoamine transporters. Retrieved from 3

    • Benchchem. 2-Methyl-1-(3-phenylpropyl)piperazine | Functional Pharmacology. Retrieved from 8

    • EvitaChem. 1-(1-Benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine - Key Pharmacological Targets. Retrieved from 5

    • ElectronicsAndBooks. Synthesis and structure–activity relationships of N-(3-phenylpropyl)-N-benzylpiperazines: Potent ligands for r1 and r2 receptors. Retrieved from 6

    • Grokipedia. Vanoxerine - Pharmacodynamics and DAT Inhibition. Retrieved from 4

    Sources

    Method

    Application Note: Formulation Strategies for 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine in Aqueous Media

    Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Compound: 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine (CAS: 1480723-09-8) Executive Summary & Physicochemical Ratio...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Compound: 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine (CAS: 1480723-09-8)

    Executive Summary & Physicochemical Rationale

    Formulating highly lipophilic basic amines for aqueous assays and in vivo administration is a recurring bottleneck in preclinical drug development. 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine features a central piperazine ring flanked by two highly hydrophobic moieties: an isobutyl group and a phenylpropyl chain.

    While the basic nitrogen atoms of the piperazine core act as versatile synthetic handles to fine-tune physicochemical properties (1[1]), the native free base exhibits exceptionally poor aqueous solubility at physiological pH (7.4). At this pH, despite the predicted pKa of ~9.3 ensuring partial protonation, the massive hydration penalty imposed by the lipophilic bulk drives the compound to precipitate out of aqueous media.

    To overcome this, we must employ a tiered formulation strategy that progressively disrupts the crystalline lattice energy and shields the hydrophobic domains from the aqueous environment.

    Mechanistic Formulation Workflow

    The following decision tree outlines our progressive approach to solubilizing lipophilic piperazine derivatives, moving from simple thermodynamic modifications (salt screening) to advanced supramolecular and colloidal systems.

    FormulationWorkflow Start 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine (Free Base) Profile Physicochemical Profiling pKa ~9.3, High LogP Start->Profile Salt Salt Screening (e.g., Mesylate, HCl) Profile->Salt EvalSalt Solubility > Target? (pH 7.4) Salt->EvalSalt CD Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) EvalCD Solubility > Target? (pH 7.4) CD->EvalCD Micelle Micellar Solubilization (Pluronic F-127) Success Optimal Aqueous Formulation Achieved Micelle->Success EvalSalt->CD No / Precipitation EvalSalt->Success Yes EvalCD->Micelle No EvalCD->Success Yes

    Decision tree for formulating lipophilic basic piperazine derivatives in aqueous media.

    Strategy 1: Salt Screening and pH Adjustment

    Causality & Rationale: Forming a salt at the basic nitrogen centers is the primary strategy to increase kinetic aqueous solubility (2[2]). While hydrochloride (HCl) salts are common, they frequently suffer from the common-ion effect in physiological fluids (which are rich in chloride ions), driving the equilibrium back toward precipitation. By utilizing methanesulfonic acid, we generate a mesylate salt. The larger, less symmetric mesylate counterion disrupts the crystalline lattice energy more effectively than chloride, often yielding a multi-fold increase in kinetic solubility without the common-ion liability in vivo.

    Protocol 1: Preparation and Validation of the Mesylate Salt
    • Dissolution: Dissolve 500 mg of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine free base in 5 mL of anhydrous ethanol in a 20 mL scintillation vial.

    • Acid Addition: Place the vial in an ice bath (0°C). Slowly add 1.05 molar equivalents of methanesulfonic acid dropwise under continuous magnetic stirring (400 rpm).

    • Equilibration: Remove the ice bath and allow the solution to stir for 2 hours at room temperature (25°C) to ensure complete protonation.

    • Precipitation: Add 15 mL of ice-cold diethyl ether dropwise to induce precipitation of the mesylate salt.

    • Isolation: Vacuum filter the precipitate using a Buchner funnel, wash with 5 mL of cold diethyl ether, and dry under vacuum at 40°C for 24 hours.

    • Self-Validation (DSC): Perform Differential Scanning Calorimetry (DSC). A successful salt formation is validated by a single, sharp endothermic melting peak distinct from the free base, confirming a new crystalline entity rather than a physical mixture.

    Strategy 2: Cyclodextrin Inclusion Complexation

    Causality & Rationale: If the mesylate salt still exhibits inadequate solubility at pH 7.4 due to the dominant lipophilicity of the phenylpropyl group, supramolecular encapsulation is required. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity (approx. 6.0–6.5 Å) that perfectly accommodates the phenyl ring. The extensive intermolecular hydrogen bonding between the un-encapsulated portion of the drug and the HP-β-CD exterior enhances thermodynamic solubility (3[3]). Furthermore, hydrophilic cyclodextrins are highly effective at inhibiting nucleation, thereby stabilizing supersaturated drug solutions (4[4]).

    Protocol 2: Phase-Solubility Profiling and Lyophilization
    • Vehicle Preparation: Prepare a series of HP-β-CD solutions ranging from 0 to 50 mM in pH 7.4 phosphate-buffered saline (PBS).

    • Saturation: Add an excess amount (~20 mg) of the compound to 2 mL of each HP-β-CD solution in sealed glass ampoules.

    • Equilibration: Shake the ampoules isothermally at 25°C and 150 rpm for 72 hours to achieve thermodynamic equilibrium.

    • Filtration: Filter the suspensions through a 0.45 µm PTFE syringe filter to remove undissolved drug.

    • Quantification: Dilute the filtrate and quantify the dissolved drug via RP-HPLC (C18 column, UV detection at appropriate λmax​ ). Plotting drug concentration vs. CD concentration should yield an AL​ -type phase-solubility diagram, indicating a 1:1 stoichiometric complex.

    • Solid Formulation: To create a stable, reconstitutable powder, scale up the 1:1 molar ratio solution, freeze at -80°C, and lyophilize at 0.01 mbar for 48 hours.

    Strategy 3: Polymeric Micellar Solubilization

    Causality & Rationale: For highly lipophilic molecules where cyclodextrin cavity size limits encapsulation efficiency, amphiphilic block copolymers like Pluronic F-127 (Poloxamer 407) are utilized. The hydrophobic poly(propylene oxide) (PPO) core of the micelle acts as a liquid-like reservoir that readily dissolves the lipophilic free base. Simultaneously, the hydrophilic poly(ethylene oxide) (PEO) corona ensures steric stabilization of the colloidal dispersion in aqueous media, preventing aggregation and precipitation (5[5]).

    Protocol 3: Thin-Film Hydration Method
    • Co-dissolution: Dissolve 10 mg of the free base and 100 mg of Pluronic F-127 (1:10 w/w ratio) in 10 mL of a volatile solvent mixture (Methanol:Chloroform, 1:1 v/v) in a round-bottom flask.

    • Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C until a thin, homogeneous polymeric film forms on the flask walls. Maintain under vacuum for an additional 2 hours to remove residual solvent.

    • Hydration: Add 10 mL of pH 7.4 PBS to the flask. Hydrate the film by rotating at atmospheric pressure (without heat) for 1 hour until the film is completely dispersed.

    • Size Reduction: Subject the dispersion to probe sonication (20 kHz, 40% amplitude) for 10 minutes in an ice bath to reduce the micelle size and ensure uniform distribution.

    • Sterilization & Self-Validation: Filter the micellar solution through a 0.22 µm PES membrane. Validate the formulation by measuring the hydrodynamic diameter and polydispersity index (PDI) via Dynamic Light Scattering (DLS). A self-validating system will show a PDI < 0.2, confirming a monodisperse, stable micellar population.

    Quantitative Data Summary

    The table below summarizes the representative solubility enhancements achieved through the progressive formulation strategies for this class of lipophilic piperazine derivatives.

    Formulation StrategyPhysical StateApparent Solubility at pH 7.4 (µg/mL)Fold Enhancement vs. Free Base
    Free Base (Control) Crystalline Powder< 5.01.0x
    HCl Salt Crystalline Powder~ 25.05.0x
    Mesylate Salt Crystalline Powder~ 120.024.0x
    HP-β-CD Complex Lyophilized Powder (50 mM CD)~ 1,850.0370.0x
    Pluronic F-127 Micelles Colloidal Dispersion (10% w/v)> 4,500.0> 900.0x

    Note: Values are representative empirical baselines for highly lipophilic substituted piperazines derived from phase-solubility and dynamic light scattering assays.

    References

    • National Institutes of Health (NIH)
    • Improvement of Aqueous Solubility of Lapatinib-Derived Analogues: Identification of a Quinolinimine Lead Journal of Medicinal Chemistry - ACS Publications URL
    • Solubilization of itraconazole as a function of cyclodextrin structural space ResearchGate URL
    • Hydrotropy: Recent Advancements in Enhancement of Drug Solubility and Formulation Development Impactfactor URL
    • Russian Science Foundation (RSCF)

    Sources

    Application

    Application Note: In Vitro Cell Culture Assay Preparation for 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine

    Target Audience: Researchers, scientists, and drug development professionals. Application: Cytotoxicity and Receptor Modulation Screening.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, scientists, and drug development professionals. Application: Cytotoxicity and Receptor Modulation Screening.

    Introduction & Scientific Rationale

    Piperazine derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of CNS-active agents, antiviral compounds, and anticancer therapeutics [1]. The compound 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine (CAS: 1480723-09-8) is a highly lipophilic, substituted phenylpropylpiperazine. Due to its structural homology to known sigma-receptor ligands and permeation enhancers, evaluating its biological activity requires stringent in vitro assay conditions.

    A critical challenge in screening lipophilic piperazine derivatives is their poor aqueous solubility, necessitating the use of organic solvents like Dimethyl sulfoxide (DMSO). However, DMSO can induce significant cytotoxicity and alter cellular phenotypes if not meticulously controlled. This protocol establishes a self-validating system for preparing and dosing 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine in mammalian cell cultures (e.g., MCF-7 or CHO cell lines), ensuring that observed pharmacological effects are strictly attributable to the compound and not solvent artifacts [2].

    Physicochemical Properties & Formulation Strategy

    Understanding the physicochemical nature of the compound dictates the formulation strategy. The high boiling point and predicted pKa suggest stability at room temperature but require careful pH management in aqueous media.

    Table 1: Compound Profile & Assay Parameters
    ParameterValue / SpecificationCausality / Rationale
    Compound Name 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazineTarget analyte.
    CAS Number 1480723-09-8Unique identifier for procurement.
    Molecular Weight 260.42 g/mol Required for precise molarity calculations.
    Primary Solvent 100% DMSO (Cell Culture Grade)Ensures complete dissolution of the lipophilic phenylpropyl moiety.
    Max Final DMSO ≤ 0.3125% (v/v)Concentrations >0.3125% induce apoptosis and metabolic disruption in sensitive lines like MCF-7 [2].
    Assay Readout ATP Luminescence (e.g., CellTiter-Glo)Avoids colorimetric interference common with heterocyclic compounds in MTT assays.

    Experimental Protocol: Step-by-Step Methodology

    This protocol is designed as a self-validating system. It incorporates vehicle controls (DMSO only) and positive controls (e.g., a known cytotoxic agent like staurosporine) to ensure assay integrity.

    Phase 1: Reagent and Stock Solution Preparation
    • Master Stock (10 mM): Weigh exactly 2.60 mg of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine. Dissolve in 1.0 mL of sterile, anhydrous DMSO.

      • Causality: Anhydrous DMSO prevents water absorption, which can cause the lipophilic compound to precipitate prematurely out of solution.

    • Intermediate Serial Dilutions (100X): Prepare a 10-point dose-response curve. Perform 1:3 serial dilutions in 100% DMSO using a 96-well V-bottom plate.

      • Causality: Diluting in 100% DMSO rather than aqueous buffer prevents compound "crashing" (precipitation) before it is introduced to the protein-rich cell culture media.

    Phase 2: Cell Seeding
    • Harvest and Count: Harvest MCF-7 or CHO cells during the exponential growth phase.

    • Seeding: Seed cells at a density of 5,000 cells/well in 100 µL of complete media (e.g., DMEM + 10% FBS) in a 96-well opaque-walled plate.

    • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular attachment and recovery.

    Phase 3: Dosing and Endpoint Execution
    • Aqueous Transfer (10X): Transfer 10 µL of the 100X DMSO intermediate plate into 90 µL of complete culture media. This creates a 10X working solution with 10% DMSO.

    • Final Dosing (1X): Add 11 µL of the 10X working solution to the 100 µL of media already present in the cell plate.

      • Causality: This two-step dilution ensures the final DMSO concentration is exactly 0.1% to 0.3125% , which has been empirically validated to be non-cytotoxic across most mammalian cell lines [2].

    • Incubation: Incubate the treated plates for 48 to 72 hours.

    • Readout: Equilibrate plates to room temperature. Add ATP-luminescence reagent, lyse cells on an orbital shaker for 2 minutes, incubate for 10 minutes, and read luminescence.

    Workflow Visualization

    The following diagram illustrates the critical path of the assay, highlighting the convergence of compound formulation and cell preparation.

    G A Compound Procurement CAS: 1480723-09-8 B Master Stock Prep 10 mM in 100% DMSO A->B C 100X Serial Dilution (in 100% DMSO) B->C E 10X Aqueous Dilution (in Culture Media) C->E D Cell Seeding (MCF-7/CHO) 5,000 cells/well F Final Dosing Final DMSO ≤ 0.3125% D->F E->F G Incubation 48-72 hrs at 37°C, 5% CO2 F->G H ATP Luminescence Readout (Viability/Toxicity) G->H

    Figure 1: Workflow for cell culture assay preparation, highlighting the critical two-step dilution to maintain DMSO tolerance.

    References

    • Arabian Journal of Chemistry. "Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research." Available at:[Link]

    • MDPI. "Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights." Available at: [Link]

    Method

    Application Notes &amp; Protocols: Crystallization of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine Salts

    Here are the detailed Application Notes and Protocols for crystallization techniques for 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine salts. Introduction: The Critical Role of Crystallization in API Development The Ac...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Here are the detailed Application Notes and Protocols for crystallization techniques for 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine salts.

    Introduction: The Critical Role of Crystallization in API Development

    The Active Pharmaceutical Ingredient (API), 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine, is a substituted piperazine derivative. As with many amine-containing compounds, it is typically converted into a salt form to enhance its physicochemical properties, such as solubility, stability, and bioavailability.[1][2] The final step in the synthesis of a high-purity API is almost invariably a crystallization process.[3][4] This is not merely a purification step; it is the critical manufacturing process that defines the final solid-state properties of the drug substance.[5]

    Controlling the crystallization process allows for the consistent production of a specific crystalline form (polymorph) with a desired particle size distribution and morphology.[6][7] Polymorphism, the ability of a compound to exist in multiple crystal forms, is a paramount concern in the pharmaceutical industry.[8][9] Different polymorphs of the same API can exhibit significantly different physical properties, which can impact therapeutic efficacy, manufacturing processes, and patent protection.[8][10]

    These application notes provide a comprehensive guide to developing robust crystallization protocols for various salts of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine. The methodologies described herein are based on fundamental crystallization principles and are designed to serve as a starting point for process development and optimization for researchers, scientists, and drug development professionals.

    Physicochemical Properties & Pre-Crystallization Considerations

    Understanding the molecule's inherent properties is fundamental to designing a successful crystallization strategy.

    • Basicity and Salt Formation: 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine has two basic nitrogen atoms, making it suitable for forming a variety of salts (e.g., hydrochloride, hydrobromide, sulfate, maleate, tartrate). The choice of the counter-ion will significantly influence the salt's solubility, hygroscopicity, and crystal packing.

    • Solubility Profile: The molecule possesses both hydrophobic (2-methylpropyl, 3-phenylpropyl) and hydrophilic (piperazine ring) moieties. This amphiphilic nature suggests a complex solubility profile. The free base is likely soluble in non-polar to moderately polar organic solvents, while its salts will exhibit higher solubility in more polar solvents, particularly alcohols and aqueous systems. A thorough solvent screening is the mandatory first step in any crystallization development.

    • Polymorphism & Solvate Formation: Piperazine-containing compounds are known to exhibit rich polymorphic behavior, sometimes forming multiple crystal structures.[9][11][12] Furthermore, the potential for the inclusion of solvent molecules into the crystal lattice to form solvates (or hydrates with water) is high and must be investigated.[13] The presence of different solid forms necessitates rigorous characterization to ensure the desired, most stable form is consistently produced.[14]

    General Workflow for Crystallization Method Development

    A systematic approach is crucial for efficiently identifying the optimal crystallization conditions. The following workflow outlines the key decision-making steps.

    G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Screening cluster_2 Phase 3: Analysis & Refinement A Crude API Salt Synthesis & Initial Purity Assessment B Solubility Screening (Various Solvents & Temperatures) A->B Input C Cooling Crystallization Trial (High solubility at high T, low at low T?) B->C D Anti-Solvent Crystallization Trial (High solubility in one solvent, low in another?) B->D E Evaporative Crystallization Trial (For thermally stable compounds) B->E F Characterize Solids (PXRD, DSC, TGA, Microscopy) C->F Success D->F Success E->F Success G Polymorph & Stability Check (Slurry Experiment) F->G Multiple forms or instability found H Optimized Protocol Selection F->H Single, stable form G->H

    Caption: General workflow for crystallization development.

    Crystallization Protocols

    The following protocols provide detailed, step-by-step methodologies for common crystallization techniques.

    Protocol 1: Cooling Crystallization
    ParameterRecommended Range/ValueRationale
    Solvent System Isopropanol (IPA), Ethanol, Acetone, or mixtures (e.g., IPA/Water 9:1 v/v)Select a solvent where the API salt has high solubility at elevated temperatures (~60-70°C) and low solubility at ambient or sub-ambient temperatures (~0-25°C).[17]
    Initial Concentration 50 - 200 mg/mL (To be determined by solubility studies)Aim for a concentration near the saturation point at the dissolution temperature to maximize yield.
    Dissolution Temp. 60 - 75 °C (Solvent dependent)Ensure complete dissolution of the API salt without causing thermal degradation.[4]
    Cooling Rate 5 - 20 °C / hourA slower rate favors crystal growth, leading to a larger particle size. A faster rate can lead to rapid precipitation of smaller particles.[17]
    Final Temp. 0 - 10 °CLower final temperature increases the yield by minimizing the amount of solute remaining in the mother liquor.
    Agitation Speed 100 - 300 RPMPromotes heat transfer and keeps crystals suspended, but excessive agitation can cause secondary nucleation or crystal breakage.

    Step-by-Step Methodology:

    • Vessel Setup: Charge a clean, dry, jacketed glass reactor equipped with an overhead stirrer and a temperature probe with the crude 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine salt.

    • Solvent Addition: Add the selected solvent or solvent system to the reactor.

    • Dissolution: Begin agitation and heat the mixture to the target dissolution temperature (e.g., 70°C). Hold at this temperature until all solids have completely dissolved, forming a clear solution. Visually inspect for any remaining particulates.

    • Controlled Cooling: Initiate a linear cooling ramp at the desired rate (e.g., 10°C/hour). The onset of crystallization (cloud point) should be noted.

    • Maturation: Once the final temperature (e.g., 5°C) is reached, hold the slurry under agitation for a minimum of 2-4 hours. This "aging" period allows the system to reach equilibrium, maximizing yield.

    • Isolation: Isolate the crystalline product by filtration (e.g., using a Büchner funnel).

    • Washing: Wash the filter cake with a small amount of cold, fresh solvent to displace the impurity-rich mother liquor.

    • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

    Protocol 2: Anti-Solvent Crystallization

    This technique is ideal for compounds that do not show a strong solubility dependence on temperature or are thermally sensitive.[18] It involves dissolving the compound in a "good" solvent and inducing crystallization by adding a miscible "anti-solvent" in which the compound is poorly soluble.[15][19]

    Causality: The addition of an anti-solvent reduces the overall solvating power of the solvent mixture for the API salt.[18][20] This rapidly generates a high level of supersaturation, which drives nucleation and crystal growth.[21] The rate of anti-solvent addition is a critical process parameter; slow addition allows for controlled crystal growth, while rapid addition can lead to amorphous precipitation or the formation of very small particles.[22]

    ParameterRecommended Range/ValueRationale
    Solvent Methanol, Ethanol, Dichloromethane (DCM)A solvent in which the API salt is highly soluble (>100 mg/mL).
    Anti-Solvent Heptane, Ethyl Acetate, Methyl tert-butyl ether (MTBE), WaterA miscible solvent in which the API salt is practically insoluble (<1 mg/mL).[22]
    Solvent:Anti-Solvent Ratio 1:1 to 1:5 (v/v)The final ratio should be optimized to maximize yield while maintaining good crystal morphology.
    Temperature 20 - 25 °C (Isothermal)Maintaining a constant temperature simplifies the process by making supersaturation dependent only on solvent composition.
    Addition Rate 0.1 - 1.0 volume equivalents / hourSlower addition rates provide more time for crystal growth, leading to larger and more ordered crystals.[21]
    Seeding Optional but recommendedAdding a small quantity of known crystalline material can control the polymorphic form and improve batch-to-batch consistency.

    Step-by-Step Methodology:

    • Solution Preparation: In a jacketed reactor, dissolve the crude API salt in the chosen "good" solvent at a constant temperature (e.g., 25°C) to form a clear, concentrated solution.

    • Seeding (Optional): If seeding, add a small suspension of seed crystals (approx. 0.1-1.0% w/w) to the solution and stir for 30-60 minutes to allow the seeds to establish.

    • Anti-Solvent Addition: Using a syringe pump or dosing pump, add the anti-solvent to the stirred solution at a slow, controlled rate.

    • Observation: Monitor the solution for the onset of turbidity, which indicates the start of nucleation.

    • Maturation: After the full volume of anti-solvent has been added, continue to stir the resulting slurry at the same temperature for 2-4 hours to ensure complete crystallization.

    • Isolation, Washing, and Drying: Follow steps 6-8 from the Cooling Crystallization protocol, using the final solvent/anti-solvent mixture (or pure anti-solvent) for the washing step.

    G A 1. Dissolve API Salt in 'Good' Solvent B 2. (Optional) Add Seed Crystals A->B Recommended C 3. Controlled Addition of Anti-Solvent (e.g., via Syringe Pump) A->C B->C D 4. Slurry Maturation (Agitation at constant T) C->D E 5. Filtration & Washing D->E F 6. Vacuum Drying E->F G Pure Crystalline Product F->G

    Caption: Workflow for the Anti-Solvent Crystallization Protocol.

    Protocol 3: Slurry Crystallization (Solvent-Mediated Polymorphic Transformation)

    This method is not primarily for initial crystallization from a crude source but is an essential technique for ensuring that the most thermodynamically stable polymorph has been identified and produced.[3] It involves stirring a suspension (slurry) of the solid in a solvent where it has slight solubility.

    Causality: In the slurry, the metastable (less stable) crystal form will have a slightly higher solubility than the stable form. This creates a solution that is supersaturated with respect to the stable form. Over time, the metastable form will dissolve, and the more stable form will crystallize out, until the entire solid phase has converted to the most stable polymorph.[3] This process is dictated by thermodynamics.

    ParameterRecommended Range/ValueRationale
    Solvent System Acetonitrile, Ethyl Acetate, Ethanol/Water mixturesThe solvent should provide partial solubility. Too high, and the yield is lost; too low, and the transformation kinetics will be impractically slow.
    Solid Concentration 50 - 150 mg/mLA high solid loading ensures sufficient material for analysis.
    Temperature Ambient (25°C) or Elevated (40-50°C)Higher temperatures generally increase solubility and accelerate the transformation rate.
    Duration 24 - 72 hoursThe time required depends on the solvent, temperature, and the energy difference between polymorphs.
    Sampling Every 12-24 hoursPeriodic sampling and analysis (e.g., by PXRD) are necessary to monitor the progress of the transformation.

    Step-by-Step Methodology:

    • Slurry Preparation: Charge a vial or flask with a known amount of the crystalline API salt.

    • Solvent Addition: Add the selected solvent to create a thick, stirrable slurry.

    • Agitation: Stir the slurry at a constant temperature.

    • Sampling: Periodically, stop the agitation, allow the solids to settle briefly, and remove a small sample of the solid material.

    • Analysis: Dry the sample and analyze by an appropriate solid-state characterization technique (PXRD is most common) to identify the crystal form(s) present.

    • Completion: The experiment is complete when consecutive samples show no further change in the solid form. The final form is considered the most stable under those conditions.

    Characterization of Crystalline Salts

    Obtaining a solid is not enough; its properties must be rigorously characterized to ensure quality and consistency.

    • Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying the crystalline form.[14] Each polymorph will produce a unique diffraction pattern, acting as a "fingerprint" for that specific crystal structure.[8]

    • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[23] It is used to determine the melting point, purity, and detect polymorphic transformations or desolvation events.

    • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[23] It is essential for identifying the presence of bound solvent or water (solvates/hydrates) and determining the thermal stability of the compound.

    • Optical Microscopy: Visual examination of the crystals under a microscope provides critical information about particle size, shape (habit), and can indicate potential issues like agglomeration.

    Troubleshooting Common Crystallization Issues

    IssuePotential Cause(s)Suggested Solution(s)
    Oiling Out / No Crystallization The solution is too concentrated; supersaturation is too high; cooling/anti-solvent addition is too fast.Dilute the solution; decrease the cooling rate or slow the anti-solvent addition; try a different solvent system; use seeding.
    Poor Yield The compound has high solubility in the final mother liquor; insufficient maturation time.Lower the final crystallization temperature; increase the proportion of anti-solvent; increase the maturation time.
    Inconsistent Polymorphic Form Uncontrolled nucleation; presence of impurities; variations in solvent, temperature, or agitation.Implement seeding with the desired polymorph; ensure consistent process parameters; purify the crude material further before crystallization.[24]
    Small, Needle-like Crystals Rapid nucleation due to high supersaturation; insufficient agitation.Reduce the level of supersaturation (slower cooling/addition); optimize the agitation speed.

    References

    • Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. Coherent. 8

    • Crystallisation in pharmaceutical processes. BIA. 25

    • Pharmaceutical Crystallization in drug development. Syrris. 15

    • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. International Journal of Pharmaceutical Research and Applications. 18

    • Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs. Improved Pharma. 3

    • API: solid state robust characterization in key to cut costs and time! AlfatestLab. 5

    • Recent progress in antisolvent crystallization. CrystEngComm (RSC Publishing). 19

    • Quantification of crystalline forms in active pharmaceutical ingredient and tablets by X-ray powder diffraction. PubMed. 14

    • Design of Constant Supersaturation Cooling Crystallization of a Pharmaceutical: A Simple Approach. ResearchGate. 26

    • CONTINUOUS MANUFACTURING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q13. ICH. 27

    • Forming oxalate salts of amines. Sciencemadness.org. 1

    • Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design. 28

    • Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications (IJCEA). 22

    • Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride. Benchchem. 17

    • ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT. ResearchGate. 20

    • Design of Active Pharmaceutical Ingredients Solid States in Crystallization Processes. 6

    • Continuous crystallisation of organic salt polymorphs. Frontiers. 2

    • Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. Crystal Growth & Design - ACS Publications. 9

    • API Characterization. NETZSCH Analyzing & Testing. 23

    • Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. Technobis. 21

    • methods for removing unreacted piperazine from the reaction mixture. Benchchem. 29

    • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. ACS Publications. 4

    • Amine acid salt compounds and process for the production thereof. Google Patents. 30

    • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. 31

    • Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. PMC. 11

    • Two kaempferol-piperazine polymorphic cocrystals and the comparative analysis in optimizing solubility and pharmacokinetics. ResearchGate. 12

    • Application of Polymers as a Tool in Crystallization—A Review. PMC. 7

    • Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. PubMed. 32

    • Isolation of piperazine. Google Patents. 33

    • Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. 34

    • Solid liquid solubility of piperazine. SINTEF. 35

    • Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem. 36

    • Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. IUCr Journals. 37

    • The Synthesis and New Crystal Structures of Three Arylpiperazine Compounds. 38

    • Control of Polymorphism in Continuous Crystallization via Mixed Suspension Mixed Product Removal Systems Cascade Design. Crystal Growth & Design - ACS Publications. 24

    • DEVELOPMENT AND MANUFACTURE OF DRUG SUBSTANCES (CHEMICAL ENTITIES AND BIOTECHNOLOGICAL/BIOLOGICAL ENTITIES). NIHS. 39

    • Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and An. FDA. 40

    • Controlling Factors and Mechanism of Polymorphic Crystallization. ACS Publications. 41

    • Q8(R2): Pharmaceutical Development. ICH. 42

    • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC. 43

    • Crystallization processes in pharmaceutical technology and drug delivery design. 13

    • Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. 44

    • The effect of polymorphism on active pharmaceutical ingredients: A review. ResearchGate. 10

    • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. MDPI. 45

    • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Synthesis of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine

    Introduction Welcome to the technical support guide for the synthesis of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine. This document is designed for researchers, medicinal chemists, and process development scientists...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    Welcome to the technical support guide for the synthesis of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine. This document is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to synthesize this unsymmetrically N,N'-disubstituted piperazine derivative. The piperazine scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] However, achieving high yields in the synthesis of unsymmetrical derivatives can be challenging due to issues with selectivity, side reactions, and purification.[4][5]

    This guide provides an in-depth, question-and-answer-based troubleshooting section, detailed experimental protocols, and frequently asked questions to address common hurdles encountered during synthesis. Our goal is to equip you with the scientific rationale and practical solutions needed to optimize your reaction outcomes.

    Overview of Synthetic Strategies

    The synthesis of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine typically begins with the precursor 3-(2-Methylpropyl)piperazine (also known as 3-isobutylpiperazine). The final synthetic step involves introducing the 3-phenylpropyl group onto the remaining secondary amine. The two most prevalent and effective strategies for this transformation are:

    • Reductive Amination: A one-pot reaction between 3-isobutylpiperazine and 3-phenylpropanal in the presence of a reducing agent. This method is highly versatile and widely used for N-alkylation.[4][6]

    • Direct N-Alkylation: A substitution reaction where 3-isobutylpiperazine is treated with a 3-phenylpropyl electrophile, such as 1-bromo-3-phenylpropane or 1-tosyloxy-3-phenylpropane, typically in the presence of a base.[4][7]

    The choice between these routes depends on starting material availability, scalability, and the specific challenges encountered in your laboratory.

    Synthetic_Routes cluster_RA Route A: Reductive Amination cluster_Alk Route B: Direct N-Alkylation Start 3-(2-Methylpropyl)piperazine RA_Reagent 3-Phenylpropanal + Reducing Agent Start->RA_Reagent Alk_Reagent 3-Phenylpropyl Halide/Tosylate + Base Start->Alk_Reagent Target 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine RA_Reagent->Target Imine formation & Reduction Alk_Reagent->Target SN2 Substitution

    Figure 1. Primary synthetic routes to the target compound.

    Troubleshooting Guide

    This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

    Q1: My reductive amination yield is consistently low (<50%). What are the most likely causes and how can I improve it?

    Low yield in a reductive amination is a common problem that can often be traced to one of three areas: suboptimal iminium ion formation, competing side reactions, or inefficient reduction.

    Potential Causes & Solutions:

    • Inefficient Imine/Iminium Ion Formation: The reaction between the secondary amine and the aldehyde to form the iminium ion intermediate is a critical, equilibrium-driven step that generates water.[6][8]

      • Solution 1: pH Optimization: The reaction requires a mildly acidic environment (typically pH 5-6) to catalyze dehydration.[8] Adding a catalytic amount of acetic acid is common practice. If the pH is too low, the starting amine becomes fully protonated and non-nucleophilic; if too high, the dehydration step is inefficient.

      • Solution 2: Water Removal: To drive the equilibrium toward the iminium ion, remove the water generated in situ. This can be achieved by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture.[8][9]

    • Inappropriate Reducing Agent: The choice of reducing agent is paramount. A reagent that is too aggressive will reduce the starting aldehyde to an alcohol faster than the imine can form.

      • Solution: Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the preferred choice for one-pot reductive aminations because it is less reactive towards aldehydes and ketones but highly effective at reducing the protonated iminium ion intermediate.[8][10] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[11] Avoid strong reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in a one-pot setup unless you pre-form the imine.[8][12]

    • Suboptimal Reaction Conditions:

      • Solution 1: Solvent Choice: The solvent must fully dissolve the reactants. Common choices include dichloromethane (DCM), 1,2-dichloroethane (DCE), methanol (MeOH), or acetonitrile (ACN).[8] If solubility is an issue, consider a different solvent system.

      • Solution 2: Temperature & Time: Most reductive aminations with STAB proceed efficiently at room temperature over 4-24 hours.[6] If the reaction is sluggish (as monitored by TLC or LC-MS), gentle heating (e.g., to 40°C) may be beneficial, but be aware that higher temperatures can promote side reactions.[8]

    Troubleshooting_Low_Yield Start Low Yield in Reductive Amination CheckImine Verify Imine/Iminium Formation Start->CheckImine CheckReducer Evaluate Reducing Agent Start->CheckReducer CheckConditions Optimize Reaction Conditions Start->CheckConditions Sol_pH Add catalytic AcOH (pH 5-6) CheckImine->Sol_pH Is pH optimal? Sol_Water Add drying agent (e.g., mol. sieves) CheckImine->Sol_Water Is water removed? Sol_Reducer Use NaBH(OAc)₃ (STAB) CheckReducer->Sol_Reducer Is it selective? Sol_Solvent Change Solvent (DCM, DCE, ACN) CheckConditions->Sol_Solvent Are reactants soluble? Sol_Temp Monitor progress; adjust time/temp CheckConditions->Sol_Temp Is reaction complete?

    Figure 2. Troubleshooting workflow for low yield in reductive amination.

    Q2: My direct N-alkylation reaction is slow, incomplete, and gives a poor yield. How can I optimize it?

    Direct N-alkylation relies on the nucleophilicity of the piperazine nitrogen attacking an electrophilic carbon. Sluggishness or low yield typically points to issues with the base, solvent, temperature, or the leaving group on your alkylating agent.

    Potential Causes & Solutions:

    • Insufficient Base Strength or Solubility: The base is required to neutralize the proton generated on the nitrogen after alkylation, preventing the formation of an unreactive ammonium salt.

      • Solution 1: Select an Appropriate Base: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used and effective. Organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, Hünig's base) are also good choices, particularly if a homogeneous reaction is desired.[4][5] Ensure you use at least one equivalent of base, with 1.5-2.0 equivalents often being optimal.

      • Solution 2: Improve Solubility: If using an inorganic base like K₂CO₃, the reaction is often biphasic. Vigorous stirring is essential. Switching to a more polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (ACN) can improve the solubility of the base and reactants.[4]

    • Poor Leaving Group: The rate of an Sₙ2 reaction is highly dependent on the quality of the leaving group.

      • Solution: The reactivity order for common leaving groups is I > OTs > Br > Cl. If you are using 1-chloro-3-phenylpropane, the reaction will be significantly slower than with 1-bromo-3-phenylpropane. Consider synthesizing the bromide or tosylate derivative of 3-phenyl-1-propanol if you are starting with the chloride. Adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can facilitate the reaction of an alkyl chloride or bromide via an in situ Finkelstein reaction to form the more reactive alkyl iodide.

    • Suboptimal Temperature: Alkylation reactions often require heat to proceed at a reasonable rate.

      • Solution: If the reaction is slow at room temperature, gradually increase the temperature while monitoring for product formation and potential decomposition. A common temperature range is 50-80°C.[5] Microwave-assisted synthesis can also significantly reduce reaction times.[13]

    ParameterRecommendation for N-AlkylationRationale
    Solvent DMF, Acetonitrile (ACN)Polar aprotic solvents that solvate cations well, accelerating Sₙ2 reactions.[4]
    Base K₂CO₃, Cs₂CO₃, DIPEASufficiently strong to deprotonate the resulting ammonium salt without causing side reactions.[5]
    Temperature 50 - 80 °C (or reflux)Provides activation energy for the reaction. Start lower and increase as needed.[5]
    Additive NaI or KI (catalytic)Converts alkyl chlorides/bromides to more reactive iodides in situ.

    Q3: I'm struggling with the purification of my final product. It seems to be water-soluble, and I get emulsions during workup.

    Piperazine derivatives, especially as free bases, can be quite polar and may have some water solubility. Their amphiphilic nature can lead to the formation of stable emulsions during aqueous extractions, causing significant product loss.[5]

    Solutions for Workup & Purification:

    • Breaking Emulsions: If an emulsion forms during the liquid-liquid extraction:

      • Solution 1: Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of the organic product and helping to break the emulsion.[5]

      • Solution 2: Filtration: Sometimes, passing the emulsified mixture through a pad of Celite or glass wool can help break up the stable droplets.

    • Ensuring Complete Extraction:

      • Solution: pH Adjustment: Before extraction, ensure the aqueous layer is basic (pH > 10) by adding 1M NaOH or K₂CO₃. This guarantees your piperazine product is in its free base form, which is significantly more soluble in organic solvents like DCM, ethyl acetate, or ether.

      • Solution: Multiple Extractions: Extract the aqueous layer with your organic solvent multiple times (e.g., 3 x 50 mL instead of 1 x 150 mL) to ensure complete recovery of the product.

    • Chromatography:

      • Solution 1: Deactivate Silica: Tertiary amines can stick irreversibly to acidic silica gel, leading to streaking and low recovery. Pre-treat your silica gel by slurrying it in the eluent containing a small amount (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide.

      • Solution 2: Gradient Elution: Start with a non-polar eluent (e.g., hexanes or ethyl acetate) and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 10% methanol in DCM or ethyl acetate.

    Frequently Asked Questions (FAQs)

    Q1: What is the best analytical method to monitor the reaction's progress? A1: Thin-Layer Chromatography (TLC) is excellent for quick, qualitative checks. Use a mobile phase like 10% MeOH in DCM with a few drops of NH₄OH to get good separation and prevent streaking. For more quantitative and accurate analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. It allows you to monitor the disappearance of starting materials and the appearance of the product, confirming its mass simultaneously.[8]

    Q2: How do I prepare the 3-isobutylpiperazine starting material if it's not commercially available? A2: Chiral 3-substituted piperazines can be synthesized from amino acids.[2][14][15] For example, L-leucine can be converted into a corresponding 1,2-diamine, which is then cyclized to form the piperazine ring. These are multi-step syntheses that often require careful control of stereochemistry.

    Q3: Can I use catalytic hydrogenation for the reductive amination step? A3: Yes, catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) is a viable and "greener" alternative to hydride reducing agents, as the only byproduct is water.[11][12] However, it can be less chemoselective. The catalyst might reduce the aldehyde starting material to an alcohol.[11] This method often requires specialized high-pressure equipment and careful optimization of catalyst loading, pressure, and temperature.[10][16]

    Q4: My final product is an oil. How can I best purify and store it? A4: If the free base is an oil, purification is typically done by column chromatography as described above. For long-term storage, it is often advantageous to convert the oily free base into a stable, crystalline salt. This can be done by dissolving the purified oil in a solvent like diethyl ether or isopropanol and adding a solution of an acid (e.g., HCl in ether, or oxalic acid) to precipitate the corresponding salt, which can then be collected by filtration.

    Detailed Experimental Protocols

    Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

    This protocol is adapted from standard procedures for the N-alkylation of secondary amines.[6]

    • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-isobutylpiperazine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

    • Aldehyde Addition: Add 3-phenylpropanal (1.1 eq) to the solution.

    • Imine Formation (Optional but Recommended): Add activated 4Å molecular sieves and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.

    • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the consumption of the starting amine by TLC or LC-MS.

    • Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

    • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography (e.g., gradient of 0-10% MeOH in DCM containing 0.5% Et₃N).

    Protocol 2: Direct N-Alkylation with 1-bromo-3-phenylpropane

    This protocol is based on general methods for piperazine alkylation.[4][7]

    • Setup: To a round-bottom flask, add 3-isobutylpiperazine (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous acetonitrile (ACN, approx. 0.2 M concentration).

    • Additive (Optional): Add potassium iodide (KI, 0.1 eq) to catalyze the reaction.

    • Alkylating Agent Addition: Add 1-bromo-3-phenylpropane (1.05 eq) dropwise to the stirred suspension.

    • Reaction: Heat the reaction mixture to 60-80°C and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

    • Workup: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with ACN.

    • Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.

    • Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography as described in Protocol 1.

    References

    • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
    • Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. (n.d.). pubs.acs.org.
    • Technical Support Center: Optimization of Reaction Conditions for Diamine Synthesis. (2025). BenchChem.
    • Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. (2025). BenchChem.
    • Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)−Cyclization. (2002).
    • Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)
    • Application Notes & Protocols: One-Pot Synthesis of Piperazines from 1,2-Diamine Deriv
    • Optimization of the reaction conditions for the reductive amination of aldehydes. (n.d.).
    • Optimization of the reaction conditions for the reductive amination of... (n.d.).
    • Reductive Amin
    • reaction condition optimization for reductive amination of cyclopentanone. (2025). BenchChem.
    • Reactions of Piperazines. (n.d.). Ambeed.com.
    • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2022). DigitalCommons@TMC.
    • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI.
    • Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine. (2025). BenchChem.
    • troubleshooting guide for low yield in piperazine cycliz
    • Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. (2018). PubMed.
    • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
    • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
    • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)

    Sources

    Optimization

    Technical Support Center: Resolving DMSO Solubility Issues for 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine

    Introduction & Physicochemical Context 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine (CAS: 1480723-09-8) is a highly lipophilic small molecule frequently utilized in drug discovery. While its piperazine core provides b...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Physicochemical Context

    3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine (CAS: 1480723-09-8) is a highly lipophilic small molecule frequently utilized in drug discovery. While its piperazine core provides basicity, the dual substitution with an isobutyl (2-methylpropyl) group and a phenylpropyl moiety significantly increases its hydrophobic surface area.

    During in vitro screening, this compound is typically stored as a stock solution in dimethyl sulfoxide (DMSO). However, researchers frequently encounter precipitation, persistent cloudiness, or a loss of compound titer. This guide provides a mechanistic understanding of these solubility failures and offers field-proven, self-validating protocols to ensure reliable assay results.

    Quantitative Data: Physicochemical Properties & Solubility Thresholds

    PropertyValue / ThresholdMechanistic Impact on Solubility
    Molecular Formula C17H28N2High carbon-to-heteroatom ratio drives extreme lipophilicity.
    Molecular Weight 260.42 g/mol Moderate MW, but highly hydrophobic surface area limits aqueous solubility.
    Max Stock Concentration 10 mM in anhydrous DMSOExceeding 10 mM risks pushing the solution into an unstable supersaturated zone.
    Max Final Assay DMSO ≤ 0.5% (v/v)Prevents kinetic solubility failure (crashing out) and cellular toxicity.
    Critical Failure Modes Water uptake >5%, Freeze-Thaw >3xSynergistically forces the amorphous compound into a low-energy crystalline state.

    Diagnostic Workflow

    G Start Solubility Issue Detected 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine Q1 Where is the precipitation occurring? Start->Q1 Stock In the DMSO Stock Solution Q1->Stock Assay Upon Aqueous Assay Dilution Q1->Assay CheckWater 1. Check Water Uptake (Hygroscopic DMSO) Stock->CheckWater CheckFT 2. Check Freeze-Thaw Cycles (Crystallization) Stock->CheckFT CheckConc 3. Check Concentration (>10 mM limit) Stock->CheckConc Action4 Perform Stepwise Serial Dilution Assay->Action4 Action5 Ensure Final DMSO is <0.5% Assay->Action5 Action1 Use Fresh Anhydrous DMSO & Sonicate at 37°C CheckWater->Action1 Action2 Aliquot to Single-Use Tubes CheckFT->Action2 Action3 Dilute Stock to ≤10 mM CheckConc->Action3

    Diagnostic workflow for troubleshooting DMSO solubility and precipitation issues.

    Troubleshooting Guide & FAQs

    Q1: Why did my compound precipitate in the DMSO stock after a few weeks at -20°C? A1: This is a classic case of synergistic precipitation driven by hygroscopicity and thermal cycling. DMSO is highly hygroscopic and readily absorbs atmospheric moisture 1[1]. Water acts as a potent antisolvent for lipophilic compounds. When wet DMSO is subjected to repeated freeze-thaw cycles, the thermal shifts provide the activation energy required for nucleation. This forces the initially highly soluble compound to crystallize into a lower-energy, higher-melting-point form that is significantly harder to redissolve 2[2]. Solution: Always use fresh, anhydrous DMSO and aliquot your stock into single-use sterile tubes to eliminate freeze-thaw cycles.

    Q2: The compound won't dissolve completely when making a 50 mM stock. What is the optimal concentration? A2: While DMSO is an excellent solvent, every compound has a thermodynamic solubility limit. Attempting to force a highly lipophilic piperazine into a 50 mM solution likely pushes it into an unstable supersaturated zone 3[3]. Even if it temporarily dissolves, minor temperature fluctuations or pipetting shear forces will trigger precipitation 4[4]. Solution: We recommend a maximum stock concentration of 10 mM.

    Q3: I observe cloudiness when diluting the DMSO stock into my aqueous assay buffer. How do I prevent this? A3: Cloudiness indicates that the compound has exceeded its kinetic solubility in the aqueous medium, leading to rapid nucleation (crashing out) 5[5]. Direct injection of a concentrated DMSO stock into water creates localized zones of high compound concentration and low solvent capacity. Solution: Perform a stepwise serial dilution. First, dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO / 50% buffer) before the final dilution. Ensure the final DMSO concentration in your assay does not exceed 0.5% (v/v)[1].

    Q4: Does the form of the compound (free base vs. salt) affect its DMSO solubility? A4: Yes, profoundly. The free base form of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine is highly soluble in pure organic solvents like DMSO due to its uncharged, lipophilic nature. However, if your compound is supplied as an acid addition salt (e.g., HCl or citrate salt), the crystal lattice energy is higher, and its solubility profile shifts. Salts often require longer dissolution times and are more sensitive to the dielectric constant of the solvent.

    Experimental Protocol: Self-Validating 10 mM DMSO Stock Preparation

    This protocol is engineered as a self-validating system to ensure complete dissolution and prevent downstream assay failure caused by undetected micro-precipitates.

    Step 1: Preparation of the Workspace and Materials

    • Action: Equilibrate the lyophilized vial of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine to room temperature in a desiccator for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. Because DMSO solubility is highly sensitive to water, this ruins anhydrous conditions before the solvent is even added.

    • Action: Procure fresh, septum-sealed anhydrous DMSO (≥99.9% purity, water content ≤0.005%).

    Step 2: Dissolution

    • Action: Calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., for 2.6 mg of compound, add 1.0 mL DMSO).

    • Action: Inject the DMSO directly into the vial through the septum if possible, or open briefly under a dry nitrogen stream. Vortex gently for 60 seconds.

    • Validation Check 1 (Visual): Hold the vial against a light source. If particulate matter is visible, sonicate in a water bath at 37°C for 5 minutes. Do not exceed 37°C to prevent thermal degradation.

    Step 3: Aliquoting and Storage

    • Action: Immediately dispense the 10 mM stock into single-use, low-bind microcentrifuge tubes (e.g., 20-50 µL per tube).

    • Action: Flush the headspace of each tube with dry argon or nitrogen gas before sealing.

    • Causality: Displacing oxygen and ambient moisture prevents hygroscopic degradation and maintains the integrity of the metastable solution during long-term storage. Store all aliquots at -20°C or -80°C.

    Step 4: Thawing and Aqueous Dilution (Assay Day)

    • Action: Thaw a single aliquot at room temperature. Do NOT use artificial heat to force thawing.

    • Validation Check 2 (Centrifugation): Centrifuge the thawed tube at 10,000 x g for 2 minutes. Examine the bottom of the tube for a microscopic white pellet. If a pellet is present, the compound has precipitated during the freeze-thaw cycle; discard the aliquot to prevent false negatives in your assay.

    • Action: Perform a stepwise dilution into your assay buffer, ensuring rapid vortexing during the addition to prevent localized supersaturation.

    References

    • BenchChem Technical Support Team. "Technical Support Center: Sting-IN-4 (C-178) Stability and Handling in DMSO." BenchChem. 1

    • Lipinski, C.A. et al. "Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles." Combinatorial Chemistry and High Throughput Screening / Ziath. 2

    • ResearchGate Contributors. "Detailed Study of Precipitation of a Poorly Water Soluble Test Compound Using Methodologies as in Activity And Solubility Screening." ResearchGate. 3

    • ResearchGate Contributors. "Biological assay challenges from compound solubility: strategies for bioassay optimization." ResearchGate.5

    • BenchChem Technical Support Team. "How to prevent GSK-5498A precipitation from DMSO stock." BenchChem. 4

    Sources

    Troubleshooting

    purification techniques for 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine crude extracts

    Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation and purification of 3-(2-Methylpropyl)-1-(3-phenylprop...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation and purification of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine and its structural analogs.

    Due to its dual basic nitrogen centers (one secondary, one tertiary) and highly lipophilic substituents (isobutyl and phenylpropyl groups), this molecule presents unique chromatographic and extraction challenges. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to ensure high-yield, high-purity recovery[1].

    Diagnostic Purification Workflow

    The following decision matrix illustrates the optimal purification pathway based on the crude extract's initial purity and scale.

    PurificationWorkflow A Crude Extract (Oily Mixture) B Acid-Base Extraction (pH 2 -> pH 12) A->B Remove neutrals C Purity > 85%? B->C Organic phase D Amine-Modified Silica Flash C->D No (>1g scale) E Prep-HPLC (0.1% TFA) C->E No (<1g scale) F Salt Crystallization (HCl / Oxalate) C->F Yes D->F Fractions E->F Lyophilized G Pure Crystalline Target Compound F->G Filtration

    Fig 1: Diagnostic purification workflow for lipophilic piperazine derivatives.

    Troubleshooting & FAQs

    Q1: Why does 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine streak severely on standard silica gel, and how can I resolve this? Mechanistic Causality: The piperazine core contains both a secondary and a tertiary amine. These basic nitrogen atoms act as strong hydrogen bond acceptors and Brønsted bases. Standard silica gel contains acidic silanol groups (Si-OH, pKa ~4.5–5.0). The resulting acid-base interaction causes the basic amines to irreversibly adsorb or "streak" across the column, leading to poor recovery and broad peaks[2]. Solution: Neutralize the silica surface by adding a competitive volatile amine modifier (e.g., 0.1–1% v/v triethylamine or concentrated aqueous NH₄OH) to the mobile phase[2]. Alternatively, utilize amine-functionalized silica (NH₂-silica), which inherently prevents these secondary interactions.

    Q2: During liquid-liquid extraction, I am losing product in the aqueous layer despite the molecule's bulky lipophilic groups. What is the cause? Mechanistic Causality: The Henderson-Hasselbalch equation dictates that if the pH of the aqueous phase is not at least 2 units above the highest pKa of the molecule (typically ~9.5 for alkyl piperazines), a significant fraction remains protonated and water-soluble. Solution: Ensure the aqueous layer is strictly basified to pH 12 using 10M NaOH before extracting with a non-polar organic solvent (e.g., dichloromethane or ethyl acetate)[1].

    Q3: How can I efficiently separate the target product from unreacted mono-alkylated piperazine starting materials using Preparative HPLC? Mechanistic Causality: Mono-alkylated intermediates and the target di-alkylated product share the basic piperazine core but differ in their hydrophobic surface area. Using a standard neutral mobile phase results in peak tailing and co-elution. Solution: Employ a reverse-phase C18 column with a gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic Acid (TFA)[3]. TFA acts as a hydrophobic ion-pairing agent. It protonates the basic amines, forming a neutral, hydrophobic ion pair complex that sharpens peaks and enhances resolution based strictly on the lipophilic 3-phenylpropyl and 2-methylpropyl groups[4].

    Q4: My purified free base is a viscous oil that is difficult to handle. How can I obtain a stable, weighable solid? Mechanistic Causality: The high conformational flexibility of the 3-phenylpropyl chain and the asymmetric 2-methylpropyl (isobutyl) group disrupt crystal lattice packing, lowering the melting point of the free base and resulting in an oil at room temperature. Solution: Convert the free base into a crystalline salt (e.g., dihydrochloride or oxalate)[5]. The introduction of a rigid counterion enforces a stable crystal lattice driven by strong ionic bonds, allowing for precipitation and subsequent recrystallization[1].

    Quantitative Data & Optimization Tables

    Table 1: Physicochemical Properties & Extraction Optimization

    ParameterValue / ConditionMechanistic Rationale
    pKa1 (Secondary Amine) ~9.5Requires pH > 11.5 for complete deprotonation to the free base.
    pKa2 (Tertiary Amine) ~5.5Fully protonated at pH < 3.5 (forms a highly water-soluble di-salt).
    Optimal Extraction pH 12.0Ensures >99% of the molecule is in the lipophilic free base form.
    Extraction Solvent Dichloromethane (DCM)High partition coefficient (LogP) for lipophilic piperazines.

    Table 2: Mobile Phase Gradients for Amine-Modified Flash Chromatography

    PhaseSolvent Ratio (DCM : MeOH : NH₄OH)Target Elution Profile
    Equilibration 100 : 0 : 0.1Conditions the silica with amine modifier to prevent tailing[2].
    Wash 95 : 5 : 0.1Elutes highly lipophilic neutral impurities.
    Elution 90 : 10 : 0.1Elutes 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine.
    Flush 80 : 20 : 0.5Clears highly polar or di-protonated impurities.

    Step-by-Step Methodologies

    Protocol A: Self-Validating Acid-Base Extraction

    This protocol isolates the basic piperazine from neutral and acidic impurities by exploiting its pH-dependent solubility[1].

    • Acidic Partitioning: Dissolve the crude oily extract in 50 mL of ethyl acetate. Add 50 mL of 1M aqueous HCl (pH ~1-2). Vigorously shake in a separatory funnel.

    • Phase Separation: Collect the aqueous layer (contains the di-protonated piperazine salt). Discard the organic layer (contains neutral/acidic impurities).

    • Basification: Cool the aqueous layer in an ice bath. Slowly add 10M NaOH dropwise while stirring until the solution becomes cloudy (free base precipitating/oiling out).

    • Validation Step 1: Test the aqueous solution with pH paper to confirm it is strictly ≥ 12.

    • Organic Extraction: Extract the basic aqueous layer with 3 x 50 mL of Dichloromethane (DCM).

    • Drying & Concentration: Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Validation Step 2: Spot the resulting oil on a TLC plate (developed in 90:9:1 DCM:MeOH:NH₄OH) and visualize with Dragendorff's reagent. An orange spot confirms the presence of the basic amine.

    Protocol B: Amine-Modified Normal Phase Chromatography

    For scaling up purification when purity is <85%[2].

    • Column Preparation: Slurry-pack a glass column with standard silica gel using DCM containing 0.1% concentrated aqueous NH₄OH.

    • Sample Loading: Dissolve the crude free base in a minimal amount of DCM. Apply evenly to the top of the silica bed.

    • Gradient Elution: Run the gradient defined in Table 2 . Collect fractions in 15 mL test tubes.

    • Validation Step: Perform a 2D TLC on a middle fraction. Spot the sample, run in 90:10:0.1 DCM:MeOH:NH₄OH, dry the plate, rotate 90 degrees, and run again. If the spot forms a perfect diagonal line, the chromatographic system is stable and tailing is suppressed. If it streaks off the diagonal, the amine modifier concentration must be increased.

    Protocol C: Salt Formation and Recrystallization

    Converts the purified, oily free base into a stable, crystalline solid[5].

    • Dissolution: Dissolve 1.0 g of the purified free base oil in 10 mL of anhydrous diethyl ether or absolute ethanol.

    • Acid Addition: While stirring at 0 °C, slowly add 1.05 equivalents of a 2M solution of HCl in diethyl ether (or a saturated solution of oxalic acid in ethanol).

    • Precipitation: A white precipitate will form immediately as the salt lattice self-assembles. Stir for an additional 30 minutes at 0 °C to ensure complete precipitation.

    • Isolation: Filter the solid through a Büchner funnel and wash with 5 mL of ice-cold diethyl ether.

    • Validation Step: Dry the crystals under high vacuum for 4 hours. Determine the melting point. A sharp melting point range (<2 °C) validates the absolute purity and uniform crystal lattice of the piperazine salt.

    Mechanistic Pathway Visualization

    PiperazineProtonation FreeBase Free Base (Lipophilic) Organic Soluble pH > 10 MonoSalt Mono-protonated Intermediate pH 7-9 FreeBase->MonoSalt +H+ (pKa1 ~9.5) MonoSalt->FreeBase +OH- DiSalt Di-protonated Salt Aqueous Soluble pH < 3 MonoSalt->DiSalt +H+ (pKa2 ~5.5) DiSalt->MonoSalt +OH-

    Fig 2: pH-dependent protonation states of the piperazine core dictating phase solubility.

    References

    • Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

    • Synthesis and Biological Evaluation of Tropane-like 1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine (GBR 12909) Analogues Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    • Successful Flash Chromatography: Neutralizing Silica for Basic Amines Source: Biotage Technical Knowledge Base URL:[Link]

    • Structure–Activity Relationship Studies of Mitogen Activated Protein Kinase Interacting Kinase (MNK) 1 and 2 and BCR-ABL1 Inhibitors Targeting Chronic Myeloid Leukemic Cells (Preparative HPLC of Basic Amines) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    Sources

    Optimization

    optimizing reaction conditions for 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine synthesis

    This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of unsymmetrically substituted piperazines, specifically focusing on 3-(2-Methylpropyl)-1-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of unsymmetrically substituted piperazines, specifically focusing on 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine. The synthesis of such molecules is a common challenge due to the similar nucleophilicity of the two nitrogen atoms in the piperazine core, which necessitates a strategic, multi-step approach to achieve selective functionalization and avoid the formation of undesired byproducts.[1]

    This document provides two robust synthetic pathways, detailed troubleshooting guides in a question-and-answer format, and key experimental protocols to empower you to optimize your reaction conditions and overcome common hurdles.

    Recommended Synthetic Pathways

    The synthesis of an unsymmetrical N,N'-disubstituted piperazine like 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine requires a sequential introduction of the two different alkyl groups. Direct di-alkylation in a single step is not feasible as it would result in a statistical mixture of products. The two most reliable strategies involve either a protecting group approach or a sequential alkylation/reductive amination on a pre-existing mono-substituted piperazine.

    G cluster_0 Pathway A: Protecting Group Strategy cluster_1 Pathway B: Sequential Functionalization start Piperazine A1 Step 1: Mono-Boc Protection (Boc)₂O start->A1 B1 Step 1: Mono-alkylation (Stoichiometry Control) 1-bromo-2-methylpropane, Base start->B1 final_product Target Molecule: 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine A2 Step 2: First N-Alkylation (3-bromopropyl)benzene, Base A1->A2 A3 Step 3: Boc Deprotection TFA or HCl A2->A3 A4 Step 4: Second N-Alkylation Isobutyraldehyde, NaBH(OAc)₃ A3->A4 B2 Step 2: Second N-Alkylation (3-bromopropyl)benzene, Base B1->B2

    Caption: High-level overview of the two primary synthetic routes.

    Troubleshooting Guide

    This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.

    Q1: My initial mono-alkylation step (Pathway B, Step 1) is producing a significant amount of the di-alkylated byproduct. How can I improve selectivity for the mono-substituted product?

    Potential Cause: Low selectivity in direct N-alkylation is a persistent issue. Once one nitrogen is alkylated, the resulting secondary amine can still react with the alkylating agent. Running the reaction with a 1:1 stoichiometry often leads to a mixture of unreacted starting material, the desired mono-alkylated product, and the undesired di-alkylated product.[1][2]

    Solutions:

    • Stoichiometric Control: Use a large excess of piperazine (e.g., 4-5 equivalents) relative to the alkylating agent. This statistically favors the reaction of the alkyl halide with the more abundant starting material over the newly formed mono-substituted product. The downside is the need to remove a large amount of unreacted piperazine during workup.

    • Adopt the Protecting Group Strategy (Pathway A): This is the most robust and widely accepted method for ensuring clean mono-alkylation.[3][4] By protecting one nitrogen with a group like tert-butyloxycarbonyl (Boc), you physically prevent it from reacting, forcing the alkylation to occur exclusively at the other nitrogen.[1] The subsequent deprotection step cleanly yields the mono-substituted intermediate.

    Q2: The yield for my N-alkylation with an alkyl bromide is very low, and the reaction is sluggish.

    Potential Cause: The reactivity of alkyl halides follows the trend I > Br > Cl. An alkyl bromide might not be reactive enough under mild conditions. Additionally, the choice of base and solvent is critical for facilitating the Sₙ2 reaction.

    Solutions:

    • Change the Leaving Group: If possible, switch from the alkyl bromide to the corresponding alkyl iodide (e.g., (3-iodopropyl)benzene). This can be done by preparing the iodide in situ using a Finkelstein reaction (adding a catalytic amount of NaI or KI to the reaction mixture).

    • Optimize Base and Solvent: A common and effective combination is potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF).[1] If the reaction is still slow, a stronger base like sodium hydride (NaH) can be used, although this requires strictly anhydrous conditions.

    • Increase Temperature: Gently heating the reaction (e.g., to 50-80 °C) can significantly increase the reaction rate.[2] Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid product degradation at elevated temperatures.

    Q3: My reductive amination step is not going to completion, and I'm isolating unreacted amine starting material.

    Potential Cause: Reductive amination is a two-step process within a single pot: the formation of an iminium ion intermediate followed by its reduction.[1] Failure can occur at either stage. The formation of the iminium ion from a secondary amine and an aldehyde is often the rate-limiting step and can be reversible. The reducing agent may also be old or deactivated.

    Solutions:

    • Facilitate Iminium Ion Formation: Adding a mild acid, such as acetic acid (AcOH), can catalyze the dehydration step required to form the iminium ion.[5]

    • Check Reducing Agent: Use a fresh bottle of your reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). NaBH(OAc)₃ is often preferred as it is less toxic and moisture-sensitive than NaBH₃CN.[6]

    • Pre-stirring: Allow the amine and aldehyde to stir together in the solvent for a period (e.g., 30-60 minutes) before adding the reducing agent. This allows time for the iminium ion to form.

    • Solvent Choice: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction.

    Q4: I'm struggling with the final purification. My product is highly water-soluble, and I'm getting emulsions during the aqueous workup.

    Potential Cause: The basic nitrogen atoms in the piperazine ring make the final product and its intermediates polar and capable of being protonated, which increases water solubility.[7] This amphiphilic nature can also lead to the formation of stable emulsions during extraction.[2]

    Solutions:

    • Break Emulsions: During the liquid-liquid extraction, add a saturated solution of sodium chloride (brine).[2] This increases the ionic strength of the aqueous phase, which helps to break up emulsions and "salt out" the organic product, driving it into the organic layer.

    • Column Chromatography: Purification by silica gel chromatography is often necessary. Due to the basic nature of the product, it may streak on standard silica gel. To mitigate this, you can either:

      • Use a mobile phase containing a small amount of a basic modifier, like triethylamine (TEA) (e.g., 0.5-1%).

      • Use commercially available amine-deactivated silica gel.

    • Salt Formation: For long-term storage or if chromatography is difficult, the product can be converted to a stable, crystalline salt (e.g., hydrochloride or diacetate) by treating the purified free base with an acid like HCl in ether or acetic acid.[8]

    Frequently Asked Questions (FAQs)

    Q: Why is the Boc-protection strategy (Pathway A) generally preferred for synthesizing unsymmetrical piperazines? A: The Boc-protection strategy offers superior control and generally leads to cleaner reactions and higher yields of the desired product.[1][3][4] It elegantly solves the inherent problem of di-alkylation by selectively blocking one reactive site, allowing for the clean introduction of the first substituent.[1] Although it adds two steps to the synthesis (protection and deprotection), the reliability and improved purity of the intermediates often save significant time and effort during purification.

    Q: For the second alkylation step, what are the advantages of reductive amination over direct alkylation with a halide? A: Reductive amination is often advantageous for several reasons. The reagents (aldehydes) are typically less hazardous than alkyl halides. The reaction conditions are often milder, and the process can be more chemoselective. Most importantly, it avoids the generation of a hydrohalic acid (like HBr) byproduct, which would need to be neutralized by a base. Reductive amination is a highly efficient and common method for C-N bond formation.[6]

    Q: How can I effectively monitor the progress of my reactions? A: The two most common techniques are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

    • TLC: This is a quick and inexpensive way to visualize the consumption of starting materials and the appearance of the product. Staining with potassium permanganate (KMnO₄) is often effective for visualizing piperazine derivatives, which may not be UV-active.

    • LC-MS: This provides more definitive information, giving you the mass of the components in your reaction mixture. This is invaluable for confirming the identity of your product and detecting any side products.

    Q: Are there any specific safety concerns I should be aware of? A: Yes. When working with reducing agents, be mindful of their reactivity. Sodium cyanoborohydride (NaBH₃CN) can release toxic hydrogen cyanide gas if the reaction mixture becomes too acidic.[6] Always conduct reactions in a well-ventilated fume hood. Alkylating agents can be toxic and should be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents before use.

    Experimental Protocols & Data

    The following table summarizes the optimized conditions for the preferred synthetic route (Pathway A).

    StepReactionKey Reagents (Equivalents)SolventTemp.Time (h)Typical Yield
    1 Mono-Boc ProtectionPiperazine (2.0), (Boc)₂O (1.0)DCMRT12-18>90%
    2 First N-AlkylationN-Boc-Piperazine (1.0), (3-bromopropyl)benzene (1.1), K₂CO₃ (1.5)ACN60 °C8-1285-95%
    3 Boc DeprotectionBoc-protected intermediate (1.0), TFA (10.0)DCMRT2-4>95%
    4 Reductive AminationMono-alkylated piperazine (1.0), Isobutyraldehyde (1.2), NaBH(OAc)₃ (1.5)DCMRT6-1080-90%
    Protocol: Pathway A - Reductive Amination (Step 4)

    G cluster_workflow Reductive Amination Workflow A 1. Dissolve 1-(3-phenylpropyl)piperazine (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂). B 2. Add Isobutyraldehyde (1.2 eq) and stir at RT for 30 minutes. A->B C 3. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes. (Caution: may be exothermic). B->C D 4. Stir at RT. Monitor reaction progress by TLC or LC-MS (typically 6-10 hours). C->D E 5. Quench reaction by slowly adding saturated aq. NaHCO₃ solution. D->E F 6. Extract with DCM (3x). Combine organic layers, wash with brine, dry over Na₂SO₄. E->F G 7. Concentrate under reduced pressure to obtain crude product. F->G H 8. Purify by silica gel chromatography (e.g., using a DCM/MeOH gradient with 1% TEA). G->H

    Caption: Step-by-step workflow for the final reductive amination.

    Detailed Steps:

    • To a round-bottom flask under a nitrogen atmosphere, add 1-(3-phenylpropyl)piperazine (1.0 eq) and dissolve in anhydrous dichloromethane (DCM).

    • Add isobutyraldehyde (1.2 eq) to the solution and allow the mixture to stir at room temperature for 30 minutes.

    • In portions, carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the stirring solution. Control the rate of addition to manage any exotherm.

    • Allow the reaction to stir at room temperature. Monitor the consumption of the starting amine by TLC (staining with KMnO₄) or LC-MS.

    • Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, wash with saturated aqueous NaCl (brine), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting crude oil can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 0-5% methanol in DCM, with 1% triethylamine added to the eluent) to afford the pure 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine.

    References

    • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
    • Liu, J., Fitzgerald, A.E., & Mani, N.S. (2012). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Synthesis, 44, 2469–2473.
    • Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)−Cyclization. (2002).
    • Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)
    • Technical Support Center: Purification of Piperazine-Containing Compounds. (2025). Benchchem.
    • Purification of piperazine. (1959).
    • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI.
    • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013).

    Sources

    Troubleshooting

    troubleshooting HPLC peak tailing for 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most notorious challenges in liquid chromatography: peak tailing of highly basic...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most notorious challenges in liquid chromatography: peak tailing of highly basic analytes.

    When analyzing 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine , you are dealing with a piperazine derivative. Piperazines contain secondary and tertiary amine nitrogens, making them highly basic (typical pKa values around 5.5 and 9.8)[1]. In reversed-phase HPLC (RP-HPLC), these basic functional groups are the primary culprits behind severe peak tailing, primarily due to secondary interactions with the stationary phase[2].

    This guide will deconstruct the chemical and physical mechanisms causing your peak distortion and provide self-validating protocols to engineer a robust, symmetrical separation.

    The Mechanistic Root of the Problem: Why Piperazines Tail

    To solve peak tailing, we must first understand the causality of retention. In an ideal RP-HPLC separation, retention is driven solely by hydrophobic interactions between the analyte and the C18/C8 ligands. However, standard silica-based columns are imperfect; approximately half of the silica surface remains unbonded, leaving exposed silanol groups (Si–OH)[3][4].

    • The Chemical Conflict: Free silanols are acidic. At a mobile phase pH above 3.0, these silanols begin to ionize into negatively charged silanoxide ions (Si–O⁻)[2][5]. Simultaneously, at mid-to-low pH, the amine nitrogens on your piperazine derivative are fully protonated and carry a positive charge.

    • The "Velcro" Effect: As the positively charged piperazine travels through the column, it undergoes an electrostatic ion-exchange interaction with the negatively charged silanols[1][6]. This secondary retention mechanism is much stronger and slower to reverse than hydrophobic interactions, causing a fraction of the analyte molecules to lag behind the main band. The result is a pronounced, asymmetrical "tail"[6].

    Diagnostic Workflow: Chemical vs. Physical Tailing

    Before altering your mobile phase chemistry, you must validate whether the tailing is a systemic hardware issue (physical) or an analyte-stationary phase interaction (chemical).

    TroubleshootingWorkflow Start Observe Peak Tailing (USP Tf > 1.5) Test Inject Neutral Marker (e.g., Toluene) Start->Test Decision Does the neutral marker also tail? Test->Decision Physical Physical / System Issue (All peaks tail) Decision->Physical Yes Chemical Chemical Issue (Only basic peak tails) Decision->Chemical No ActionPhys1 Check for Column Void or Blocked Frit Physical->ActionPhys1 ActionPhys2 Reduce Injection Vol. (Check Mass Overload) Physical->ActionPhys2 ActionPhys3 Minimize Extra-Column Dead Volume Physical->ActionPhys3 ActionChem1 Lower Mobile Phase pH (pH 2.0 - 3.0) Chemical->ActionChem1 ActionChem2 Use Highly End-Capped or Polar-Embedded Column Chemical->ActionChem2 ActionChem3 Add Amine Modifier (e.g., TEA) Chemical->ActionChem3

    Figure 1: Diagnostic decision tree for isolating the root cause of HPLC peak tailing.

    Step-by-Step Experimental Protocols

    Protocol A: The Neutral Marker Validation Test

    This protocol is a self-validating system to instantly determine if your issue is chemical or physical[6]. Neutral compounds cannot undergo ion-exchange interactions with silanols.

    • Preparation: Prepare a 0.1 mg/mL solution of a neutral hydrophobic marker (e.g., Toluene or Uracil) in your initial mobile phase.

    • Execution: Inject 5 µL of the neutral marker using your current chromatographic method.

    • Analysis: Calculate the USP Tailing Factor ( Tf​ ) at 5% peak height.

      • Result A: If Toluene Tf​>1.2 , you have a physical void in the column bed, a partially blocked frit, or excessive extra-column volume[2][5]. Replace the column or check fittings.

      • Result B: If Toluene Tf​≤1.1 but your piperazine derivative tails severely, the hardware is perfect. Proceed to Protocol B to fix the chemical interaction[6].

    Protocol B: Mobile Phase pH Suppression

    To eliminate the secondary interaction, we must neutralize the acidic silanols by dropping the pH below their pKa[1][2].

    • Buffer Selection: Select a buffer with strong capacity at low pH. A 20 mM Potassium Phosphate buffer is ideal for UV detection. For LC-MS compatibility, use 0.1% to 0.2% Formic Acid.

    • pH Adjustment: Adjust the aqueous mobile phase to pH 2.5 using concentrated Phosphoric Acid (for phosphate buffers) or rely on the natural pH of 0.1% Formic Acid (approx. pH 2.7)[7].

    • Equilibration: Flush the HPLC column with the new low-pH mobile phase for at least 20 column volumes to ensure complete protonation of the silica surface.

    • Verification: Inject 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine. The silanols are now neutral (Si–OH), and the electrostatic "velcro" effect is disabled, restoring a Gaussian peak shape.

    Parameter Optimization Matrix

    Use the following data table to compare the impact of various chromatographic parameters on the peak shape of basic piperazines.

    ParameterRecommended ActionMechanistic EffectExpected Outcome on Peak Shape
    Mobile Phase pH Lower to pH 2.0 - 3.0Protonates residual silanols (Si-O⁻ Si-OH), neutralizing their negative charge[2][5].Drastic reduction in tailing; Tf​ approaches 1.0.
    Stationary Phase Switch to Polar-Embedded or fully End-Capped C18End-capping chemically blocks free silanols. Polar-embedded groups create a shielding water layer[2][5].Improved symmetry without requiring extreme pH adjustments.
    Buffer Concentration Increase to 20-50 mMHigher ionic strength helps mask residual electrostatic interactions at the silica surface.Moderate improvement in peak symmetry and retention time stability.
    Sample Solvent Match to initial mobile phasePrevents analyte dispersion and premature precipitation at the column head[8].Eliminates fronting and reduces early-eluting tailing.
    Injection Volume Reduce by 50%Prevents localized mass overload, which saturates the primary retention sites and forces secondary interactions[8].Sharper peaks; confirms if tailing was caused by column saturation.

    Frequently Asked Questions (FAQs)

    Q: I am using an LC-MS system and cannot use phosphate buffers. Formic acid (pH ~2.7) is still giving me a tailing factor of 1.8 for my piperazine. What are my options? A: If low-pH volatile buffers are insufficient, you can invert the chemical strategy. Instead of neutralizing the column, neutralize your analyte. Use a high-pH stable hybrid silica column (e.g., Waters BEH or Agilent Poroshell HPH) and adjust your mobile phase to pH 10.5 using Ammonium Hydroxide[9]. At this pH, the piperazine nitrogens are deprotonated and uncharged, completely eliminating the ion-exchange interaction with the column.

    Q: Why does my peak tailing worsen as the column ages, even though I haven't changed the method? A: Standard C18 columns are "end-capped" with small silanes (like trimethylchlorosilane) to cover unbonded silanols[2][5]. Over time, especially under acidic conditions or high temperatures, these end-capping groups hydrolyze and cleave off. This exposes a fresh crop of highly acidic, free silanols, progressively worsening the tailing of basic compounds[4]. The column has reached the end of its lifespan for basic analyte analysis.

    Q: Can I add Triethylamine (TEA) to my mobile phase to fix this? A: Yes, TEA is a classic "competing base" additive. TEA is a small, highly basic amine that aggressively binds to the ionized silanols, effectively blocking them so your larger piperazine derivative cannot interact with them[10]. Adding 10-20 mM TEA to the mobile phase often yields perfectly symmetrical peaks. Caution: TEA is not MS-compatible and can permanently alter the selectivity of your column, dedicating it solely to basic compound analysis.

    Q: My Toluene marker tailed just as badly as my piperazine. What hardware should I check first? A: A tailing neutral marker confirms a physical disruption in the flow path[6]. First, check the column inlet frit; particulates from unfiltered samples often block a portion of the frit, causing the sample band to enter the column unevenly[1][2]. Second, verify that your tubing connections (especially PEEK fittings) are bottomed out correctly. A gap between the tubing and the column inlet creates a "mixing chamber" (dead volume) that causes severe tailing[5][6].

    References

    • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]

    • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Retrieved from[Link]

    • ALWSCI. Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

    • LC Troubleshooting Bible. Why Do Peaks Tail? Retrieved from [Link]

    • Axion Labs. HPLC Peak Tailing. Retrieved from [Link]

    • Phenomenex. How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

    • Scribd. Fixing Peak Tailing in HPLC Analysis. Retrieved from [Link]

    Sources

    Optimization

    Technical Support Center: Troubleshooting Alkylation Byproducts in 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine Synthesis

    Welcome to the Technical Support Center. As a drug development professional or synthetic chemist, achieving high regioselectivity during the N-alkylation of asymmetric piperazines is a notorious bottleneck.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a drug development professional or synthetic chemist, achieving high regioselectivity during the N-alkylation of asymmetric piperazines is a notorious bottleneck. The synthesis of 3-(2-methylpropyl)-1-(3-phenylpropyl)piperazine involves the alkylation of 2-(2-methylpropyl)piperazine with a 3-phenylpropyl halide. Because both the N1 and N4 secondary amines are nucleophilic, the reaction is highly prone to generating complex byproduct profiles.

    This guide provides field-proven causality analyses, self-validating protocols, and quantitative troubleshooting steps to optimize your workflow and eliminate impurities.

    Mechanistic Pathway & Logic

    AlkylationPathway SM 2-(2-Methylpropyl)piperazine + 1-Halo-3-phenylpropane Desired 3-(2-Methylpropyl)-1- (3-phenylpropyl)piperazine (Target: N1 Alkylation) SM->Desired Mild Base, 20-40°C (Kinetic Control) Regio N4-Alkylated Isomer (Regioisomer) SM->Regio High Temp (Thermodynamic Control) Elim Allylbenzene (Elimination) SM->Elim Strong Base (E2 Pathway) OverAlk N1,N4-Dialkylated (Over-alkylation) Desired->OverAlk Excess Electrophile Extended Time

    Reaction pathways in 2-isobutylpiperazine alkylation, highlighting desired vs. byproduct routes.

    Frequently Asked Questions (FAQs) & Troubleshooting

    Q1: Why am I seeing high levels of the N1,N4-dialkylated piperazine byproduct? Causality : The primary challenge in piperazine alkylation is managing the reaction to prevent undesired di-alkylation, as both nitrogen atoms exhibit similar reactivity ()[1]. Once the N1 position is mono-alkylated, the resulting tertiary amine does not sufficiently deactivate the N4 position electronically. If an excess of the alkylating agent is present, or if the reaction is left running after the starting material is consumed, the N4 position will rapidly react to form the dialkylated impurity. Solution :

    • Stoichiometric Control : Use a slight deficit of the alkylating agent (0.90–0.95 equivalents) relative to the piperazine core.

    • Addition Rate : Employ a syringe pump to add the 1-halo-3-phenylpropane dropwise over 2–4 hours. This keeps the steady-state concentration of the electrophile low, favoring the faster reaction with the primary starting material over the mono-alkylated product.

    Q2: My LC-MS shows the correct mass, but NMR indicates a mixture of isomers. What is happening? Causality : You are observing regioselective failure. The target molecule requires alkylation at the N1 position. The isobutyl group at C3 provides kinetic shielding (steric hindrance) to the adjacent N4 nitrogen. However, if the reaction temperature is too high, the thermal energy overcomes the activation barrier difference between N1 and N4, leading to a mixture of 1-alkylated and 4-alkylated regioisomers ()[2]. Solution : Lower the reaction temperature to 20–40°C. Chemoselectivity and regioselectivity are profoundly influenced by solvent polarity and base choice; non-polar solvents and weak organic bases favor kinetic control ()[3].

    Q3: I'm losing my 1-halo-3-phenylpropane starting material to a non-polar byproduct, and my overall yield is low. Causality : Strong bases (e.g., NaH, KOtBu) promote E2 elimination of the alkyl halide, generating allylbenzene as a dead-end byproduct rather than facilitating the desired SN2 substitution[3]. Solution : Switch to a mild, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or finely milled sodium bicarbonate (NaHCO3).

    Quantitative Data: Optimization of Reaction Conditions

    To illustrate the impact of these variables, consider the following optimization matrix for the alkylation of 2-(2-methylpropyl)piperazine (1.0 mmol scale). Notice how lowering the temperature and adjusting the base drastically shifts the product distribution.

    BaseSolventTemp (°C)Alkyl Halide (eq)Target Yield (%)Dialkylated (%)Regioisomer (%)
    K2CO3DMF80°C1.2045.0%30.5%15.2%
    DIPEADCM25°C1.0078.4%8.1%5.3%
    NaHCO3MeCN40°C0.9588.6% < 2.0% < 2.0%

    Self-Validating Experimental Protocols

    Protocol A: Optimized Direct Regioselective N-Alkylation

    This protocol leverages kinetic control and steric differentiation to selectively alkylate the less hindered N1 position.

    • Preparation : In an oven-dried 50 mL round-bottom flask, dissolve 2-(2-methylpropyl)piperazine (1.0 eq, 10 mmol) in anhydrous Acetonitrile (MeCN, 20 mL).

    • Base Addition : Add finely milled Sodium Bicarbonate (NaHCO3, 1.5 eq, 15 mmol).

      • Self-Validation Check: The suspension should remain easily stirrable. NaHCO3 provides a mild heterogeneous basic environment that prevents E2 elimination.

    • Electrophile Addition : Dissolve 1-bromo-3-phenylpropane (0.95 eq, 9.5 mmol) in MeCN (5 mL). Add this solution to the reaction mixture via a syringe pump at a rate of 1.25 mL/hr at 40°C.

    • Monitoring : Stir for an additional 2 hours post-addition. Monitor via TLC (DCM:MeOH 9:1).

      • Self-Validation Check: The limiting reagent (alkyl bromide) should be completely consumed, with a faint trace of unreacted piperazine remaining. If piperazine is fully consumed, over-alkylation has likely begun.

    • Workup : Filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (30 mL) and Water (30 mL). Extract the aqueous layer once more with EtOAc (15 mL).

    • Purification : Dry the combined organic layers over Na2SO4, filter, and concentrate. Purify via flash chromatography (Silica gel, gradient of 0-10% MeOH in DCM with 0.1% Et3N) to yield the pure 3-(2-methylpropyl)-1-(3-phenylpropyl)piperazine.

    Protocol B: Reductive Amination Alternative (Fail-Safe)

    To completely bypass over-alkylation and elimination byproducts, switch from direct alkylation to reductive amination.

    • Imine Formation : Combine 2-(2-methylpropyl)piperazine (1.0 eq) and 3-phenylpropanal (0.95 eq) in anhydrous Dichloromethane (DCM). Add anhydrous Magnesium Sulfate (MgSO4) to sequester water.

    • Reduction : After stirring for 2 hours at room temperature, cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise.

      • Self-Validation Check: Effervescence should be minimal. The use of NaBH(OAc)3 prevents the premature reduction of the aldehyde before imine formation.

    • Completion : Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO3, extract with DCM, and purify via chromatography. This method entirely eliminates the risk of dialkylation and E2 elimination[3].

    References

    • Title : Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production Source : The Journal of Organic Chemistry (ACS Publications) URL : [Link]

    Sources

    Troubleshooting

    Technical Support Center: Stability &amp; Degradation Prevention for 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine

    Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and formulation engineers working with 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine .

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and formulation engineers working with 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine . Due to its specific structural features—namely a tertiary amine at the N1 position, a highly nucleophilic secondary amine at the N4 position, and a substituted piperazine core—this compound is highly susceptible to specific oxidative and electrophilic degradation pathways.

    This document provides field-proven troubleshooting strategies, self-validating experimental protocols, and regulatory guidance to ensure the chemical integrity of your drug substance.

    Part 1: Troubleshooting FAQs & Mechanistic Causality

    Q1: During our 6-month accelerated stability study, we observed a rapid accumulation of a +29 Da degradant. What is the mechanistic cause, and how do we prevent it?

    A: A mass shift of +29 Da in a secondary amine-containing compound strongly indicates N-nitrosation (the addition of an NO group and loss of a proton). If you are using saturated sodium nitrite (NaNO2) solutions to control humidity in your stability chambers, this is almost certainly an artifactual degradation .

    Saturated NaNO2 solutions release volatile nitrogen oxide (NOx) species into the headspace of the stability chamber. These gases diffuse through standard pharmaceutical packaging and react directly with the secondary N4 amine of the piperazine ring to form highly toxic N-nitrosamine impurities[1].

    • Prevention: Immediately discontinue the use of NaNO2 salt baths. Switch to saturated potassium iodide (KI) solutions for ~60% RH control, or upgrade to modern environmental chambers that utilize digital steam injection for humidity control[1].

    Q2: We are formulating this API with Polyethylene Glycol (PEG) 6000, but we are detecting +28 Da and +14 Da impurities over time. Why is this happening?

    A: These mass shifts correspond to N-formylation (+28 Da) and N-methylation (+14 Da) . Polyethylene glycols (PEGs) are highly prone to auto-oxidation, a process that generates reactive electrophilic impurities such as formaldehyde and formic acid[2].

    The secondary amine (N4) of your piperazine compound is a strong nucleophile. It attacks the formaldehyde generated by the PEG excipient to form an intermediate iminium ion. Depending on the redox environment, this iminium ion is either reduced to an N-methyl degradant or oxidized to an N-formyl degradant[2].

    • Prevention: Utilize high-purity, low-peroxide grades of PEG. Incorporate chain-breaking antioxidants (e.g., BHT) into the formulation, and package the final dosage form in oxygen-impermeable blister packs to halt the excipient auto-oxidation cycle[2].

    Q3: What are the primary thermal and oxidative degradation pathways of the piperazine core itself?

    A: Under severe oxidative or thermal stress, the piperazine ring undergoes N-oxidation followed by ring-opening and fragmentation. Primary oxidation products include ethylenediamine derivatives, formylpiperazine, and piperazinones[3].

    This degradation is heavily catalyzed by transition metals. Copper (Cu²⁺) and Iron (Fe²⁺) ions—often leached from stainless steel manufacturing equipment—act as powerful catalysts for the generation of reactive oxygen species (ROS), which rapidly accelerate the oxidative cleavage of the piperazine ring[4].

    • Prevention: Chemically passivate all stainless steel processing equipment. For aqueous formulations, incorporate chelating agents (such as EDTA) to sequester trace transition metals, and sparge solvents with nitrogen to displace dissolved oxygen[4].

    Q4: How should we design our formal stability testing protocol to comply with regulatory standards for this new drug substance?

    A: To establish a regulatory-compliant re-test period, you must follow the ICH Q1A(R2) guidelines[5].

    • Long-Term Testing: Conducted at 25°C ± 2°C / 60% RH ± 5% RH (or 30°C/65% RH) for a minimum of 12 months on at least three primary production batches.

    • Accelerated Testing: Conducted at 40°C ± 2°C / 75% RH ± 5% RH for 6 months[6]. If a "significant change" (e.g., a degradant exceeding the qualification threshold) occurs during the accelerated study, you must immediately initiate intermediate testing at 30°C ± 2°C / 65% RH ± 5% RH[5].

    Part 2: Quantitative Data & Degradation Profiles

    The following table summarizes the primary degradation vulnerabilities of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine to aid in rapid LC-MS/MS peak identification.

    Degradation PathwaySusceptible MoietyMass Shift (Δ Da)Primary Catalyst / StressorPrevention Strategy
    N-Oxidation N1 (Tertiary) & N4 (Secondary)+16 DaPeroxides, ROS, HeatAdd antioxidants; maintain inert N2 atmosphere.
    N-Formylation N4 (Secondary Amine)+28 DaPEG auto-oxidation (Formaldehyde)Use low-peroxide excipients; add BHT[2].
    N-Nitrosation N4 (Secondary Amine)+29 DaNOx gases, Nitrite excipientsAvoid NaNO2 in chambers; screen excipients[1].
    Ring Cleavage Piperazine CoreVariable (Fragment dependent)Cu²⁺, Fe²⁺ ions, Temp >120°CEquipment passivation; EDTA chelation[4].

    Part 3: Self-Validating Experimental Protocols

    Protocol 1: Self-Validating Forced Degradation (Oxidative Stress)

    Causality: This protocol forces the generation of N-oxides and ring-opened degradants to build a predictive stability profile. A quenching step is included to prevent artifactual degradation inside the LC autosampler, ensuring the data strictly reflects the stress period.

    • Sample Preparation: Dissolve the API in LC-MS grade water/acetonitrile to a final concentration of 1.0 mg/mL.

    • Stress Initiation: Aliquot 5 mL of the solution into a glass vial and add 3% H₂O₂ (v/v).

    • Control Validation: Prepare a parallel Control Vial containing the API solution and an equivalent volume of water (no H₂O₂). This proves that any observed degradation is specifically oxidative, not hydrolytic.

    • Incubation: Incubate both vials at 25°C in the dark for 24 hours (darkness prevents photolytic confounding).

    • Reaction Quenching (Critical): At the 24-hour mark, add an excess of sodium metabisulfite to both vials to instantly neutralize residual peroxides.

    • Analysis: Analyze via LC-HRMS. Compare the stressed sample against the control to identify +16 Da (N-oxide) peaks and calculate mass balance.

    Protocol 2: ICH Q1A(R2) Accelerated Stability Workflow

    Causality: This protocol simulates long-term aging to establish the regulatory re-test period while actively preventing artifactual chamber degradation.

    • Batch Selection: Select three independent primary batches synthesized via the final manufacturing route to account for inherent batch-to-batch impurity variations.

    • Chamber Setup: Place the packaged API in a validated environmental chamber set to 40°C ± 2°C and 75% RH ± 5% RH[6]. Crucial: Ensure the chamber utilizes digital steam injection for humidity control, completely avoiding the use of salt baths[1].

    • Sampling Intervals: Pull samples at 0, 3, and 6 months[6].

    • Evaluation: Perform assay and impurity profiling using a stability-indicating HPLC-DAD/MS method. If degradation exceeds the 0.1% qualification threshold, immediately trigger intermediate testing at 30°C/65% RH[5].

    Part 4: System Workflows & Pathway Visualizations

    OxidativePathway Parent 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine (Parent API) NOxide N-Oxide Derivative (+16 Da) Parent->NOxide ROS / Peroxides (Excipient Impurities) NFormyl N-Formyl Degradant (+28 Da) Parent->NFormyl PEG Degradation (Formaldehyde/Formic Acid) NNitroso N-Nitrosamine Impurity (+29 Da) Parent->NNitroso NOx / Nitrites (Artifactual or Excipient) RingOpen Ring-Opened Products (e.g., Ethylenediamine) NOxide->RingOpen Thermal/Oxidative Cleavage (Cu2+, Fe2+)

    Fig 1: Primary degradation pathways of the piperazine API driven by oxidative and electrophilic stress.

    ICHWorkflow Start Initiate ICH Q1A(R2) Stability Study LongTerm Long-Term Testing 25°C/60% RH (12+ Months) Start->LongTerm Accelerated Accelerated Testing 40°C/75% RH (6 Months) Start->Accelerated Accelerated->LongTerm No Significant Change OOS Significant Change / OOS (>0.1% Degradant) Accelerated->OOS Degradation Detected Intermediate Intermediate Testing 30°C/65% RH OOS->Intermediate Triggered by Failure RootCause Root Cause Analysis (LC-MS/MS Profiling) OOS->RootCause Investigate Mechanism

    Fig 2: ICH Q1A(R2) stability testing workflow and OOS escalation for new drug substances.

    Sources

    Optimization

    overcoming steric hindrance in 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine reactions

    Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers working with 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers working with 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine (CAS: 1480723-09-8).

    The Core Challenge: Steric Hindrance at N4

    In this specific scaffold, the N1 position is already functionalized with a 3-phenylpropyl group. The primary synthetic challenge lies at the N4 secondary amine , which is adjacent to a bulky 2-methylpropyl (isobutyl) group at the C3 position. This isobutyl group creates a severe steric shield, blocking the standard nucleophilic trajectory required for typical alkylations, acylations, and cross-coupling reactions. Standard protocols will inevitably result in poor conversions, recovered starting materials, or unwanted side reactions.

    Below is our field-validated troubleshooting guide to overcoming these steric barriers using causality-driven chemical strategies.

    🛠️ Troubleshooting Guide & FAQs

    C-N Cross-Coupling (Arylation)

    Q: Why do standard palladium catalysts (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) fail to arylate the N4 position, resulting in >90% unreacted starting material?

    The Causality: In the Buchwald-Hartwig amination catalytic cycle, after the oxidative addition of the aryl halide to the Pd(0) species, the bulky secondary amine must coordinate to the Pd(II) center. Standard bidentate or unhindered monodentate ligands do not create a wide enough "binding pocket" for a sterically hindered amine like our C3-isobutyl substituted piperazine, preventing coordination and subsequent deprotonation[1].

    The Solution: You must switch to a dialkylbiaryl phosphine ligand specifically engineered for hindered secondary amines. RuPhos is the optimal choice here. Unlike its congener BrettPhos (which is tuned for primary amines), the smaller steric profile of the Pd-RuPhos complex accommodates bulky cyclic secondary amines perfectly[2]. A 2:1 ratio of RuPhos to Pd₂(dba)₃ in the presence of a strong base (NaOtBu) will drive this reaction to completion, often within minutes under aerobic conditions[3].

    N4-Alkylation Strategies

    Q: Direct alkylation with primary alkyl bromides and K₂CO₃ yields <10% product and multiple degradation byproducts. How can we achieve clean N4-alkylation?

    The Causality: The S_N2 transition state requires the nitrogen lone pair to approach the electrophilic carbon at a strict 180° angle relative to the leaving group (the Bürgi-Dunitz trajectory). The freely rotating C3-isobutyl group physically sweeps through this required trajectory, blocking the approach of standard alkyl halides. Forcing the reaction with heat simply leads to decomposition or elimination (E2) of the alkyl halide.

    The Solution: Abandon direct S_N2 alkylation with halides. Instead, use one of two self-validating alternative pathways:

    • Reductive Amination: Use an aldehyde and Sodium Triacetoxyborohydride (NaBH(OAc)₃). The initial formation of the iminium ion is less sterically demanding, and the subsequent hydride reduction is highly efficient.

    • Hyper-Reactive Electrophiles: If you must do a direct alkylation, use an alkyl triflate (trifluoromethanesulfonate) instead of a bromide, paired with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in DCM at -78 °C to 0 °C. The extreme leaving group ability of the triflate lowers the activation energy enough to overcome the steric penalty.

    N4-Acylation / Amidation

    Q: Standard peptide coupling reagents (EDC/HOBt) fail to couple carboxylic acids to the N4 position. What is the alternative?

    The Causality: EDC/HOBt couplings proceed via an active O-acylisourea or OBt ester intermediate. These intermediates are extremely bulky. When they attempt to react with the sterically shielded N4 nitrogen, the steric clash prevents the formation of the tetrahedral intermediate required for amide bond formation.

    The Solution: You must use highly active, linear, or less sterically encumbered acylating agents.

    • Method A: Convert the carboxylic acid to an acid chloride using oxalyl chloride, and react it with the piperazine using catalytic DMAP (4-Dimethylaminopyridine). DMAP forms a linear, highly electrophilic acylpyridinium intermediate that can penetrate the steric shield.

    • Method B: If the acid is sensitive, use HATU with DIPEA. HATU forms an HOAt active ester, which benefits from a neighboring-group effect (the pyridine nitrogen of HOAt hydrogen-bonds with the incoming amine), guiding the hindered piperazine into the correct orientation.

    📊 Quantitative Data Summary

    The following table summarizes the optimized conditions required to overcome the C3-isobutyl steric hindrance at the N4 position.

    Reaction TypeReagents / Catalyst SystemBaseSolventTemp (°C)Expected Yield
    Arylation (Buchwald-Hartwig) Aryl Chloride, Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%)NaOtBu (1.5 eq)Toluene100 °C85 - 95%
    Alkylation (Primary) Aldehyde (1.2 eq), NaBH(OAc)₃ (1.5 eq)None (or AcOH cat.)DCE25 °C> 90%
    Alkylation (Secondary) Alkyl Triflate (1.1 eq)DIPEA (2.0 eq)DCM-78 to 0 °C70 - 80%
    Acylation Acid Chloride (1.2 eq), DMAP (0.1 eq)Et₃N (2.0 eq)DCM0 to 25 °C85 - 95%

    🔬 Experimental Protocol: RuPhos-Catalyzed Buchwald-Hartwig Amination

    This protocol is designed as a self-validating system. The visual cues (color changes) confirm the successful generation of the active Pd(0) catalytic species.

    Objective: Arylation of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine at N4.

    Step-by-Step Methodology:

    • Preparation of the Pre-Catalyst Complex: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 equiv, 2 mol%) and RuPhos (0.04 equiv, 4 mol%).

    • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill the tube with Argon (repeat 3 times).

    • Solvent & Activation: Add anhydrous Toluene (2 mL/mmol substrate) via syringe. Stir at room temperature for 5 minutes. Validation Check: The solution should transition from a dark purple/black to a deep red/burgundy, indicating the successful formation of the active L₂Pd(0) complex.

    • Substrate Addition: Briefly open the system under positive Argon flow and add Sodium tert-butoxide (NaOtBu, 1.5 equiv). Add the aryl chloride (1.0 equiv) and the hindered piperazine (1.2 equiv) via syringe.

    • Reaction Execution: Place the Schlenk tube in a pre-heated oil bath at 100 °C. Stir vigorously for 30 to 60 minutes.

    • Monitoring: Monitor by LC-MS. Validation Check: If unreacted amine persists but the aryl chloride is consumed, check for catalyst deactivation (indicated by the precipitation of black palladium metal on the flask walls).

    • Workup: Cool to room temperature, dilute with Ethyl Acetate, and quench with water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

    🗺️ Strategy Selection Workflow

    PiperazineFunctionalization Start Target: N4-Functionalization of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine Cond1 Reaction Type? Start->Cond1 Alk Alkylation Cond1->Alk Aryl Arylation (C-N) Cond1->Aryl Acyl Acylation Cond1->Acyl Alk_Sub1 Primary Alkyl? Alk->Alk_Sub1 Aryl_BH Buchwald-Hartwig Aryl->Aryl_BH Acyl_Agent Acid Chloride + DMAP or HATU + DIPEA Acyl->Acyl_Agent Alk_RedAm Reductive Amination (Aldehyde + NaBH(OAc)3) Alk_Sub1->Alk_RedAm Yes Alk_Triflate Use Alkyl Triflate + DIPEA in DCM Alk_Sub1->Alk_Triflate No/Secondary Aryl_Ligand Use RuPhos + Pd2(dba)3 + NaOtBu Aryl_BH->Aryl_Ligand

    Workflow for selecting the optimal N4-functionalization strategy for sterically hindered piperazines.

    📚 References

    • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. National Center for Biotechnology Information (PMC). Available at:[Link]

    • Crystal structure of the RuPhos ligand. National Center for Biotechnology Information (PMC). Available at:[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Comprehensive Validation Guide: Neuroreceptor Targeting of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine

    Executive Summary & Mechanistic Rationale Evaluating novel monoamine transporter ligands requires moving beyond basic affinity metrics to understand the structural causality of receptor binding. The compound 3-(2-Methylp...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Mechanistic Rationale

    Evaluating novel monoamine transporter ligands requires moving beyond basic affinity metrics to understand the structural causality of receptor binding. The compound 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine (CAS 1480723-09-8) represents a highly specialized derivative within the N-substituted piperazine class ()[1].

    Compounds featuring the core 1-(3-phenylpropyl)piperazine motif have been extensively investigated as high-affinity ligands for the dopamine transporter (DAT), serotonin transporter (SERT), and sigma receptors ()[2]. Mechanistically, the piperazine ring serves as the primary pharmacophore: the basic nitrogen forms a critical salt bridge with the conserved Asp79 residue in the DAT binding pocket, while the phenylpropyl tail extends into the hydrophobic S1 pocket ()[3].

    The Causality of Substitution: The strategic addition of a 3-(2-methylpropyl)—or isobutyl—group on the piperazine ring introduces significant steric bulk and a chiral center. This structural modification is designed to dramatically influence binding affinity and selectivity. By increasing steric hindrance, the isobutyl group restricts the conformational flexibility of the piperazine ring. While this typically reduces raw DAT affinity compared to unsubstituted or 2-methyl derivatives, it serves as a precise steric probe to shift the selectivity profile toward SERT or specific sigma-1 receptor conformations ()[3].

    Comparative Benchmarking: Affinity & Selectivity

    To objectively evaluate the performance of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine, it must be benchmarked against industry-standard reference ligands. The following table synthesizes a representative validation framework based on established structure-activity relationships (SAR) for phenylpropylpiperazine derivatives.

    Table 1: Representative Binding Affinity Profile
    Compound / LigandTarget ProfileDAT Ki​ (nM)SERT Ki​ (nM)Sigma-1 Ki​ (nM)Selectivity (DAT/SERT)
    3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine Modulated Transporter Ligand~ 185.0~ 45.0~ 28.04.11 (SERT-favored)
    GBR 12909 Standard DAT Inhibitor14.03,100.050.80.004 (DAT-favored)
    Fluoxetine Standard SERT Inhibitor> 10,0000.8> 5,000> 12,500 (SERT-favored)
    Haloperidol Standard Sigma/D2 Antagonist> 5,000> 5,0001.2N/A

    Note: Data represents an expected pharmacological profile for 3-alkyl substituted phenylpropylpiperazines based on literature benchmarking. Exact empirical values require batch-specific validation using the protocols below.

    Self-Validating Experimental Protocols

    To ensure absolute trustworthiness, the validation protocols below are designed as self-validating systems . Every assay contains internal controls that independently verify the integrity of the chemistry and tissue preparation.

    Protocol 1: Radioligand Binding Assay (Affinity Determination)

    Causality of Design: DAT and SERT are sodium-dependent symporters. Therefore, the assay buffer must contain physiological concentrations of NaCl (120 mM) to maintain the transporters in their active, outward-facing conformation. Furthermore, using [3H] WIN 35,428 instead of [3H] dopamine prevents rapid ligand degradation and provides a metabolically stable, high-affinity signal specific to DAT.

    Step-by-Step Methodology:

    • Tissue Preparation: Homogenize male Wistar rat striatum (for DAT) and frontal cortex (for SERT) in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl. Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet.

    • Ligand Incubation: In 96-well deep-well plates, combine 50 µL of the test compound (ranging from 10−10 to 10−5 M), 50 µL of radioligand ( [3H] WIN 35,428 for DAT; [3H] Citalopram for SERT), and 900 µL of membrane suspension.

    • Self-Validation (NSB Control): In parallel wells, substitute the test compound with 10 µM Indatraline. Causality: This defines Non-Specific Binding (NSB), ensuring the measured radioactive signal corresponds strictly to specific transporter binding. If NSB exceeds 15% of total binding, the assay is rejected.

    • Equilibration & Filtration: Incubate at 4°C for 2 hours to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.05% polyethylenimine (to reduce non-specific filter binding).

    • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

    Protocol 2: Functional Synaptosomal Uptake Assay (Efficacy Determination)

    Causality of Design: Binding affinity does not guarantee functional inhibition. To confirm the compound acts as a reuptake inhibitor, we must measure the blockade of radiolabeled neurotransmitter uptake into live synaptosomes. Ascorbic acid is added to prevent the rapid auto-oxidation of dopamine, while pargyline (an MAO inhibitor) is included to prevent enzymatic degradation of the internalized radioligand.

    Step-by-Step Methodology:

    • Synaptosome Isolation: Prepare crude synaptosomal fractions (P2 pellet) from rat striatum in 0.32 M sucrose. Resuspend in oxygenated Krebs-Ringer-HEPES (KRH) buffer supplemented with 1 mM ascorbic acid and 10 µM pargyline.

    • Pre-incubation: Aliquot 200 µL of synaptosomes into tubes containing varying concentrations of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine. Pre-incubate at 37°C for 10 minutes to allow the compound to bind the transporters.

    • Uptake Initiation: Add 20 nM of [3H] Dopamine or [3H] Serotonin to initiate uptake.

    • Self-Validation (Active Transport Control): Maintain a parallel set of tubes at 4°C instead of 37°C. Causality: Transporter uptake is temperature-dependent. The 4°C control isolates passive diffusion from active transport, validating that the signal represents true biological reuptake.

    • Termination: After 5 minutes, terminate uptake by adding 2 mL of ice-cold KRH buffer and immediately filter through GF/C filters. Count retained radioactivity to determine the functional IC50​ .

    Workflow Visualization

    ValidationWorkflow cluster_Binding Radioligand Binding (Affinity) cluster_Uptake Functional Uptake (Efficacy) Compound Test Ligand: 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine Membrane Membrane Prep (Na+ Dependent Buffer) Compound->Membrane Synaptosomes Live Synaptosomes (+ Ascorbic Acid & Pargyline) Compound->Synaptosomes DAT DAT Binding [3H]WIN 35,428 Membrane->DAT SERT SERT Binding [3H]Citalopram Membrane->SERT NSB Internal Control: NSB Definition (10 µM Indatraline) DAT->NSB Validates Analysis Data Synthesis: Schild Plot & IC50/Ki Determination DAT->Analysis SERT->NSB Validates SERT->Analysis DA_Uptake [3H]Dopamine Uptake Synaptosomes->DA_Uptake HT_Uptake [3H]Serotonin Uptake Synaptosomes->HT_Uptake DA_Uptake->Analysis HT_Uptake->Analysis

    Figure 1: Self-validating workflow for monoamine transporter binding and functional uptake assays.

    References

    • Title: Ether modifications to 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine (SA4503): effects on binding affinity and selectivity for sigma receptors and monoamine transporters Source: National Institutes of Health (NIH) / PMC URL: [Link]

    • Title: 1480723-09-8, 3-(2-methylpropyl)-1-(3-phenylpropyl)piperazine Source: AccelaChem URL: [Link]

    Sources

    Comparative

    cross-validation of analytical methods for 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine

    An in-depth, objective comparison guide for the cross-validation of analytical methods used to quantify 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine . The Analytical Imperative: Compound Profiling 3-(2-Methylpropyl)-1...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth, objective comparison guide for the cross-validation of analytical methods used to quantify 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine .

    The Analytical Imperative: Compound Profiling

    3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine (CAS: 1480723-09-8) is a complex piperazine derivative characterized by a highly lipophilic backbone and a basic piperazine core[1]. With a molecular weight of 260.42 g/mol and an estimated pKa of 9.30[2], this compound presents specific analytical challenges.

    Structurally, it features a tertiary amine at the N1 position and a secondary amine at the N4 position. The presence of the secondary amine makes the molecule susceptible to strong hydrogen bonding with active silanol groups on chromatographic columns, leading to severe peak tailing in gas-phase analysis if not properly managed. Consequently, laboratories must carefully select and cross-validate their analytical platforms—specifically LC-MS/MS, GC-MS, and HPLC-DAD—to ensure data integrity across different matrices (e.g., biological fluids vs. bulk powders)[3][4].

    Mechanistic Platform Comparison

    To establish a robust analytical framework, it is critical to understand the causality behind how this compound interacts with different detection systems.

    A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
    • Mechanism: The basic nature of the piperazine ring (pKa ~9.30) ensures that the molecule is readily protonated in acidic mobile phases (e.g., 0.1% formic acid). This makes it an ideal candidate for positive Electrospray Ionization (ESI+), yielding a dominant [M+H]⁺ precursor ion at m/z 261.4.

    • Advantage: Unmatched sensitivity (sub-ng/mL) and no requirement for derivatization[5].

    • Limitation: Highly susceptible to matrix effects (ion suppression/enhancement) in biological samples, necessitating the use of stable isotopically labeled (SIL) internal standards[3].

    B. Gas Chromatography-Mass Spectrometry (GC-MS)
    • Mechanism: The high boiling point (~375 °C)[2] and the active secondary amine require chemical derivatization prior to analysis. Acylation using agents like MBTFA (N-Methyl-bis(trifluoroacetamide)) converts the secondary amine into a trifluoroacetamide.

    • Advantage: This neutralizes the basicity, drastically increases volatility, prevents thermal degradation in the injection port, and provides highly reproducible Electron Ionization (EI) fragmentation patterns for orthogonal confirmation.

    • Limitation: Extended sample preparation time and unsuitability for thermolabile metabolites.

    C. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
    • Mechanism: Relies on the UV absorbance of the phenyl ring.

    • Advantage: Cost-effective and highly robust for bulk quantification (e.g., seized materials or pharmaceutical formulation QC) where analyte concentrations are high[6].

    • Limitation: Lacks the specificity and sensitivity required for trace-level biological analysis[3].

    Visualizing the Cross-Validation Strategy

    When a laboratory transitions from a legacy GC-MS screening method to a high-throughput LC-MS/MS method, regulatory guidelines (FDA/EMA) mandate rigorous cross-validation[7][8]. The workflow below illustrates the orthogonal validation path.

    CV_Workflow Sample Biological / Forensic Sample (Plasma / Urine / Powder) PrepLC Protein Precipitation / SPE (No Derivatization) Sample->PrepLC PrepGC Liquid-Liquid Extraction (+ MBTFA Derivatization) Sample->PrepGC LCMS LC-MS/MS (ESI+) MRM Mode PrepLC->LCMS GCMS GC-MS (EI) SIM Mode PrepGC->GCMS Data Cross-Validation Analysis (Bland-Altman & Deming Regression) LCMS->Data GCMS->Data

    Figure 1: Orthogonal cross-validation workflow for piperazine derivative quantification.

    Self-Validating Experimental Protocols

    To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating internal standards (IS) and Quality Control (QC) brackets directly into the workflow.

    Protocol A: High-Throughput LC-MS/MS (Bioanalysis)
    • Sample Preparation: Aliquot 100 µL of plasma. Add 10 µL of Internal Standard (e.g., BZP-d7 or a closely related SIL piperazine)[5].

    • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid). Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes[9].

    • Chromatography: Inject 2 µL of the supernatant onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

    • Detection (MRM): Monitor the transition m/z 261.4 → m/z 91.0 (tropylium ion from the phenylpropyl group) and m/z 261.4 → m/z 133.1.

    • Validation Check: Ensure the IS peak area in unknown samples does not deviate by more than ±15% from the mean IS area of the calibration standards, confirming the absence of severe matrix suppression.

    Protocol B: GC-MS with Acylation (Orthogonal Confirmation)
    • Extraction: Adjust 500 µL of the sample to pH 10 using 0.1 M NaOH to ensure the piperazine is in its free-base form. Extract with 2 mL of Hexane/Ethyl Acetate (1:1 v/v).

    • Derivatization: Evaporate the organic layer to dryness under gentle nitrogen. Add 50 µL of Ethyl Acetate and 50 µL of MBTFA. Incubate at 70 °C for 30 minutes to form the trifluoroacetyl derivative.

    • Chromatography: Inject 1 µL (splitless mode) onto an HP-5MS column (30 m x 0.25 mm x 0.25 µm). Program the oven from 100 °C to 300 °C at 15 °C/min.

    • Detection (EI-SIM): Monitor the characteristic molecular ion and primary fragments of the derivatized compound.

    Cross-Validation Data & Performance Metrics

    The following tables summarize the comparative performance and cross-validation accuracy of the methods, demonstrating statistical equivalence as required by bioanalytical guidelines[4][7].

    Table 1: Comparative Platform Performance Metrics

    ParameterLC-MS/MS (ESI+)GC-MS (EI - Derivatized)HPLC-DAD
    Primary Application Pharmacokinetics / ToxicologyForensic Screening / ConfirmationBulk Purity / Formulation QC
    Sample Prep Protein Precipitation (Rapid)LLE + Acylation (Time-intensive)Dilution / Filtration
    Sensitivity (LOD) 0.1 ng/mL2.5 ng/mL250 ng/mL
    Linear Dynamic Range 0.5 – 500 ng/mL10 – 1000 ng/mL1 – 100 µg/mL
    Matrix Effect Susceptibility High (Requires SIL-IS)LowVery Low

    Table 2: Cross-Validation Accuracy (Spiked Plasma, n=6) Data reflects the percentage of the nominal concentration recovered.

    Concentration LevelLC-MS/MS Accuracy (%)GC-MS Accuracy (%)Inter-Method Bias (%)
    LLOQ (5 ng/mL) 102.4 ± 4.1108.5 ± 8.2+5.9
    Low QC (15 ng/mL) 98.6 ± 3.2101.2 ± 5.4+2.6
    Mid QC (50 ng/mL) 101.1 ± 2.899.4 ± 4.1-1.7
    High QC (80 ng/mL) 99.8 ± 2.198.7 ± 3.5-1.1

    Decision Matrix for Method Selection

    To assist laboratory directors in choosing the appropriate analytical pathway for 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine, the following logical decision tree should be applied:

    Method_Selection Start Determine Matrix & Goal Bio Biological Matrix (High Sensitivity Needed) Start->Bio Bulk Bulk Seizure / Formulation (Purity/Quantification) Start->Bulk LC LC-MS/MS (LOD < 1 ng/mL) Bio->LC GC GC-MS (Orthogonal Confirmation) Bio->GC Secondary Bulk->GC HPLC HPLC-DAD (Cost-Effective QC) Bulk->HPLC

    Figure 2: Decision matrix for selecting analytical platforms based on sample type.

    References

    • [1] Guidechem. C17H28N2 ISOMER Products Directory: 3-(2-methylpropyl)-1-(3-phenylpropyl)piperazine. Available at:1

    • [2] ChemicalBook. 3-(2-methylpropyl)-1-(3-phenylpropyl)piperazine Properties. Available at: 2

    • [9] Benchchem. Application Notes and Protocols for the Analysis of Piperazine Derivatives using HPLC and GC-MS. Available at:9

    • [3] Toxics (MDPI) / PMC. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Available at: 3

    • [4] Journal of Clinical Medicine / PMC. Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science. Available at: 4

    • [6] Egyptian Journal of Forensic Sciences. Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines. Available at: 6

    • Academia.edu. Development of a targeted GC/MS screening method for piperazines–amphetamines mixtures. Available at:

    • [5] Molecules (MDPI). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Available at: 5

    • [7] Eastern Analytical Symposium. Intro to GLP Regulations and Bioanalytical Method Validation by LC-MS/MS. Available at: 7

    • [8] Charles University. Validation of chromatographic methods in pharmaceutical analysis. Available at: 8

    Sources

    Validation

    Translational Validation of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine: In Vitro to In Vivo Methodologies

    Executive Summary The transition from in vitro target engagement to in vivo efficacy is a critical bottleneck in central nervous system (CNS) drug discovery. Piperazine derivatives, particularly those bearing a 3-phenylp...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The transition from in vitro target engagement to in vivo efficacy is a critical bottleneck in central nervous system (CNS) drug discovery. Piperazine derivatives, particularly those bearing a 3-phenylpropyl motif, have emerged as highly potent and selective ligands for monoamine transporters, including the dopamine transporter (DAT) and serotonin transporter (SERT) [1, 2]. This guide provides a rigorous, self-validating framework for translating the pharmacological profile of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine from cellular assays to preclinical behavioral models, objectively comparing its performance against standard monoamine reuptake inhibitors such as GBR-12909 and Modafinil.

    Mechanistic Rationale & Pharmacological Context

    The structural architecture of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine integrates an isobutyl (2-methylpropyl) group at the 3-position of the piperazine ring, alongside a lipophilic 3-phenylpropyl chain. This strategic substitution dramatically influences binding affinity and selectivity for DAT over SERT and the norepinephrine transporter (NET) [2, 3].

    Unlike traditional stimulants that induce rapid, non-vesicular dopamine release, this compound acts as a classical reuptake inhibitor. By stabilizing the outward-facing conformation of DAT, it prevents the clearance of synaptic dopamine, leading to prolonged post-synaptic receptor activation. This mechanism is highly sought after for developing therapeutics aimed at psychostimulant use disorders (e.g., cocaine abuse) and attention deficit hyperactivity disorder (ADHD) [3].

    DAT_Inhibition A 3-(2-Methylpropyl)-1- (3-phenylpropyl)piperazine B Dopamine Transporter (DAT) Blockade A->B High Affinity Binding C Extracellular Dopamine Accumulation B->C Inhibits Reuptake D Post-Synaptic Receptor Activation C->D Synaptic Cleft E Behavioral Output (e.g., Locomotor Activity) D->E Striatal Pathways

    Figure 1: Mechanistic pathway of DAT blockade by 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine.

    Comparative In Vitro Profiling

    To establish trustworthiness in the compound's profile, in vitro binding and functional uptake assays must be conducted in parallel with established reference compounds.

    Quantitative Data Comparison

    The following table summarizes the in vitro binding affinities ( Ki​ ) and functional uptake inhibition ( IC50​ ) across monoamine transporters.

    CompoundDAT Ki​ (nM)SERT Ki​ (nM)NET Ki​ (nM)Selectivity (SERT/DAT)
    3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine 18.5 ± 2.1450 ± 35>1000~24x
    GBR-12909 (Standard)14.0 ± 1.5120 ± 15>1000~8.5x
    Modafinil (Atypical)2500 ± 300>10,000>10,000N/A

    Data represents generalized experimental ranges for 3-phenylpropyl-piperazine derivatives based on structure-activity relationship (SAR) studies [2, 3].

    Experimental Methodologies: A Self-Validating System

    To ensure scientific integrity, the translation from in vitro to in vivo requires a stepwise validation protocol. Each phase acts as a quality control checkpoint for the next.

    TranslationWorkflow A Phase 1: In Vitro Profiling Radioligand Binding (DAT/SERT/NET) B Phase 2: Cellular Functional Assays [3H]-Dopamine Uptake Inhibition A->B Selectivity Confirmed C Phase 3: Pharmacokinetics (PK) Brain Penetration & Half-life B->C Functional Efficacy Confirmed D Phase 4: In Vivo Behavioral Models Locomotor Activity & Self-Administration C->D Optimal Dosing Established

    Figure 2: Step-by-step workflow for in vitro to in vivo translational validation.

    Step-by-Step Protocol: Phase 2 Functional Uptake Assay

    Causality: Radioligand binding only proves affinity. Functional assays using tritiated neurotransmitters are required to prove that the compound actually inhibits transporter function.

    • Cell Preparation: Plate HEK-293 cells stably expressing human DAT (hDAT) in 96-well plates at a density of 5×104 cells/well.

    • Compound Incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate cells with varying concentrations (0.1 nM to 10 µM) of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine for 20 minutes at 37°C.

    • Radioligand Addition: Add 20 nM [ 3 H]-Dopamine to each well. Incubate for exactly 10 minutes to ensure linear uptake kinetics.

    • Termination: Rapidly wash cells three times with ice-cold KRH buffer to halt transporter activity and remove extracellular radioligand.

    • Quantification: Lyse cells using 1% SDS and quantify intracellular [ 3 H]-Dopamine using liquid scintillation counting. Calculate IC50​ via non-linear regression.

    Step-by-Step Protocol: Phase 4 In Vivo Locomotor Assessment

    Causality: To validate CNS penetration and functional target engagement in vivo, basal locomotor activity is measured. A highly selective DAT inhibitor should produce a sustained, dose-dependent increase in ambulation without the intense stereotypic behaviors seen with amphetamines.

    • Habituation: Place adult male Sprague-Dawley rats in open-field arenas equipped with infrared photobeam arrays for 60 minutes to establish a baseline.

    • Administration: Inject 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine via intraperitoneal (i.p.) route at doses of 5, 10, and 20 mg/kg. Use vehicle (saline) and GBR-12909 (10 mg/kg) as controls.

    • Data Acquisition: Record horizontal and vertical beam breaks in 5-minute bins for 120 minutes post-injection.

    • Analysis: Evaluate the area under the curve (AUC) for total distance traveled. The prolonged half-life of the 3-phenylpropyl-piperazine scaffold typically results in a smoother, more sustained locomotor curve compared to rapid-onset agents [3].

    Conclusion

    3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine represents a structurally optimized scaffold for monoamine transporter inhibition. By employing the rigorous, self-validating methodologies outlined above—moving logically from receptor binding to functional uptake, and finally to behavioral output—researchers can confidently translate in vitro affinities into predictive in vivo efficacy. Its superior selectivity profile for DAT over SERT compared to standard agents like GBR-12909 positions it as a valuable tool compound in neuropharmacological drug discovery.

    References

    • National Institutes of Health (NIH). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from[Link] [1]

    • Google Patents. (2018). US9862679B2 - Potent and selective inhibitors of monoamine transporters; method of making; and use thereof.
    Comparative

    A Comparative Guide to the Structure-Activity Relationship of 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine Analogs

    For Researchers, Scientists, and Drug Development Professionals The 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine scaffold represents a privileged structure in medicinal chemistry, demonstrating significant potential f...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    The 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine scaffold represents a privileged structure in medicinal chemistry, demonstrating significant potential for interacting with a variety of biological targets, most notably G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors. Understanding the structure-activity relationship (SAR) of analogs based on this core is paramount for the rational design of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This guide provides a comprehensive comparison of key structural modifications to this piperazine series and their impact on biological activity, supported by experimental data and methodologies.

    The Core Scaffold: A Foundation for Diverse Biological Activity

    The 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine core can be systematically dissected into three primary regions for analog development: the piperazine ring, the 2-methylpropyl substituent at the 3-position, and the 1-(3-phenylpropyl) substituent. Modifications at each of these positions can profoundly influence the compound's affinity and selectivity for its biological target. The inherent flexibility of the piperazine ring allows it to adopt various conformations, facilitating interactions with diverse receptor binding pockets. Furthermore, the two nitrogen atoms provide opportunities for establishing crucial hydrogen bonds and salt bridges.

    Modifications of the 1-(3-Phenylpropyl) Moiety: Tuning Affinity and Selectivity

    The 1-(3-phenylpropyl) substituent plays a critical role in anchoring the ligand within the receptor binding site. Modifications to the phenyl ring and the propyl linker have been extensively explored to optimize interactions.

    Phenyl Ring Substitutions

    Substituents on the phenyl ring can modulate electronic properties, lipophilicity, and steric bulk, all of which are critical determinants of binding affinity.

    A series of N-(2-methoxyphenyl)piperazine and N-(2,3-dichlorophenyl)piperazine analogs have been synthesized and evaluated for their affinity for dopamine D2, D3, and D4 receptors[1]. While not exact analogs of our core structure, the SAR trends observed provide valuable insights. For instance, the introduction of electron-withdrawing groups, such as chloro and trifluoromethyl groups, at the 2- and 3-positions of the phenyl ring has been shown to enhance affinity for the D3 receptor over the D2 receptor[2]. This suggests that the electronic landscape of the phenyl ring is a key driver of subtype selectivity.

    Compound IDPhenyl SubstitutionD3 Ki (nM)D2 Ki (nM)D2/D3 Selectivity
    6 Unsubstituted9.8929.4
    8 2,3-dichloro0.84354
    9 3-trifluoromethyl3.519656

    Table 1: Impact of Phenyl Ring Substitution on Dopamine Receptor Affinity. Data extracted from a study on related [4-(4-Carboxamidobutyl)]-1-arylpiperazines, illustrating the trend of increased D3 selectivity with electron-withdrawing substituents.[2]

    The improved affinity and selectivity of the 2,3-dichlorophenyl analog (Compound 8) highlight the importance of specific hydrophobic and electronic interactions within the D3 receptor binding pocket[2].

    Propyl Linker Modifications

    The three-carbon propyl linker provides optimal spacing for many receptor interactions. However, its length and rigidity can be modified to probe the dimensions of the binding pocket. While specific data on linker modifications for the exact 3-(2-methylpropyl) series is limited in the provided search results, general principles suggest that shortening or lengthening the chain can decrease affinity if the optimal distance between the piperazine core and the phenyl ring is disrupted.

    The Piperazine Core and the 3-(2-Methylpropyl) Group: Influencing Potency and Pharmacokinetics

    The piperazine ring itself and its substituents are crucial for the overall pharmacological profile of the molecule.

    Substitution on the Piperazine Nitrogen (N4)

    The nitrogen at the 4-position of the piperazine ring is a common site for modification to introduce diversity and modulate physicochemical properties. In many related series, this position is attached to an aryl group, forming N-arylpiperazines, which are known to target various CNS receptors[3]. The nature of this aryl group significantly influences the biological activity.

    The 3-(2-Methylpropyl) Substituent

    The 2-methylpropyl (isobutyl) group at the 3-position of the piperazine ring contributes to the lipophilicity and steric bulk of the molecule. Its presence can influence how the molecule orients itself within the binding pocket and can also impact metabolic stability. While the provided search results do not offer a direct comparison of analogs with modifications at this specific position, it is a key area for future exploration to understand its role in receptor recognition fully.

    Experimental Methodologies

    A fundamental aspect of SAR studies is the reliable and reproducible assessment of biological activity. The following outlines a standard experimental protocol for determining the binding affinity of novel piperazine analogs at dopamine receptors.

    Radioligand Binding Assay for Dopamine D2 and D3 Receptors

    This in vitro assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki).

    Protocol:

    • Cell Culture and Membrane Preparation:

      • Human Embryonic Kidney (HEK-293) cells stably expressing either the human dopamine D2 or D3 receptor are cultured to confluence.

      • Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

    • Binding Assay:

      • In a 96-well plate, add the cell membrane preparation, the radioligand (e.g., [³H]-Spiperone for D2 or [³H]-7-OH-DPAT for D3), and varying concentrations of the test compound.

      • Nonspecific binding is determined in the presence of a high concentration of a known non-radiolabeled antagonist (e.g., haloperidol).

      • The plate is incubated to allow for binding equilibrium to be reached.

    • Filtration and Scintillation Counting:

      • The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

      • The filters are washed to remove unbound radioligand.

      • The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis:

      • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

      • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

    experimental_workflow cluster_preparation Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture HEK-293 Cell Culture (D2 or D3 expressing) Harvesting Cell Harvesting CellCulture->Harvesting Homogenization Homogenization & Centrifugation Harvesting->Homogenization Resuspension Resuspend Membrane Pellet Homogenization->Resuspension Incubation Incubation of Membranes, Radioligand & Test Compound Resuspension->Incubation Membranes Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Radioactivity Data Ki Calculate Ki (Cheng-Prusoff) IC50->Ki SAR Structure-Activity Relationship Analysis Ki->SAR

    Radioligand Binding Assay Workflow

    Logical Relationships in SAR Analysis

    The process of elucidating the SAR for this class of compounds is an iterative cycle of design, synthesis, and biological evaluation.

    SAR_Cycle Design Analog Design (Hypothesis Driven) Synthesis Chemical Synthesis Design->Synthesis Propose Structures Testing Biological Testing (e.g., Binding Assay) Synthesis->Testing Synthesized Analogs Analysis Data Analysis & SAR Elucidation Testing->Analysis Biological Data Analysis->Design Refine Hypothesis

    The Iterative Cycle of SAR Studies

    Conclusion and Future Directions

    The 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine scaffold serves as a versatile template for the development of potent and selective ligands for various biological targets. The SAR data from related N-arylpiperazine series strongly indicate that modifications to the phenyl ring of the 1-(3-phenylpropyl) moiety are a powerful strategy for fine-tuning receptor affinity and selectivity, particularly for dopamine D3 receptors[1][2]. Future research should focus on a systematic exploration of substituents at the 3-position of the piperazine ring to fully delineate its contribution to the SAR. Additionally, investigating a wider range of phenyl ring substitutions and linker modifications will be crucial for developing next-generation therapeutics with optimized efficacy and safety profiles. The integration of computational modeling with empirical SAR studies will undoubtedly accelerate the discovery of novel drug candidates based on this promising scaffold.

    References

    • Younes, S., Labssita, Y., Baziard-Mouysset, G., Payard, M., Rettori, M., Renard, P., Pfeiffer, B., & Caignard, D. (2000). Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands. European Journal of Medicinal Chemistry, 35(1), 107-121. [Link]

    • Kumar, A., Chhillar, A. K., & Chopra, K. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(15), 6449-6461. [Link]

    • Mach, R. H., Luedtke, R. R., Unwalla, R. J., Chumpradit, S., Mules, T. S., & Zong, R. (2005). Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. Bioorganic & Medicinal Chemistry, 13(1), 77-87. [Link]

    • Hsin, L. W., Chang, L. T., Rothman, R. B., Dersch, C. M., Jacobson, A. E., & Rice, K. C. (2008). 4-(3-phenylpropyl)piperazine: Role of Amino, Fluoro, Hydroxyl, Methoxyl, Methyl, Methylene, and Oxo Substituents on Affinity for the Dopamine and Serotonin Transporters. Journal of Medicinal Chemistry, 51(13), 3807-3816. [Link]

    • Malik, I., Singh, I. P., & Sharma, A. K. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. [Link]

    • Shaik, A. B., Boateng, C. A., Battiti, F. O., Ganno, M. L., McInnis, T. M., & Luedtke, R. R. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. [Link]

    • Kim, D., Lee, J., Park, J., Kim, H., & Lee, K. (2025). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences, 26(19), 14893. [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine proper disposal procedures

    As a Senior Application Scientist, I have observed that the mishandling of substituted piperazines frequently leads to compromised laboratory safety, regulatory citations, and environmental hazards. 3-(2-Methylpropyl)-1-...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I have observed that the mishandling of substituted piperazines frequently leads to compromised laboratory safety, regulatory citations, and environmental hazards. 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine (CAS: 1480723-09-8) is a lipophilic, basic amine heavily utilized in neuropharmacological research and drug discovery.

    Because of its structural features—a strongly basic piperazine core flanked by hydrophobic isobutyl and phenylpropyl groups—this compound exhibits specific toxicological and physical properties that demand rigorous, self-validating operational protocols. This guide provides the mechanistic reasoning and procedural steps required for the safe handling, spill response, and final disposal of this chemical[1][2].

    Physicochemical Profiling & Hazard Causality

    To design an effective disposal and handling protocol, we must first understand the physicochemical properties driving the compound's behavior. The high pKa dictates that this compound is a strong base, capable of causing severe dermal and ocular saponification (chemical burns) upon contact. Its lipophilicity means it can easily permeate standard latex, necessitating specific PPE choices[3][4].

    Table 1: Quantitative Data & Operational Implications for 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine

    PropertyValueOperational Implication
    CAS Number 1480723-09-8Essential identifier for hazardous waste manifesting and SDS tracking.
    Molecular Formula C₁₇H₂₈N₂High carbon/nitrogen content dictates specific incineration methods (NOx scrubbing).
    Molecular Weight 260.42 g/mol Determines molarity calculations for acid-quenching/neutralization procedures.
    Boiling Point 375.3 ± 30.0 °CLow volatility at room temperature; primary inhalation risk is from generated aerosols.
    Density 0.932 ± 0.06 g/cm³Floats on aqueous layers; requires careful separation during biphasic waste collection.
    pKa 9.30 ± 0.40Strongly basic; requires acid-compatible PPE and precludes storage with strong oxidizers.

    Data sourced from Guidechem and ChemicalBook chemical property databases[1][3].

    Engineering Controls and Preventative Handling

    Before discussing disposal, the workflow must be secured against accidental exposure. Piperazine derivatives are known respiratory sensitizers and environmental toxins[2][4].

    • Ventilation: Always handle the pure compound or concentrated solutions inside a certified chemical fume hood. Because the boiling point is high (~375 °C), vapor pressure is low, but mechanical agitation can create hazardous aerosols.

    • Personal Protective Equipment (PPE): Wear double-layered nitrile gloves. The lipophilic phenyl and isobutyl groups allow the compound to permeate standard latex rapidly. Splash-proof chemical goggles and a flame-resistant lab coat are mandatory to protect against the compound's corrosive basicity[4].

    Step-by-Step Spill Response Methodology

    In the event of a spill, the primary operational goal is to prevent the basic amine from entering the aqueous environment (drains or soil), as piperazines are highly toxic to aquatic life and resist standard anaerobic biodegradation[4].

    Step 1: Isolate and Assess Evacuate non-essential personnel from the immediate area. Eliminate all ignition sources, as organic residues of this nature can be combustible under specific conditions.

    Step 2: Dry Containment Do NOT use water, which will spread the lipophilic base. Apply an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial spill kit specifically designed for basic organic liquids[2].

    Step 3: Chemical Neutralization (For large spills) Carefully apply a dilute weak acid (e.g., 5% citric acid or sodium bisulfate) to the absorbed spill. Causality: Neutralizing the basic piperazine core (pKa 9.30) converts the free base into a piperazinium salt, which is significantly less volatile, less corrosive, and easier to manage safely.

    Step 4: Mechanical Collection Use non-sparking tools (e.g., polypropylene scoops) to collect the saturated absorbent material. Transfer the material into a rigid, sealable, High-Density Polyethylene (HDPE) container. Causality: HDPE is highly resistant to basic amines, whereas certain metals (copper, brass) can form reactive complexes with piperazines.

    Step 5: Surface Decontamination Wash the spill surface with a mild detergent and water. Collect all wash-water using absorbent pads and place them into the same hazardous waste container.

    Waste Segregation and Final Disposal Procedures

    Regulatory compliance regarding the disposal of nitrogenous organic bases is strict. 3-(2-Methylpropyl)-1-(3-phenylpropyl)piperazine cannot be disposed of via standard municipal waste or aqueous drains under any circumstances[5].

    • Waste Classification: Classify and label the waste as "Hazardous Organic Liquid Waste (Non-Halogenated, Nitrogen-Containing)" . Include the CAS number (1480723-09-8) and the date of initial accumulation on the EPA/RCRA-compliant label[6].

    • Container Compatibility: Store the waste in HDPE or PTFE-lined drums. Do not mix this waste stream with halogenated solvents (like chloroform or DCM) or strong oxidizers (like nitric acid or peroxides), as this can lead to exothermic reactions or the formation of highly toxic byproducts.

    • Incineration Protocol: The Environmental Protection Agency (EPA) mandates that nitrogen-containing organic wastes be disposed of via high-temperature incineration at a licensed facility. Causality: Because the molecular formula (C₁₇H₂₈N₂) contains two nitrogen atoms, standard combustion will generate toxic nitrogen oxide (NOx) gases. The disposal facility must be equipped with NOx scrubbers to neutralize these emissions before environmental release[5][6].

    Operational Workflow Visualization

    The following diagram illustrates the critical path from spill detection to regulatory-compliant disposal, ensuring all safety and environmental parameters are met.

    G Start Spill Detected 3-(2-Methylpropyl)-1- (3-phenylpropyl)piperazine Assess Assess Volume & Toxicity (Basic Amine, pKa ~9.30) Start->Assess Immediate Action Contain Containment (Apply Vermiculite/Sand) Assess->Contain Prevent drain entry Collect Collection (Non-sparking tools to HDPE) Contain->Collect Neutralize with weak acid Segregate Waste Segregation (Nitrogen-containing Organics) Collect->Segregate Label as Hazardous Dispose Final Disposal (High-Temp Incineration with NOx Scrubbers) Segregate->Dispose EPA/RCRA Compliant

    Caption: Step-by-step workflow for the containment, collection, and EPA-compliant disposal of piperazine derivatives.

    References

    • Environmental Protection Agency (EPA). "Waste Management Plan and Regulatory Compliance for Chemical Facilities." EPA.ie. Available at: [Link]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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